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  • Product: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine
  • CAS: 19889-44-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine: A Technical Whitepaper

Introduction & Pharmacological Context The development of targeted metabolic inhibitors has become a cornerstone of modern oncology and metabolic disease research. Among these, 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The development of targeted metabolic inhibitors has become a cornerstone of modern oncology and metabolic disease research. Among these, 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (commonly referred to as piperonylguanidine) has emerged as a critical pharmacophore. Recent drug development efforts have identified this compound and its derivatives as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS). By selectively accumulating in the mitochondrial inner membrane, these guanidine derivatives block Complex I (NADH:ubiquinone oxidoreductase), forcing cancer cells to undergo metabolic reprogramming and ultimately leading to ATP depletion and apoptosis .

Given its therapeutic potential, establishing a high-yielding, scalable, and atom-economical synthetic route is paramount for drug development professionals. This guide details a field-proven methodology for the synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, moving beyond basic reaction schemes to explain the physicochemical causality behind each experimental choice.

Retrosynthetic Strategy & Reagent Selection

The molecular architecture of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine consists of a piperonyl (1,3-benzodioxol-5-ylmethyl) core linked to a highly basic guanidine moiety. A direct retrosynthetic disconnection at the benzylic C−N bond identifies piperonylamine as the ideal nucleophilic precursor.

The critical synthetic challenge lies in the selection of the guanidinylating agent. Historically, primary amines were converted to guanidines using cyanamide ( NH2​CN ) under harsh refluxing conditions in ethanolic HCl. However, this method suffers from poor atom economy, generating complex mixtures of dicyandiamide and urea byproducts that require tedious ion-exchange chromatography.

To bypass these limitations, we employ 1H-Pyrazole-1-carboxamidine hydrochloride (often called the Bernatowicz reagent). This electrophilic reagent allows for guanylation under exceptionally mild conditions (room temperature) and yields pyrazole as the sole byproduct, which is easily removed via solvent extraction .

Table 1: Comparative Analysis of Guanidinylation Strategies
MethodReagentReaction ConditionsTypical YieldPrimary ByproductsPurification Strategy
Classic Cyanamide ( NH2​CN )EtOH/HCl, Reflux, 12-24h40-50%Dicyandiamide, UreaIon-exchange chromatography
Optimized 1H-Pyrazole-1-carboxamidine HClDMF, DIEA, RT, 4-12h85-95%PyrazoleSelective ether precipitation

Mechanistic Pathway

The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The primary amine attacks the electron-deficient amidine carbon of the Bernatowicz reagent, forming a transient tetrahedral intermediate. Subsequent proton transfer facilitates the expulsion of the pyrazole leaving group, driven by the restoration of aromaticity in the pyrazole ring and the thermodynamic stability of the resulting resonance-stabilized guanidinium cation.

Mechanism A Piperonylamine (Nucleophile) C Tetrahedral Intermediate (Addition) A->C Nucleophilic Attack B 1H-Pyrazole-1-carboxamidine (Electrophile) B->C D Pyrazole Expulsion (Elimination) C->D Proton Transfer E Piperonylguanidine (Target) D->E - Pyrazole

Mechanism of piperonylamine guanidinylation via addition-elimination.

Experimental Protocol: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following procedure integrates built-in analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS confirmation.

Reagents Required:

  • Piperonylamine (1.0 equiv, 10 mmol, 1.51 g)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv, 10.5 mmol, 1.54 g)

  • N,N-Diisopropylethylamine (DIEA) (2.0 equiv, 20 mmol, 3.48 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Amine Activation: Dissolve piperonylamine in 20 mL of anhydrous DMF under a nitrogen atmosphere. Add DIEA dropwise while stirring.

    • Causality: DMF is selected because its high dielectric constant stabilizes the highly polar transition states. DIEA acts as a non-nucleophilic base to ensure the piperonylamine remains fully deprotonated and highly nucleophilic, while also neutralizing the hydrochloride salt of the incoming reagent.

  • Electrophile Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride in a single portion. Stir the reaction mixture at ambient temperature ( 20−25∘C ).

  • In-Process Monitoring (Validation Checkpoint): After 4 hours, sample the reaction. Spot on a normal-phase silica TLC plate using a mobile phase of DCM:MeOH:NH 4​ OH (85:14:1).

    • Validation: Stain one plate with Ninhydrin and another with Sakaguchi reagent. The reaction is complete when the Ninhydrin-active starting material ( Rf​≈0.6 ) disappears, and a new Sakaguchi-positive spot (indicating a guanidine) appears near the baseline ( Rf​≈0.1 ).

  • Product Isolation: Once complete, concentrate the DMF in vacuo (at 45∘C to prevent thermal degradation). Resuspend the oily residue in 5 mL of minimal methanol, then vigorously stir while adding 50 mL of cold diethyl ether dropwise.

    • Causality: This solvent-antisolvent precipitation leverages differential solubility. The highly polar guanidine hydrochloride salt is entirely insoluble in ether and crashes out as a white precipitate, while the lipophilic pyrazole byproduct and any trace DIEA remain dissolved in the ether supernatant.

  • Filtration & Drying: Filter the white precipitate over a glass frit, wash with an additional 20 mL of cold ether, and dry under high vacuum for 12 hours to yield 1-(1,3-Benzodioxol-5-ylmethyl)guanidine hydrochloride.

Analytical Characterization

Verification of the molecular structure is achieved through mass spectrometry and nuclear magnetic resonance spectroscopy. The data below aligns with established literature values for the target pharmacophore .

Table 2: Spectroscopic Validation Data
TechniqueParameterObserved DataStructural Assignment
LC-MS m/z[M+H] + 194.1Confirms exact mass of C9​H11​N3​O2​ (193.09 Da)
1 H NMR δ 6.91 (m, 2H)Aromatic multipletBenzodioxole ring protons (C4, C6)
1 H NMR δ 6.81 (d, J=6.8 Hz, 1H)Aromatic doubletBenzodioxole ring proton (C7)
1 H NMR δ 6.00 (s, 2H)SingletMethylenedioxy bridge ( −O−CH2​−O− )
1 H NMR δ 4.27 (s, 2H)SingletBenzylic methylene bridge ( −CH2​−N− )

(Note: Spectra recorded at 400 MHz in DMSO- d6​ . Guanidine NH protons typically appear as a broad exchangeable singlet between δ 7.0 - 8.0 depending on concentration and trace water content).

Biological Application: OXPHOS Inhibition

Once synthesized and purified, the compound serves as a potent tool for metabolic research. The lipophilic benzodioxole moiety facilitates cellular and mitochondrial membrane penetration, while the positively charged guanidine group electrostatically anchors the molecule within the mitochondrial inner membrane, disrupting the electron transport chain.

BioPathway G 1-(1,3-Benzodioxol-5-ylmethyl)guanidine M Mitochondrial Inner Membrane G->M Cellular Penetration C1 Complex I (NADH:ubiquinone oxidoreductase) M->C1 Target Binding O OXPHOS Inhibition C1->O Electron Transport Blockade A Metabolic Reprogramming / Apoptosis O->A ATP Depletion

Proposed mechanism of action for guanidine derivatives in OXPHOS inhibition.

References

  • Hanall Biopharma Co., Ltd. (2015). Guanidine compounds and use thereof (Patent No. US20170073331A1). United States Patent and Trademark Office.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Available at:[Link] [2]

Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract 1-(1,3-Benzodioxol-5-ylmethyl)guanidine is a fascinating yet under-researched molecule that stands at the crossroads of two pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

1-(1,3-Benzodioxol-5-ylmethyl)guanidine is a fascinating yet under-researched molecule that stands at the crossroads of two pharmacologically significant moieties: the versatile guanidine group and the prevalent 1,3-benzodioxole scaffold. While direct experimental evidence elucidating its specific mechanism of action remains to be published, a comprehensive analysis of its constituent parts allows for the formulation of a compelling, hypothesis-driven framework for its potential biological activities. This guide synthesizes current knowledge on guanidine and benzodioxole derivatives to propose a plausible mechanistic landscape for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, offering a roadmap for future investigation and drug discovery efforts.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug development. The strategic combination of known pharmacophores into a single molecular entity is a proven strategy for generating new chemical entities with unique biological properties. 1-(1,3-Benzodioxol-5-ylmethyl)guanidine emerges from this paradigm, integrating the basic and highly interactive guanidinium group with the structurally diverse and biologically active 1,3-benzodioxole (methylenedioxyphenyl or MDP) ring system.

The guanidine group is a cornerstone in medicinal chemistry, renowned for its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions with biological targets.[1] This moiety is a key feature in a wide array of approved drugs with diverse mechanisms.[2] The 1,3-benzodioxole scaffold is also a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5]

The logical impetus for investigating 1-(1,3-Benzodioxol-5-ylmethyl)guanidine lies in the potential for synergistic or novel pharmacology arising from the combination of these two powerful moieties. This guide will deconstruct the known biological activities of each component to construct a predictive model of the molecule's mechanism of action.

The Guanidine Moiety: A Master of Molecular Recognition

The guanidinium group, the protonated form of guanidine at physiological pH, is a planar, resonance-stabilized cation. This unique electronic structure underpins its remarkable ability to interact with negatively charged functional groups commonly found in biological systems, such as carboxylates and phosphates.

Established Roles of Guanidine in Pharmacology:

Guanidine-containing compounds have been successfully developed for a multitude of therapeutic applications. A summary of these roles provides a foundation for hypothesizing the potential activities of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Therapeutic AreaExamples of Guanidine-Containing DrugsGeneral Mechanism of Action
Antidiabetic MetforminActivation of AMP-activated protein kinase (AMPK)
Antihypertensive Guanethidine, GuanabenzAdrenergic neuron blocking agent, α2-adrenergic agonist
Antimicrobial Chlorhexidine, ProguanilDisruption of microbial cell membranes, inhibition of dihydrofolate reductase
Antiviral ZanamivirNeuraminidase inhibitor
Anticancer -DNA binding, enzyme inhibition, induction of apoptosis[3][5]

The diverse bioactivities of guanidine derivatives underscore the moiety's capacity to be tailored for specific molecular targets.

The 1,3-Benzodioxole Moiety: A Scaffold for Diverse Biological Activity

The 1,3-benzodioxole ring system is a common structural motif in a vast number of naturally occurring and synthetic compounds. Its rigid, planar structure and lipophilic nature make it an attractive scaffold for interaction with a variety of biological macromolecules.

Known Biological Targets of Benzodioxole-Containing Compounds:

Research has implicated benzodioxole derivatives in the modulation of several key biological pathways.

Biological ActivityExamples of Benzodioxole-Containing CompoundsReported Mechanism of Action
Anticancer Podophyllotoxin derivatives, StiripentolInhibition of tubulin polymerization, enzyme inhibition[3]
Anti-inflammatory Some synthetic derivativesInhibition of cyclooxygenase (COX) enzymes[6]
Neuropharmacological 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP)Positive allosteric modulator of the AMPA receptor[7]
Antifungal Some synthetic derivatives-[8]
Anti-hyperlipidemic Some synthetic derivativesReduction of plasma lipids[3]

The promiscuity of the benzodioxole scaffold highlights its potential to serve as a recognition element for a wide range of protein targets.

A Hypothetical Mechanism of Action for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Based on the individual contributions of its constituent moieties, we can propose several plausible mechanisms of action for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine. The molecule's overall physicochemical properties will be a composite of the hydrophilic, basic guanidine group and the more lipophilic benzodioxole ring.

Proposed Molecular Targets and Signaling Pathways

The following represents a hypothesis-driven framework for the potential molecular targets of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Hypothetical Signaling Pathway for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Hypothetical_MOA cluster_molecule 1-(1,3-Benzodioxol-5-ylmethyl)guanidine cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_effects Potential Cellular/Physiological Effects Molecule 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Target_Enzyme Enzymes (e.g., COX, Kinases) Molecule->Target_Enzyme Inhibition/Modulation Target_Receptor Receptors (e.g., Adrenergic, AMPA) Molecule->Target_Receptor Agonism/Antagonism Target_DNA DNA (Minor Groove Binding) Molecule->Target_DNA Intercalation/Binding Pathway_Inflammation Inflammatory Pathways (e.g., Prostaglandin Synthesis) Target_Enzyme->Pathway_Inflammation Pathway_Neuronal Neuronal Signaling (e.g., Synaptic Plasticity) Target_Receptor->Pathway_Neuronal Pathway_Proliferation Cell Proliferation & Apoptosis Target_DNA->Pathway_Proliferation Effect_AntiInflammatory Anti-inflammatory Effects Pathway_Inflammation->Effect_AntiInflammatory Effect_Neuroprotection Neuroprotective/Neuromodulatory Effects Pathway_Neuronal->Effect_Neuroprotection Effect_Anticancer Anticancer Effects Pathway_Proliferation->Effect_Anticancer

Caption: A proposed signaling pathway for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

A. As a Modulator of Inflammatory Pathways: Given that benzodioxole derivatives have been shown to inhibit COX enzymes, it is plausible that 1-(1,3-Benzodioxol-5-ylmethyl)guanidine could exhibit anti-inflammatory properties.[6] The guanidine moiety could enhance binding to the active site of these enzymes through electrostatic interactions.

B. As a Neuromodulatory Agent: The structural similarity to compounds known to modulate the AMPA receptor suggests a potential role in the central nervous system.[7] The guanidine group could interact with negatively charged residues in the ligand-binding domain of ionotropic or metabotropic receptors.

C. As an Anticancer Agent: The ability of some guanidine derivatives to interact with DNA, coupled with the established anticancer properties of certain benzodioxole compounds, points towards a potential application in oncology.[3][5] The planar benzodioxole ring could intercalate into the DNA minor groove, while the cationic guanidinium group could interact with the phosphate backbone.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanisms of action, a systematic experimental approach is required. The following outlines key experimental workflows.

Target Identification and Validation Workflow

Experimental Workflow for Target Identification

Experimental_Workflow Start Synthesis & Purification of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Start->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., Kinase Panel, GPCR Panel) Start->Target_Based_Screening Hit_Identification Hit Identification & Prioritization Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Hit_Identification->Biophysical_Assays Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA) Biophysical_Assays->Cellular_Target_Engagement Mechanism_Elucidation Mechanism of Action Elucidation Cellular_Target_Engagement->Mechanism_Elucidation

Caption: A workflow for identifying the molecular target(s) of the compound.

Step 1: In Vitro Target-Based Screening

  • Objective: To identify potential molecular targets from major drug classes.

  • Methodology:

    • Synthesize and purify 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

    • Screen the compound against a panel of recombinant enzymes (e.g., kinases, proteases, COX-1/2) and receptors (e.g., GPCRs, ion channels) using established biochemical or radioligand binding assays.

    • Determine the IC50 or Ki values for any identified "hits."

Step 2: Biophysical Characterization of Target Engagement

  • Objective: To confirm direct binding to the identified target and determine binding kinetics.

  • Methodology:

    • Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity (KD) and kinetics (kon, koff) of the compound to the purified target protein.

Step 3: Cellular Target Engagement and Pathway Analysis

  • Objective: To confirm that the compound interacts with its target in a cellular context and modulates downstream signaling.

  • Methodology:

    • Perform cellular thermal shift assays (CETSA) to verify target engagement in intact cells.

    • Use Western blotting or reporter gene assays to assess the phosphorylation status or activity of downstream signaling proteins in response to compound treatment.

Conclusion and Future Directions

While the precise mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine awaits empirical validation, a thorough analysis of its chemical architecture provides a strong foundation for hypothesis-driven research. The convergence of the guanidine group's molecular recognition capabilities and the 1,3-benzodioxole scaffold's diverse bioactivity suggests that this molecule is a promising candidate for drug discovery efforts, with potential applications in inflammatory diseases, neurological disorders, and oncology.

Future research should focus on the systematic experimental validation of the proposed targets and pathways outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing potency and selectivity. Ultimately, a deeper understanding of the mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine will unlock its full therapeutic potential.

References

  • Al-Warhi, T., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). ChemRXiv. [Link]

  • Eisai Co Ltd. (1978). 1,3-benzodioxol derivatives. U.S.
  • Hawash, M., et al. (2020). Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

  • Hawash, M., et al. (2022). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • Gabapentin, et al. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1485-1506. [Link]

  • Yuan, G., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Molecules, 24(21), 3948. [Link]

  • Li, Y., et al. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin, 37(1), 13-17. [Link]

  • Wanbury Limited. (2009). A PROCESS FOR PREPARATION OF RACEMIC OR OPTICALLY ACTIVE 3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)-1-METHYLPIPERIDINE.
  • Al-Abdullah, E. S., et al. (2019). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Molecules, 24(3), 564. [Link]

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Foundational

Comprehensive Physicochemical and Pharmacological Profiling of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Executive Summary In the landscape of modern medicinal chemistry, the fusion of established heterocyclic cores with highly polar pharmacophores often yields compounds with unique metabolic and receptor-binding profiles....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the fusion of established heterocyclic cores with highly polar pharmacophores often yields compounds with unique metabolic and receptor-binding profiles. 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often referred to as piperonylguanidine) represents a prime example of this design philosophy. By coupling a methylenedioxyphenyl (MDP) core with a strongly basic guanidine moiety, this molecule serves as a critical intermediate and a valuable ligand in neuropharmacology and cardiovascular drug development.

This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and the mechanistic rationale behind its pharmacological behavior.

Structural & Physicochemical Profiling

The molecule is structurally bipartite, consisting of a lipophilic 1,3-benzodioxole ring and a hydrophilic guanidine group, connected via a methylene bridge. The 1,3-benzodioxole core provides structural rigidity and electron-rich aromaticity[1], while the guanidine group ensures the molecule remains protonated at physiological pH.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound and its commercially available hemisulfate salt[2].

PropertyValue
Chemical Name 1-(1,3-Benzodioxol-5-ylmethyl)guanidine
CAS Number (Hemisulfate) 17228-46-5[2]
Molecular Formula (Free Base) C9H11N3O2
Molecular Weight (Free Base) 193.20 g/mol
Core Motif 1,3-Benzodioxole (Methylenedioxybenzene)[3]
Predicted pKa (Guanidine) ~12.5
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 2

Chemical Synthesis & Purification Protocol

From an application scientist's perspective, the synthesis of guanidines from primary amines must prioritize high conversion rates while avoiding toxic byproducts. Traditional methods using S-methylisothiourea evolve toxic methanethiol gas. Instead, the protocol below utilizes 1H-pyrazole-1-carboxamidine hydrochloride , which is safer and highly efficient for the guanylation of piperonylamine[4].

Experimental Workflow: Direct Guanylation of Piperonylamine

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent of piperonylamine (1,3-benzodioxol-5-ylmethylamine) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states during the nucleophilic addition. The inert atmosphere prevents oxidative degradation of the electron-rich benzodioxole ring.

Step 2: Base Addition

  • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the pyrazole reagent to generate the active guanylating species without competing with piperonylamine for the electrophilic carbon.

Step 3: Guanylation

  • Action: Add 1.1 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride. Stir the reaction mixture at room temperature for 16-24 hours.

  • Causality: The primary amine of piperonylamine attacks the amidine carbon, displacing the pyrazole leaving group. Room temperature is sufficient; elevating the temperature risks unwanted polymerization or side reactions.

Step 4: Isolation and Salt Formation

  • Action: Quench the reaction with water and extract with ethyl acetate. To isolate the stable hemisulfate salt[2], treat the organic layer with 0.5 equivalents of cold, dilute sulfuric acid, filter the resulting precipitate, and recrystallize from ethanol/water.

  • Causality: The free base of guanidine is highly hygroscopic and prone to capturing atmospheric CO2. Converting it to a hemisulfate salt ensures long-term shelf stability and standardizes the compound for biological assays.

G N1 Piperonylamine (Starting Material) N4 Nucleophilic Addition (16-24h, RT) N1->N4 N2 1H-Pyrazole-1-carboxamidine HCl (Guanylating Agent) N2->N4 N3 DIPEA / DMF (Base & Solvent) N3->N4 N5 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Crude Product) N4->N5 N6 H2SO4 Treatment (Hemisulfate Salt Isolation) N5->N6

Caption: Step-by-step guanylation workflow of piperonylamine to yield the hemisulfate salt.

Mechanistic Insights & Pharmacological Relevance

The biological utility of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine is dictated by the distinct pharmacological roles of its two structural halves.

The Benzodioxole Core: Metabolic Modulation

The 1,3-benzodioxole (methylenedioxyphenyl) group is a well-documented interacting motif with Cytochrome P450 (CYP450) enzymes[1].

  • Mechanism: Inside the hepatic microsomes, the methylenedioxy bridge can undergo oxidation to form a highly reactive carbene intermediate. This carbene tightly coordinates with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6), leading to mechanism-based (suicide) inhibition.

  • Application: In drug development, this moiety is often leveraged to increase the metabolic half-life of co-administered drugs (acting as a pharmacokinetic enhancer or synergist)[1].

The Guanidine Moiety: GPCR Anchoring

Guanidine derivatives are pivotal in designing ligands for G-protein coupled receptors (GPCRs), particularly aminergic receptors like histamine (H3R) and muscarinic (M2R/M4R) receptors[5].

  • Mechanism: With a pKa of ~12.5, the guanidine group is fully protonated at a physiological pH of 7.4. The resulting delocalized positive charge allows the molecule to form highly stable, bidentate salt bridges with conserved acidic residues (such as Aspartate) within the orthosteric binding pockets of GPCRs[5].

G N1 1-(1,3-Benzodioxol-5-ylmethyl)guanidine N2 Benzodioxole Core N1->N2 N3 Guanidine Moiety N1->N3 N4 CYP450 Heme Coordination (Metabolic Inhibition) N2->N4 N5 Aspartate Salt Bridge Formation (GPCR Binding) N3->N5

Caption: Dual pharmacological pathways driven by the benzodioxole and guanidine moieties.

Analytical Validation Protocols

A robust synthetic protocol must be a self-validating system. To ensure the integrity of the synthesized 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, the following orthogonal analytical techniques must be employed:

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method: Electrospray Ionization in positive mode (ESI+).

  • Validation Marker: The free base has an exact mass of 193.08. The spectrum must show a dominant [M+H]+ pseudomolecular ion peak at m/z 194.1 . The absence of a peak at m/z 152 (unreacted piperonylamine) validates the completion of the guanylation step.

2. Proton Nuclear Magnetic Resonance (1H NMR)

  • Method: 400 MHz, dissolved in DMSO-d6.

  • Validation Marker: The methylenedioxy bridge is highly sensitive to strongly acidic conditions. Its integrity is confirmed by the presence of a sharp singlet integrating to 2 protons at ~5.9 ppm . The methylene linker (-CH2-) connecting the core to the guanidine group will appear as a doublet at ~4.3 ppm , coupled to the adjacent exchangeable NH proton. The presence of these specific shifts confirms that the core structure survived the acidic salt-formation step without undergoing ring-opening.

References

  • [5] Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - ACS Publications. Available at:[Link]

  • [3] 1,3-Benzodioxole - Wikipedia. Available at: [Link]

  • [4] Characterization of the East Asian Variant of Aldehyde Dehydrogenase-2: BIOACTIVATION OF NITROGLYCERIN AND EFFECTS OF Alda-1 - PMC (NIH). Available at:[Link]

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Exploratory

A Technical Guide to the Structural Elucidation of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, a molecule of interest in medicinal chemistry due to the prevalence of the guanidinium and benzodioxole moieties in pharmacologically active compounds. This document moves beyond a simple recitation of methods, offering a rationale for the application of each analytical technique, from synthesis to definitive structural confirmation. We will explore the synergistic use of mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind experimental choices is emphasized, providing a robust framework for researchers engaged in the characterization of novel small molecules. This guide is designed to be a self-validating instructional tool, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Structural Integrity

The precise determination of a molecule's three-dimensional structure is the bedrock of modern drug discovery and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The title compound, 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, combines the rigid, electron-rich 1,3-benzodioxole scaffold with the highly basic and versatile guanidine group. The guanidinium group, in particular, is a key pharmacophore in numerous natural products and synthetic drugs, capable of forming strong, charge-assisted hydrogen bonds.[1] An unambiguous structural assignment is therefore paramount for any further investigation into its biological activity.

This guide will present a logical, multi-pronged approach to the structural elucidation of this compound, showcasing how different analytical techniques provide complementary pieces of the structural puzzle.

Proposed Synthesis: A Plausible Route

A common and effective method for the synthesis of substituted guanidines involves the reaction of an amine with a guanidinylating agent.[1] A plausible and efficient route to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine is the reaction of 1,3-benzodioxol-5-ylmethanamine with a suitable cyanamide derivative under controlled conditions. For instance, reacting the amine with N,N'-di-Boc-S-methylisothiourea followed by deprotection would yield the target guanidine. Alternatively, direct guanidinylation using a reagent like 1H-pyrazole-1-carboxamidine hydrochloride offers a straightforward approach.[2]

Experimental Protocol: Synthesis via Guanidinylation

  • Reaction Setup: To a solution of 1,3-benzodioxol-5-ylmethanamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

The Elucidation Workflow: A Multi-Technique Approach

The structural elucidation process is a systematic investigation, beginning with confirmation of the molecular formula and proceeding through the detailed mapping of atomic connectivity.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Confirmation Synthesis Proposed Synthesis MS Mass Spectrometry (Molecular Formula) Synthesis->MS IR Infrared Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (Connectivity & 3D Structure) IR->NMR XRay X-Ray Crystallography (Absolute Structure) NMR->XRay

Caption: A logical workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Blueprint

High-resolution mass spectrometry (HRMS) is the initial and indispensable step to determine the elemental composition of the synthesized molecule.

Expected Outcome: For 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (C9H11N3O2), the protonated molecule [M+H]+ would have a calculated exact mass. The observation of this ion with a high degree of mass accuracy (typically < 5 ppm) provides strong evidence for the molecular formula.

Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum offers clues about the molecule's structure. The guanidinium group is known to influence fragmentation pathways.[3] Key expected fragments would arise from the cleavage of the benzylic C-N bond.

Fragment Ion Proposed Structure Significance
m/z 135.04The 1,3-benzodioxol-5-ylmethyl cationConfirms the presence of the benzodioxole-methyl moiety.
m/z 60.06The guanidinium cationIndicative of the guanidine functional group.

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Spectral Features:

Frequency Range (cm⁻¹) Vibration Functional Group Significance
3400-3100N-H stretchingGuanidineThe broadness and multiplicity of these peaks indicate hydrogen bonding.[4]
~1650C=N stretchingGuanidineA strong absorption characteristic of the guanidinium moiety.[4]
~1600, ~1490C=C stretchingAromatic RingConfirms the presence of the benzene ring within the benzodioxole system.
1250-1200Asymmetric C-O-C stretchingDioxole RingA key indicator of the 1,3-benzodioxole system.[5][6]
1040-1020Symmetric C-O-C stretchingDioxole RingAnother characteristic absorption for the benzodioxole moiety.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all protons and carbons and their connectivity.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment Rationale
7.2-6.8m3HAr-H Protons on the substituted benzene ring.
6.00s2HO-CH₂ -OThe characteristic singlet for the methylene protons of the benzodioxole group.[7]
4.25d2HAr-CH₂ -NMethylene protons adjacent to the aromatic ring and the guanidine nitrogen, appearing as a doublet due to coupling with the N-H proton.
~7.5 (broad)s4H-NH and -NH₂ Protons of the guanidine group, often broad due to exchange and quadrupole effects.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Proposed Assignment Rationale
157.0C =N (Guanidine)The characteristic downfield shift for the central carbon of the guanidine group.
147.5, 146.0Ar-C -OQuaternary carbons of the benzodioxole ring attached to oxygen.[7][8]
132.0Ar-C -CH₂Quaternary aromatic carbon attached to the methylene linker.
121.0, 108.5, 108.0Ar-C HAromatic methine carbons.
101.0O-C H₂-OThe methylene carbon of the benzodioxole group.[7][8]
45.0Ar-C H₂-NThe benzylic methylene carbon.
2D NMR: Connecting the Dots

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A COSY spectrum would show correlations between the aromatic protons, confirming their relative positions on the ring. It would also show a correlation between the benzylic CH₂ protons and the adjacent N-H proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a definitive link between the ¹H and ¹³C assignments. For example, it would show a cross-peak between the proton signal at 6.00 ppm and the carbon signal at 101.0 ppm, confirming the O-CH₂-O assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D experiment for establishing the overall molecular framework. It shows correlations between protons and carbons that are separated by 2-3 bonds.

HMBC_Correlations cluster_benzodioxole 1,3-Benzodioxole Moiety cluster_linker Linker cluster_guanidine Guanidine Moiety Ar-H Ar-H (δ 6.8-7.2) O-CH2-O_H O-CH2-O (H) (δ 6.00) Ar-C-O Ar-C-O (δ 147.5, 146.0) O-CH2-O_H->Ar-C-O 2J O-CH2-O_C O-CH2-O (C) (δ 101.0) O-CH2-O_H->O-CH2-O_C 1J (HSQC) Ar-C-CH2 Ar-C-CH2 (δ 132.0) Ar-CH2-N_H Ar-CH2-N (H) (δ 4.25) Ar-CH2-N_H->Ar-C-O 3J C=N C=N (δ 157.0) Ar-CH2-N_H->C=N 3J Ar-CH2-N_C Ar-CH2-N (C) (δ 45.0) NH_NH2 NH/NH2 (δ ~7.5) NH_NH2->Ar-CH2-N_C 2J

Sources

Foundational

The Pharmacological Versatility of Guanidine Compounds: Mechanistic Insights and Drug Development Protocols

Executive Summary The guanidine moiety ( CH5​N3​ ) is a privileged pharmacophore in medicinal chemistry, deeply embedded in both natural products and synthetic therapeutics. Characterized by its remarkable basicity and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The guanidine moiety ( CH5​N3​ ) is a privileged pharmacophore in medicinal chemistry, deeply embedded in both natural products and synthetic therapeutics. Characterized by its remarkable basicity and ability to form robust non-covalent interactions, the guanidine scaffold serves as the molecular engine for a diverse array of biological activities, ranging from metabolic regulation to targeted oncological and antimicrobial therapies. This technical guide synthesizes the physicochemical foundations of guanidine bioactivity, delineates its primary mechanistic pathways, and provides self-validating experimental protocols for the synthesis and evaluation of novel guanidine derivatives.

Physicochemical Foundations of Guanidine Bioactivity

The biological efficacy of guanidine is fundamentally rooted in its unique physicochemical properties. With a pKa​ of approximately 13.6, guanidine is a superb Brønsted base that remains almost exclusively in its protonated form—the guanidinium cation—at physiological pH[1].

Causality in Molecular Recognition: The protonation of guanidine results in a resonance-stabilized, Y-shaped planar structure. This geometry distributes the positive charge symmetrically across the three nitrogen atoms, preventing the cation from being overly localized. Consequently, the guanidinium ion acts as a highly versatile hydrogen-bond donor, capable of forming parallel, bidentate hydrogen bonds with anionic biological targets. In drug design, this translates to high-affinity charge-pairing and cation- π interactions with carboxylate residues in enzyme active sites, phosphate backbones in the DNA minor groove, and lipid headgroups in bacterial membranes[1].

Mechanistic Pathways in Disease Modification

Metabolic Regulation via Biguanides (Metformin & AMPK)

Metformin, a synthetic biguanide (containing two coupled guanidine molecules), is the most widely prescribed antidiabetic agent globally and possesses significant antineoplastic potential. Its mechanism of action is a masterclass in systems biology. Metformin accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential, where it selectively inhibits Complex I of the electron transport chain[2].

This inhibition restricts oxidative phosphorylation, leading to a drop in ATP production and a concomitant spike in the AMP:ATP ratio. The cellular energy sensor, AMP-activated protein kinase (AMPK), detects this shift and is allosterically activated. Subsequent phosphorylation of AMPK at Thr172 by upstream kinases (e.g., LKB1) triggers a cascade that inhibits anabolic pathways—specifically suppressing gluconeogenesis and lipogenesis via the inhibition of Acetyl-CoA Carboxylase (ACC) and the mTORC1 pathway[3].

MetforminAMPK Metformin Metformin (Biguanide) ComplexI Mitochondrial Complex I (Inhibition) Metformin->ComplexI Accumulates & Binds AMP Elevated AMP:ATP Ratio ComplexI->AMP Disrupts OxPhos AMPK AMPK Activation (p-Thr172) AMP->AMPK Allosteric Activation mTOR mTORC1 Pathway (Inhibition) AMPK->mTOR Phosphorylates TSC2 ACC Acetyl-CoA Carboxylase (Inhibition) AMPK->ACC Inhibitory Phosphorylation Metabolism Decreased Lipogenesis & Gluconeogenesis mTOR->Metabolism Suppresses Anabolism ACC->Metabolism Blocks Fatty Acid Synthesis

Caption: Metformin-induced AMPK activation pathway modulating cellular metabolism.

Targeted Anticancer Therapies

Beyond DNA intercalation, modern guanidine derivatives are engineered to target specific protein degradation pathways. For example, RA475 is a guanidine-substituted spirocyclic compound designed to inhibit the 19S proteasome ubiquitin receptor RPN13/ADRM1[4]. The addition of the guanidine moiety to its predecessor (Up284) drastically improved the molecule's pharmacokinetic profile and solubility. RA475 induces the rapid accumulation of high-molecular-weight polyubiquitinated proteins, triggering apoptosis in ovarian cancer models while demonstrating a superior safety profile regarding hERG channel inhibition[4].

Antimicrobial Membrane Disruption

The cationic nature of guanidine makes it highly effective against multidrug-resistant (MDR) bacteria. Compounds like H-BDF , which links an adamantane-1-carbonyl group to a guanidine core, exploit electrostatic interactions to bind and disrupt the negatively charged bacterial cell envelope. This mechanism bypasses traditional efflux pump resistance, making it highly potent against cystic fibrosis-associated pathogens like Burkholderia cenocepacia[5].

Quantitative Activity Profiles

To contextualize the therapeutic window of these compounds, the following table summarizes the quantitative biological activity of key guanidine derivatives across different indications.

CompoundPrimary Target / MechanismDisease ApplicationKey Quantitative Metric
Metformin (Biguanide)Mitochondrial Complex I / AMPKType 2 Diabetes / OncologyActivates AMPK at clinical doses (50-100 μM)[6]
RA475 (Spirocyclic Guanidine)RPN13/ADRM1 (19S Proteasome)Ovarian CancerhERG IC50​ = 85.8 μM (Improved safety)[4]
H-BDF (Adamantane-Guanidine)Bacterial Cell EnvelopeCystic Fibrosis InfectionsMIC < 2 μg/mL against MDR B. cenocepacia[5]
Decavanadate-Guanidine ROS Generation / DNA BindingMelanoma / AntimicrobialMIC = 7.9 μM against E. coli[7]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but self-validating systems where every step contains an internal logic check to ensure data integrity.

Protocol 1: Synthesis of Guanidine Derivatives via Thiourea Desulfurization

Causality: The conversion of a thiourea precursor to a guanidine derivative requires the elimination of sulfur. Mercuric chloride ( HgCl2​ ) acts as a highly thiophilic Lewis acid, coordinating with the sulfur atom to facilitate its departure. Triethylamine ( Et3​N ) neutralizes the generated HCl and promotes the formation of a highly electrophilic carbodiimide intermediate, which is subsequently attacked by a nucleophilic amine[1].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of the thiourea intermediate in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative side reactions.

  • Catalysis & Desulfurization: Add 2.5 equivalents of Et3​N , followed dropwise by 1.2 equivalents of HgCl2​ dissolved in DMF at 0°C.

    • Self-Validation Check: The reaction mixture will rapidly turn black. This is the precipitation of mercuric sulfide (HgS), visually confirming the successful generation of the carbodiimide intermediate.

  • Nucleophilic Addition: Introduce 1.2 equivalents of the substituted aniline (amine nucleophile) to the mixture. Stir at room temperature for 12 hours.

  • Purification: Filter the mixture through a Celite pad to remove the toxic HgS precipitate. Extract the filtrate with ethyl acetate and wash with brine.

  • Analytical Validation: Purify via column chromatography. Confirm the structure using 13C NMR.

    • Self-Validation Check: The successful formation of the guanidine core is confirmed by the disappearance of the thiourea C=S carbon peak (~180 ppm) and the emergence of the guanidine C=N carbon peak (~150-160 ppm).

GuanidineSynthesis Thiourea Thiourea Precursor Carbodiimide Electrophilic Carbodiimide (Reactive Intermediate) Thiourea->Carbodiimide -H2S Reagents HgCl2 + Et3N (Desulfurization) Reagents->Carbodiimide Catalyzes Guanidine Target Guanidine Derivative Carbodiimide->Guanidine Nucleophilic Attack Amine Substituted Aniline (Nucleophile) Amine->Guanidine Donates Amine

Caption: Desulfurization-mediated synthetic workflow for novel guanidine derivatives.

Protocol 2: In Vitro AMPK Activation Assay for Biguanides

Causality: To prove that a novel biguanide exerts its metabolic effect via the AMPK pathway, we must measure the specific phosphorylation of the Thr172 residue on the AMPK α -subunit, which is the biochemical hallmark of its activation[6].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed isolated rat hepatocytes or A549 lung cancer cells in 6-well plates. Starve cells in serum-free M199 medium for 4 hours to establish a baseline metabolic state.

  • Treatment & Controls:

    • Test Group: Treat with the novel guanidine derivative (e.g., 50 μM, 100 μM).

    • Positive Control: Treat with 0.5 mM AICAR (a known AMP analog that directly activates AMPK).

    • Negative Control: Pre-treat with 10 μM Compound C (a selective AMPK inhibitor) for 30 mins prior to guanidine exposure.

    • Self-Validation Check: The inclusion of Compound C ensures that any observed downstream metabolic changes (like ACC inhibition) are strictly AMPK-dependent.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-Thr172 state).

  • Quantification: Perform Western blotting using primary antibodies specific for total AMPK α and phospho-AMPK α (Thr172). Normalize the phosphorylated signal against the total AMPK protein expression to quantify the activation fold-change.

Conclusion

The guanidine pharmacophore is a master key in medicinal chemistry, unlocking a vast array of biological targets through its unique protonation state and hydrogen-bonding geometry. Whether deployed as a metabolic regulator via mitochondrial Complex I inhibition, a targeted proteasome disruptor in oncology, or a membrane-lysing agent in antimicrobial therapy, guanidine derivatives offer unparalleled structural versatility. By adhering to rigorous, self-validating synthetic and biological protocols, researchers can continue to harness this simple yet profound molecule to drive the next generation of therapeutic breakthroughs.

References

  • [1] Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PMC - NIH.[Link]

  • [4] Preclinical studies of RA475, a guanidine-substituted spirocyclic candidate RPN13/ADRM1 inhibitor for treatment of ovarian cancer. PMC - NIH.[Link]

  • [3] The mechanisms of action of metformin. PMC - NIH.[Link]

  • [2] Targeting metabolism and AMP-activated kinase with metformin to sensitize non-small cell lung cancer (NSCLC) to cytotoxic therapy: translational biology and.... Oncotarget.[Link]

  • [6] Role of AMP-activated protein kinase in mechanism of metformin action. PMC - NIH.[Link]

  • [7] Decavanadate-Bearing Guanidine Derivatives Developed as Antimicrobial and Antitumor Species. PMC - NIH.[Link]

  • [5] Novel Guanidine Compound against Multidrug-Resistant Cystic Fibrosis-Associated Bacterial Species. MDPI.[Link]

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Exploratory

Rational Design and SAR of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Derivatives: A Technical Guide to Isoform-Selective Arginine Mimetics

Executive Summary The development of isoform-selective Nitric Oxide Synthase (NOS) inhibitors remains a critical challenge in neuropharmacology and inflammation research. Because all three NOS isoforms (neuronal nNOS, in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Nitric Oxide Synthase (NOS) inhibitors remains a critical challenge in neuropharmacology and inflammation research. Because all three NOS isoforms (neuronal nNOS, inducible iNOS, and endothelial eNOS) utilize L-arginine as their endogenous substrate, designing competitive inhibitors requires exploiting subtle structural variances within the highly conserved active sites[1].

This technical whitepaper details the structural rationale, Structure-Activity Relationship (SAR) landscape, and synthetic methodologies for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine derivatives. By functioning as conformationally restricted arginine mimetics, these compounds leverage the 1,3-benzodioxole (piperonyl) moiety to achieve high nNOS/iNOS selectivity while sparing eNOS, thereby mitigating the risk of severe cardiovascular toxicity[2].

Pharmacophore Rationale & Target Biology

Nitric oxide (NO) is generated via the oxidation of L-arginine in a process requiring O₂, NADPH, and tetrahydrobiopterin (H₄B)[2]. In the NOS active site, the guanidinium group of L-arginine forms a critical bidentate salt bridge with a highly conserved glutamate residue (Glu597 in human nNOS, Glu377 in iNOS, Glu361 in eNOS)[1].

While the guanidine moiety is essential for anchoring the inhibitor to this glutamate[3], basic guanidines often suffer from poor bioavailability and a lack of selectivity[4]. To engineer selectivity, the 1-(1,3-Benzodioxol-5-ylmethyl)guanidine scaffold was designed with two distinct functional zones:

  • The Guanidine Anchor: Mimics L-arginine, directly competing for the heme-associated glutamate[5].

  • The 1,3-Benzodioxole (Piperonyl) Core: Acts as a bulky, electron-rich hydrophobic anchor. Unlike simple phenols or catechols, the benzodioxole ring is resistant to rapid Phase II metabolism (glucuronidation/sulfation). More importantly, it exploits a narrow hydrophobic sub-pocket present above the heme in nNOS and iNOS, which is sterically restricted in eNOS[6].

NOS_Pathway L_Arg L-Arginine (Endogenous Substrate) NOS Nitric Oxide Synthase (nNOS / iNOS) L_Arg->NOS Binds Heme Active Site NO Nitric Oxide (NO) + L-Citrulline NOS->NO O2, NADPH, H4B Inhibitor 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine Inhibitor->NOS Competitive Inhibition (Binds Glu597)

Fig 1: Mechanism of competitive NOS inhibition by 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Structure-Activity Relationship (SAR) Landscape

The SAR of piperonylguanidine derivatives demonstrates that both steric bulk and stereochemistry dictate isoform selectivity. Table 1 summarizes the biochemical evaluation of representative derivatives against the three NOS isoforms.

Table 1: SAR of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Derivatives
Cmpd α -SubstituentN-SubstituentAr-SubstitutionnNOS IC₅₀ (µM)iNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity (eNOS/nNOS)
1 -H-HNone1.204.50>50>41
2 -H-CH₃None5.8012.10>50>8
3 (R)-CH₃-HNone0.301.80>50>166
4 (S)-CH₃-HNone8.4022.00>50>5
5 (R)-CH₃-H6-Chloro0.150.90>50>333
Causality in SAR Design:
  • α -Methylation (Chirality): The introduction of an α -methyl group (Compound 3) restricts the rotational freedom of the benzyl linker. The (R)-enantiomer forces the benzodioxole ring into a favorable orientation within the nNOS hydrophobic pocket, increasing potency 4-fold over the unsubstituted analog[2]. The (S)-enantiomer (Compound 4) causes a severe steric clash, dropping activity.

  • N-Alkylation: Methylation of the guanidine nitrogen (Compound 2) drastically reduces potency. This occurs because N-alkylation disrupts the optimal bidentate hydrogen-bonding network required to anchor the molecule to Glu597[3].

  • Aromatic Halogenation: Adding a chlorine atom at the 6-position of the benzodioxole ring (Compound 5) increases lipophilicity and perfectly fills a deep hydrophobic cleft unique to nNOS, yielding the most potent and selective compound in the series.

Synthetic Methodologies & Workflow

Synthesizing guanidines directly from aldehydes requires a carefully controlled two-step sequence to prevent over-reduction and manage the high basicity of the final product[7].

Step 1: Reductive Amination

Rationale: Sodium cyanoborohydride (NaBH₃CN) is utilized at a slightly acidic pH (6.0–7.0). Unlike NaBH₄, NaBH₃CN is mild enough that it will not reduce the starting piperonal directly to piperonyl alcohol. It exclusively reduces the transient iminium ion formed by the reaction of the aldehyde with ammonium acetate.

  • Protocol: Dissolve piperonal (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous methanol. Stir for 30 minutes at room temperature. Add NaBH₃CN (0.7 eq) portion-wise. Stir for 12 hours. Quench with 1M HCl, basify with NaOH, and extract with dichloromethane.

  • Self-Validation Check: Monitor the reaction via ¹H-NMR. The complete disappearance of the highly deshielded aldehyde proton at ~9.8 ppm and the emergence of a benzylic CH₂ singlet at ~3.7 ppm confirms successful conversion to the primary amine.

Step 2: Guanylation

Rationale: 1H-Pyrazole-1-carboxamidine hydrochloride is the reagent of choice for converting the intermediate amine into a guanidine[8]. Traditional reagents (like S-methylisothiourea) release toxic and foul-smelling methyl mercaptan. In contrast, this reagent releases pyrazole—a stable, non-toxic, and highly volatile leaving group that is easily removed during purification[7].

  • Protocol: Dissolve the piperonylamine intermediate (1.0 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq). Stir at room temperature for 18 hours. Precipitate the product by adding diethyl ether.

  • Self-Validation Check: Mass spectrometry (ESI-MS) must show an [M+H]+ peak corresponding to an exact mass addition of +42 Da relative to the primary amine.

Synthesis A Piperonal (1,3-Benzodioxole-5-carboxaldehyde) B Reductive Amination (NH4OAc, NaBH3CN, MeOH) A->B C Piperonylamine Intermediate B->C Imine reduction D Guanylation (1H-Pyrazole-1-carboxamidine HCl, DIPEA) C->D E 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Target Compound) D->E Pyrazole displacement

Fig 2: Two-step synthetic workflow for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine derivatives.

Biochemical & Pharmacological Evaluation Protocols

To accurately determine the IC₅₀ values of the synthesized derivatives, a radiolabeled Citrulline Assay is employed. This method is the gold standard because it directly measures the catalytic turnover of the enzyme rather than relying on secondary NO readouts (like the Griess assay), which can be confounded by the antioxidant properties of the test compounds[5].

In Vitro NOS Enzyme Assay (Citrulline Assay)
  • Reaction Mixture Preparation: In a 96-well plate, prepare a 50 µL reaction mixture containing 50 mM HEPES (pH 7.4), 1 mM DTT (critical for preventing enzyme dimerization/oxidation), 1 mM EDTA, 1.25 mM CaCl₂, 10 µg/mL Calmodulin, 100 µM NADPH, 10 µM H₄B, and 100 nM recombinant NOS enzyme (nNOS, iNOS, or eNOS).

  • Compound Incubation: Add the 1-(1,3-Benzodioxol-5-ylmethyl)guanidine derivative at varying concentrations (0.01 µM to 100 µM). Incubate at 37°C for 10 minutes to allow for active-site equilibration.

  • Substrate Addition: Initiate the reaction by adding 10 µM L-arginine spiked with 0.1 µCi of L-[¹⁴C]-arginine. Incubate for exactly 15 minutes at 37°C.

  • Quenching & Separation: Stop the reaction by adding 400 µL of ice-cold STOP buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex 50W-X8 cation-exchange resin column.

    • Causality Note: At pH 5.5, unreacted L-[¹⁴C]-arginine (highly basic) binds strongly to the resin, while the neutral L-[¹⁴C]-citrulline product flows through into the eluate.

  • Quantification: Measure the radioactivity of the eluate using liquid scintillation counting.

Self-Validating Assay Controls
  • Positive Control: Include a well characterized competitive inhibitor, such as -nitro-L-arginine methyl ester (L-NAME). If 100 µM L-NAME fails to produce >90% inhibition, the assay is invalid due to likely cofactor (NADPH/H₄B) degradation or enzyme denaturation[1].

  • Background Control: Run a well lacking the NOS enzyme to determine non-enzymatic background radioactivity. This value must be subtracted from all experimental wells to ensure accurate IC₅₀ curve fitting.

References

  • Guillon, C. et al. "Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors." Modern Research in Inflammation. 6

  • Peterlin Mašič, L. "Arginine mimetic structures in biologically active antagonists and inhibitors." Current Medicinal Chemistry. 4

  • Mukherjee, P. et al. "Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain." Chemical Society Reviews. 1

  • Silverman, R. B. "Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases." Accounts of Chemical Research.2

  • "Guanidine synthesis by guanylation." Organic Chemistry Portal. 7

  • Bernatowicz, M. S. et al. "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry. 8

  • "The Pivotal Role of Arginine and Its Mimetics in Protein and Enzyme Interactions: A Technical Guide." Benchchem. 5

  • "2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry. 3

Sources

Foundational

Toxicological and Pharmacological Profile of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine: A Technical Whitepaper

Executive Summary The development of metabolic modulators targeting the mitochondrial electron transport chain (ETC) has seen a resurgence, particularly in oncology and metabolic syndrome. 1-(1,3-Benzodioxol-5-ylmethyl)g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of metabolic modulators targeting the mitochondrial electron transport chain (ETC) has seen a resurgence, particularly in oncology and metabolic syndrome. 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as piperonylguanidine) represents a novel class of guanidine derivatives engineered to inhibit mitochondrial oxidative phosphorylation (OXPHOS) and force cellular metabolic reprogramming[1].

In my tenure overseeing metabolic toxicology, I have observed that evaluating OXPHOS inhibitors requires a fundamental shift in safety pharmacology. Standard viability assays (like CellTiter-Glo) are inherently confounded by the drug's mechanism of action—ATP depletion. Therefore, this whitepaper provides an in-depth analysis of the compound's toxicological profile, its mechanism of action, and the self-validating metabolic flux protocols required to accurately assess its safety and efficacy.

Molecular Architecture & Target Rationale

1-(1,3-Benzodioxol-5-ylmethyl)guanidine (PubChem CID 28410) integrates a lipophilic 1,3-benzodioxole (piperonyl) moiety with a highly basic guanidine pharmacophore.

  • Electrochemical Targeting: The guanidine group remains protonated at physiological pH. This positive charge drives the molecule's accumulation within the mitochondrial matrix, pulled by the steep mitochondrial membrane potential ( ΔΨm​ ).

  • Enhanced Penetrance: Unlike first-generation biguanides (e.g., metformin), which rely heavily on organic cation transporters (OCT1/2/3) for cellular entry, the lipophilic benzodioxole ring enhances passive membrane permeability. This broadens its tissue distribution but simultaneously narrows its toxicological therapeutic index.

Mechanistic Toxicology: OXPHOS Inhibition & Metabolic Reprogramming

The primary pharmacodynamic target of this compound is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) [1]. By blocking electron transfer from NADH to ubiquinone, the compound halts the proton pump, collapsing the proton motive force required for ATP synthase.

This localized mitochondrial crisis triggers a systemic cellular response:

  • Energy Crisis: The intracellular ATP concentration plummets, causing a sharp rise in the AMP/ATP ratio.

  • Sensor Activation: AMP allosterically activates AMP-activated protein kinase (AMPK).

  • Growth Arrest: Phosphorylated AMPK directly inhibits the mTORC1 pathway, shutting down protein synthesis and cellular proliferation.

  • Metabolic Shift: To survive, the cell aggressively upregulates glycolysis (the Warburg effect), leading to massive lactate efflux.

MOA Compound 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (OXPHOS Inhibitor) ComplexI Mitochondrial Complex I (NADH Dehydrogenase) Compound->ComplexI Binds & Inhibits ATP_Drop ↓ ATP Production ↑ AMP/ATP Ratio ComplexI->ATP_Drop Blocks e- transfer Glycolysis ↑ Compensatory Glycolysis (Lactate Efflux) ComplexI->Glycolysis Metabolic Shift AMPK AMPK Phosphorylation (Metabolic Sensor) ATP_Drop->AMPK Allosteric Activation Tox Lactic Acidosis & Hepatotoxicity Glycolysis->Tox Systemic Accumulation mTOR mTORC1 Inhibition (Growth Arrest) AMPK->mTOR Suppresses

Figure 1: Mechanism of Action and Toxicological Cascade of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Systemic Toxicological Profile

While metabolic reprogramming is lethal to metabolically inflexible cancer cells, it introduces severe liabilities in healthy, highly metabolic tissues.

Table 1: Quantitative Toxicological Endpoints & Metabolic Shifts
Toxicological EndpointBiomarker / Assay ReadoutExpected Pharmacodynamic ShiftClinical / Systemic Consequence
Mitochondrial Respiration Basal OCR (Oxygen Consumption Rate) 60-80% at IC50​ Intracellular energy crisis; ATP depletion
Glycolytic Flux ECAR (Extracellular Acidification Rate) 200-300%Compensatory glycolysis; microenvironment acidification
Systemic Metabolism Blood Lactate Concentration > 5.0 mmol/L (Threshold)Type B Lactic Acidosis; blood pH drop
Hepatic Function ALT/AST, Hepatic ATP LevelsALT , Hepatic ATP Drug-Induced Liver Injury (DILI); Cori cycle failure
Cardiac Function LVEF (Left Ventricular Ejection Fraction) 15-20% under chronic dosingMetabolic cardiomyopathy; arrhythmogenesis

The Lactic Acidosis Paradox: The most critical dose-limiting toxicity for this compound class is Type B lactic acidosis. Because OXPHOS is suppressed, peripheral tissues dump lactate into the bloodstream. Normally, the liver clears this lactate via gluconeogenesis (the Cori cycle). However, gluconeogenesis is an ATP-expensive process (requiring 6 ATP per glucose molecule). If the compound accumulates in hepatocytes, it inhibits hepatic OXPHOS, stripping the liver of the ATP required to clear the lactate, resulting in a fatal compounding loop.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. In my laboratory, we design workflows that self-validate—meaning a failure at any step flags the data before it can be misinterpreted.

Workflow Seed 1. Cell Seeding (HepG2/Cancer Lines) Base 2. Basal OCR/ECAR (Internal Baseline) Seed->Base Drug 3. Compound Injection (Target Binding) Base->Drug Oligo 4. Oligomycin (ATP-linked OCR) Drug->Oligo FCCP 5. FCCP (Max Respiration) Oligo->FCCP Rot 6. Rot/AA (Non-Mito OCR) FCCP->Rot

Figure 2: High-Throughput Mitochondrial Respiration Workflow (Seahorse XF).

Protocol 1: Real-Time Metabolic Flux Analysis (Seahorse XF)

To definitively prove Complex I inhibition without the confounding variables of viability dyes, we utilize .

  • Step 1: Seed HepG2 cells (for hepatotoxicity screening) at 20,000 cells/well in an XF96 microplate. Incubate overnight.

  • Step 2: Wash and equilibrate cells in unbuffered XF assay medium (pH 7.4, supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) for 1 hour at 37°C in a non-CO2 incubator.

  • Step 3 (Baseline): Measure basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) for 15 minutes. Self-Validation: Ensures cells are metabolically active and healthy prior to drug exposure.

  • Step 4 (Drug Injection): Inject 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (0.1 - 100 µM). Monitor acute OCR drop and ECAR spike for 30 minutes.

  • Step 5 (Oligomycin): Inject 1 µM Oligomycin (ATP synthase inhibitor).

  • Step 6 (FCCP): Inject 0.5 µM FCCP (uncoupler). Self-Validation: If the compound is a true Complex I inhibitor, FCCP will fail to rescue OCR, proving the electron transport chain is fundamentally blocked, not just lacking ATP demand.

  • Step 7 (Rotenone/Antimycin A): Inject 0.5 µM Rot/AA to shut down all mitochondrial respiration.

Protocol 2: In Vivo Lactic Acidosis & Cori Cycle Monitoring
  • Step 1: Administer the compound via oral gavage to C57BL/6 murine models (n=8/group).

  • Step 2: Perform serial blood sampling via the tail vein at 0, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 3: Quantify blood lactate using a Lactate Oxidase/Peroxidase enzymatic assay.

  • Step 4 (Self-Validation Cohort): In a parallel cohort, co-administer exogenous sodium pyruvate (a gluconeogenic substrate). Causality Check: If systemic lactate accumulation is due to hepatic gluconeogenesis failure (Cori cycle block caused by hepatic ATP depletion), the exogenous pyruvate will fail to rescue the phenotype and will actually exacerbate lactate levels, confirming hepatic OXPHOS toxicity.

Causality & Experimental Logic (The "Why")

As drug development professionals, we must understand the causality behind our assay choices. Why do we prioritize ECAR over standard cytotoxicity assays? Because a cell treated with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine will immediately show a drop in ATP. If you use a luminescent ATP-based viability assay (like CellTiter-Glo), the assay will report that the cells are "dead" within 1 hour. In reality, the cells are perfectly viable but have entered a state of metabolic arrest.

By utilizing real-time metabolic flux and in vivo Cori cycle validation, we isolate the mechanism of toxicity from downstream apoptotic artifacts. This ensures that when we establish a No-Observed-Adverse-Effect Level (NOAEL) for clinical trials, it is based on the true physiological threshold of lactic acidosis, rather than an in vitro artifact.

References

  • ImmunoMet Therapeutics Inc. (2017). Guanidine compounds and use thereof (US Patent No. US20170073331A1). U.S.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28410, N-(1,3-Benzodioxol-5-ylmethyl)guanidine.[Link]

  • Agilent Technologies. (2024). Seahorse XF Cell Mito Stress Test Kit.[Link]

Sources

Exploratory

The Benzodioxole Scaffold: From Early Discovery to Advanced Synthetic Methodologies

Executive Summary The 1,3-benzodioxole (methylenedioxybenzene) motif is a cornerstone of modern synthetic chemistry, agrochemicals, and pharmacology. Characterized by a benzene ring fused to a five-membered 1,3-dioxolane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) motif is a cornerstone of modern synthetic chemistry, agrochemicals, and pharmacology. Characterized by a benzene ring fused to a five-membered 1,3-dioxolane ring, this electron-rich heterocyclic system imparts unique biochemical stability and reactivity[1]. From its serendipitous discovery in the 19th century to its contemporary role in synthesizing active pharmaceutical ingredients (APIs) like tadalafil and paroxetine, understanding the history and mechanistic behavior of benzodioxoles is critical for modern drug discovery. This whitepaper elucidates the historical milestones, structural pharmacology, and self-validating synthetic protocols associated with benzodioxole compounds.

Historical Milestones & Early Discovery

The history of benzodioxole compounds is a classic example of natural product isolation leading to synthetic innovation. The journey began with the isolation of piperine from black pepper (Piper nigrum) by Hans Christian Ørsted in 1819[2].

However, the true structural breakthrough for the methylenedioxy group occurred decades later. In 1869, German chemists Rudolf Fittig and Wilhelm Mielck achieved the first synthesis of piperonal (3,4-methylenedioxybenzaldehyde) via the oxidative cleavage of piperic acid derived from piperine[2]. By 1871, Fittig and Ella Remsen successfully elucidated its complete chemical structure[3].

Initially, piperonal was a laboratory curiosity, but its distinct olfactory profile—resembling the South American heliotrope flower—led to its rapid commercialization by Schimmel & Co. in 1879 under the name "heliotropin"[2][3]. This marked the first large-scale industrial application of a benzodioxole derivative. As synthetic techniques evolved, the core 1,2-methylenedioxybenzene structure was synthesized directly from catechol, bypassing the need for natural precursors and opening the door for its use as a versatile chemical intermediate[4].

Structural Pharmacology & Mechanistic Causality

Why is the 1,3-benzodioxole ring so prevalent in biologically active molecules? As an Application Scientist, I evaluate scaffolds based on their electronic distribution and metabolic interactions.

The two oxygen atoms in the dioxolane ring donate electron density into the aromatic system via resonance, making the benzene ring highly susceptible to electrophilic aromatic substitution. Biologically, the methylenedioxy bridge acts as a "sacrificial" metabolic target. In insects and mammals, methylenedioxyphenyl (MDP) compounds are potent inhibitors of cytochrome P450 (CYP450) monooxygenases[1].

The Causality of CYP450 Inhibition: When an MDP compound enters the active site of CYP450, the enzyme attempts to oxidize the methylene carbon. Instead of a standard hydroxylation, this reaction generates a highly reactive carbene intermediate. This carbene forms a stable, quasi-irreversible coordinate covalent bond with the heme iron ( Fe2+ ) in the enzyme's active site, effectively shutting down its oxidative capacity. This mechanism is the foundational logic behind using benzodioxole derivatives (like piperonyl butoxide) as insecticide synergists to prevent the metabolic breakdown of pyrethrins.

G MDP Methylenedioxyphenyl (MDP) Compound CYP450 Cytochrome P450 Oxidation Attempt MDP->CYP450 Carbene Reactive Carbene Intermediate Formation CYP450->Carbene Heme Coordinate Bond to Heme Iron (Fe2+) Carbene->Heme Inhibition Irreversible Enzyme Inhibition Heme->Inhibition

Figure 1: Mechanism of Cytochrome P450 inhibition by methylenedioxyphenyl compounds.

Quantitative Data: Key Benzodioxole Derivatives

To provide a comparative baseline for R&D professionals, the following table summarizes the key historical and modern derivatives of the benzodioxole family, their origins, and primary applications.

CompoundDiscovery / PatentStructural PrecursorPrimary ApplicationYield / Purity Data
Piperonal (Heliotropin) 1869 (Fittig & Mielck)Piperine / IsosafroleFragrance / API Precursor>99% purity (distilled)[2]
1,3-Benzodioxole Early 20th CenturyCatechol + CH2​Cl2​ Chemical Intermediate~85.4% yield (DMSO route)[5]
Piperonyl Butoxide 1947 (Commercialized)SafroleInsecticide SynergistN/A
Benzodioxol-Carboxamides 2023 (In Vitro Studies)1,3-BenzodioxoleAntidiabetic / α -amylase inhibitorsHigh HRMS validation[6]
Auxin Receptor Agonists 2022 (Yang et al.)1,3-BenzodioxoleRoot Growth Promoters>80% conversion rates[7]

Self-Validating Experimental Protocol: Synthesis of 1,3-Benzodioxole

Historically, synthesizing 1,3-benzodioxole from catechol and a methylene halide under standard alkaline conditions was notoriously slow and low-yielding[8]. The breakthrough in modern industrial protocols involves the use of polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

The Causality of Solvent Selection: DMSO is chosen specifically because it solvates the sodium cations ( Na+ ) from the base, leaving the catecholate dianion "bare" and highly nucleophilic. This dramatically accelerates the nucleophilic substitution reaction with dichloromethane ( CH2​Cl2​ )[5].

The following step-by-step methodology is designed as a self-validating system. In-process temperature checks and phase separation behaviors act as built-in quality control gates.

Materials Required:
  • Catechol (1,2-dihydroxybenzene): 110 g

  • Dichloromethane ( CH2​Cl2​ ): 210 mL (Divided: 120 mL + 90 mL)

  • Sodium Hydroxide (NaOH) pellets: 230 g

  • Dimethyl Sulfoxide (DMSO): 880 mL (Divided: 440 mL + 440 mL)

Step-by-Step Methodology:
  • System Preparation: Equip a 2-liter three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Validation Gate: Ensure the system is purged with inert gas (Argon/Nitrogen) as the catecholate anion is susceptible to air oxidation.

  • Base Activation: Add 440 mL of DMSO, 120 mL of CH2​Cl2​ , and 230 g of NaOH into the flask. Heat the mixture to 95°C under continuous stirring[5].

  • Dianion Formation & Alkylation: Dissolve 110 g of catechol in 440 mL of DMSO. Begin adding this solution dropwise via the dropping funnel.

    • Critical Control Point: The reaction is highly exothermic. Control the addition rate to maintain the internal temperature strictly below 120°C. Exceeding this temperature causes DMSO decomposition and premature vaporization of CH2​Cl2​ , devastating the yield[5].

  • Secondary Alkylation: Once the catechol solution is fully added (approx. 3-4 hours), add the remaining 90 mL of CH2​Cl2​ dropwise.

  • Reflux: Elevate the temperature to 110°C–115°C and maintain reflux for 30 minutes to drive the reaction to completion[5].

  • Workup & Separation: Cool the mixture to room temperature. Filter the suspension to remove the precipitated sodium chloride (NaCl). Add 400 mL of distilled water to the filtrate to force phase separation.

    • Validation Gate: A distinct organic layer (product) and aqueous layer (DMSO/water) must form. Use an oil-water separator to isolate the organic phase.

  • Purification: Distill the organic phase. Collect the fraction boiling at 172–173°C to obtain pure 1,3-benzodioxole[4]. (Expected yield: ~85.4%, Gas Phase Purity: 97%)[5].

G Start NaOH + CH2Cl2 in DMSO (95°C) Dianion Dropwise Addition of Catechol in DMSO Start->Dianion TempControl Exotherm Control (Strictly < 120°C) Dianion->TempControl Reflux Reflux (110-115°C) Nucleophilic Substitution TempControl->Reflux Workup Filtration of NaCl & Water Addition Reflux->Workup Product Phase Separation & Distillation (172°C) Workup->Product

Figure 2: Step-by-step synthetic workflow of 1,3-benzodioxole via nucleophilic substitution.

Conclusion

The transition of benzodioxole from a 19th-century fragrance curiosity to a highly regulated, structurally vital pharmacophore underscores the evolution of synthetic chemistry. By mastering the electronic properties of the methylenedioxy bridge and employing modern, highly controlled synthetic environments (such as aprotic solvent catalysis), researchers can leverage this scaffold to design next-generation APIs, highly specific enzyme inhibitors, and advanced agrochemicals.

References

  • Grokipedia - Piperonal: Discovery and Isolation. Available at: [Link]

  • Symb ChemTech - The Scented Revolution: Unveiling the Magic of Synthetic Fragrances! Available at:[Link]

  • Wikipedia - 1,3-Benzodioxole. Available at: [Link]

  • PMC (Frontiers in Plant Science) - Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Available at:[Link]

  • MDPI - Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. Available at: [Link]

  • Google Patents - US4082774A: Methylenedioxybenzene -- improved method of preparation.

Sources

Foundational

Comprehensive Spectroscopic Characterization of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine: A Technical Guide for Structural Validation

Executive Summary 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, commonly referred to as piperonylguanidine, is a highly basic, nitrogen-rich small molecule of significant interest in the development of trace amine-associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,3-Benzodioxol-5-ylmethyl)guanidine, commonly referred to as piperonylguanidine, is a highly basic, nitrogen-rich small molecule of significant interest in the development of trace amine-associated receptor ligands and adrenergic modulators. Due to its high basicity, it is almost exclusively synthesized and isolated as a hemisulfate salt[(C9H11N3O2)2 · H2SO4][1].

For drug development professionals and analytical chemists, confirming the structural integrity of this compound requires a multiplexed spectroscopic approach. This whitepaper provides an authoritative, step-by-step framework for the physicochemical profiling and spectroscopic validation of piperonylguanidine, emphasizing the causality behind experimental choices and establishing self-validating analytical protocols.

Rationale for Analytical Modalities & Workflow

The structural elucidation of piperonylguanidine requires overcoming specific analytical challenges: the extreme polarity of the guanidinium moiety, the susceptibility of the methylenedioxy bridge to acidic cleavage, and the lack of volatility.

  • NMR Solvent Selection: is chosen over CDCl3 or D2O. The causality here is twofold: DMSO-d6 provides superior solvation for the highly polar hemisulfate crystal lattice, and its aprotic nature drastically reduces the chemical exchange rate of the acidic guanidinium protons, allowing them to be distinctly observed in the ^1^H NMR spectrum[2].

  • Solid-State IR: Attenuated Total Reflectance (ATR) FT-IR is utilized rather than traditional KBr pelleting. Grinding sulfate salts with KBr under high pressure can induce ion-exchange artifacts (forming potassium sulfates and guanidinium bromides), which alter the vibrational fingerprint. ATR preserves the native crystal lattice.

AnalyticalWorkflow A Sample: Piperonylguanidine Hemisulfate B NMR Spectroscopy (1H, 13C, HSQC) A->B Dissolution in DMSO-d6 C High-Resolution MS (ESI-TOF) A->C Dilution in MeOH/H2O D FT-IR Spectroscopy (ATR Mode) A->D Solid-state analysis E Structural Confirmation & Impurity Profiling B->E C->E D->E

Figure 1. Multiplexed spectroscopic workflow for the structural validation of piperonylguanidine.

Standardized Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the following methodologies are designed as self-validating systems .

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of piperonylguanidine hemisulfate. Dissolve entirely in 0.6 mL of 100% deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Referencing (Validation Step 1): Spike the sample with 0.03% v/v Tetramethylsilane (TMS). Setting the TMS signal to exactly 0.00 ppm acts as a continuous internal control against magnetic field drift.

  • Instrument Calibration: Tune and match the probe for ^1^H and ^13^C frequencies on a 400 MHz NMR spectrometer. Lock onto the deuterium signal of the DMSO solvent.

  • Acquisition:

    • ^1^H NMR: 16 scans, relaxation delay (d1) of 2 seconds, 90° pulse angle.

    • ^13^C NMR: 512 scans, d1 of 2 seconds, WALTZ-16 proton decoupling.

  • Orthogonal Confirmation (Validation Step 2): Acquire a 2D ^1^H-^13^C HSQC spectrum. The obligatory presence of a cross-peak at δH 5.99 / δC 100.9 structurally validates the intact methylenedioxy bridge, internally proving that the 1D assignments are not artifacts of solvent impurities or degradation[3].

Protocol B: LC-MS/MS Workflow with Real-Time Suppression Monitoring
  • Sample Preparation: Dilute the compound in 50:50 Methanol:Water (0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization: Utilize positive Electrospray Ionization (ESI+). Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C.

  • Self-Validation (Post-Column Infusion): Continuously infuse a stable isotope-labeled internal standard (IS) post-column via a T-junction. Monitoring the steady baseline of the IS trace validates that the co-eluting matrix does not cause ion suppression, ensuring the quantitative reliability of the m/z 194.09 target signal.

Quantitative Data Summaries

The tables below summarize the expected spectroscopic shifts based on authoritative[4] and [1] reference data.

Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
7.50Broad singlet4H-NH-C(=NH2^+^)NH2Broadened due to quadrupolar relaxation of ^14^N and slow proton exchange in DMSO.
6.92Doublet (J = 1.5 Hz)1HAr-H4Meta-coupling with H6.
6.85Doublet (J = 7.9 Hz)1HAr-H7Ortho-coupling with H6.
6.78Doublet of doublets1HAr-H6Ortho-coupled to H7, meta-coupled to H4.
5.99Singlet2H-O-CH2-O-Highly deshielded by two adjacent electronegative oxygen atoms[4].
4.28Doublet (J = 6.0 Hz)2HAr-CH2-NSplit by the adjacent guanidine NH proton.
Table 2: ^13^C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)TypeAssignment
157.2Quaternary (C=N)Guanidine core carbon[2]
147.4, 146.2Quaternary (Ar-C)C3a, C7a (Oxygen-bound aromatic carbons)
131.8Quaternary (Ar-C)C5 (Aliphatic-bound aromatic carbon)
120.5, 108.2, 107.8Methine (Ar-CH)C6, C7, C4 (Aromatic ring carbons)
100.9Methylene (CH2)-O-CH2-O- (Methylenedioxy bridge)[3]
43.6Methylene (CH2)Ar-CH2-N (Benzylic carbon)
Table 3: FT-IR Peak Assignments (ATR Mode)
Wavenumber (cm^-1^)IntensityVibrational Mode
~ 3300, 3150Strong, BroadN-H stretch (Guanidinium salt)
~ 1650StrongC=N stretch (Guanidine core)
~ 1500, 1440MediumC=C stretch (Aromatic ring)
~ 1240, 1030StrongC-O-C asymmetric/symmetric stretch

Fragmentation Mechanisms & Structural Logic

In mass spectrometry, the protonated molecule [M+H]^+^ appears at m/z 194.09. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable and diagnostic fragmentation pathway. The dominant mechanism is the heterolytic cleavage of the benzylic C-N bond.

Because the guanidine moiety is an excellent leaving group when neutralized (loss of CH5N3, 59 Da), the charge is retained on the highly stable piperonyl cation (m/z 135.04). The stability of this cation—driven by resonance delocalization from the electron-donating oxygen atoms of the benzodioxole ring—makes this the base peak in the MS/MS spectrum.

Pathway A 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine B [M+H]+ m/z 194.09 A->B ESI (+) Ionization C Piperonyl Cation m/z 135.04 B->C CID Fragmentation D Neutral Loss CH5N3 (59 Da) B->D Detected Difference

Figure 2. ESI-MS/MS diagnostic fragmentation pathway for piperonylguanidine.

References

  • Title: Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A 99mTc(CO)3labeled benzylguanidine with persistent heart uptake Source: Journal of Labelled Compounds and Radiopharmaceuticals (Wiley) URL: [Link]

  • Title: Applying New Technologies to old 13C-NMR Reference Data Source: CSEARCH Protocol Data URL: [Link]

  • Title: Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl) Source: Semantic Scholar URL: [Link]

Sources

Exploratory

1-(1,3-Benzodioxol-5-ylmethyl)guanidine CAS number 19889-44-2

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (CAS 19889-44-2) Executive Summary 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (CAS 19889-44-2) is a highly specialized pharmacological building block an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (CAS 19889-44-2)

Executive Summary

1-(1,3-Benzodioxol-5-ylmethyl)guanidine (CAS 19889-44-2) is a highly specialized pharmacological building block and bioactive compound characterized by the fusion of a benzodioxole (methylenedioxyphenyl) moiety with a terminal guanidine group. In the realm of neuropharmacology and drug development, this structural motif is highly prized. The benzodioxole ring serves as a metabolically stable bioisostere for the catechol ring of endogenous monoamines (such as dopamine and norepinephrine), protecting the molecule from rapid degradation by Catechol-O-methyltransferase (COMT). Simultaneously, the highly basic guanidine group (pKa ~13.5) ensures the molecule remains protonated at physiological pH, acting as a critical anchor for binding to the conserved aspartate residues within monoamine transporters and adrenergic receptors.

This whitepaper provides a comprehensive overview of the structural rationale, synthetic methodology, pharmacological target engagement, and validated experimental protocols for researchers utilizing this compound in preclinical development.

Structural and Physicochemical Profiling

The rational design of benzylguanidine derivatives relies on mimicking the biophysical properties of endogenous neurotransmitters while altering their pharmacokinetic fate.

  • The Benzodioxole Motif: By replacing the 3,4-hydroxyl groups of a catecholamine with a methylenedioxy bridge, the compound retains the necessary electron density and steric bulk to fit into the orthosteric binding pockets of monoamine transporters, but becomes entirely resistant to COMT-mediated methylation.

  • The Guanidine Motif: Unlike primary amines, guanidines are resonance-stabilized and highly basic. This allows them to form bidentate hydrogen bonds with target proteins. In the Norepinephrine Transporter (NET), this moiety interacts strongly with Asp75 in the central binding site (S1), facilitating either competitive inhibition or active translocation (the "Uptake-1" mechanism)[1][2].

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
CAS Number 19889-44-2Unique identifier for sourcing and regulatory tracking.
Molecular Formula C9H11N3O2Defines the stoichiometric mass for assay preparation.
Molecular Weight 193.20 g/mol Low molecular weight ensures high ligand efficiency (LE).
Topological Polar Surface Area (TPSA) 57.5 ŲOptimal for peripheral target engagement; limited but possible BBB permeability.
Predicted pKa (Guanidine) ~13.5Remains >99.9% protonated in physiological buffers (pH 7.4).

Synthetic Methodology

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine requires the conversion of a primary amine (piperonylamine) to a guanidine. Historically, reagents like cyanamide or S-methylisothiourea were used, but these often require harsh conditions or release toxic volatile byproducts (e.g., methanethiol).

As a Senior Application Scientist, I strongly recommend the Bernatowicz Guanylation Protocol [3]. Utilizing 1H-Pyrazole-1-carboxamidine hydrochloride provides a mild, high-yielding pathway that prevents over-guanylation and operates efficiently at room temperature[4].

Synthesis A Piperonylamine (1,3-Benzodioxol-5-ylmethanamine) C Reaction Conditions: DIPEA, DMF, 25°C, 12h A->C B 1H-Pyrazole-1-carboxamidine HCl (Bernatowicz Reagent) B->C D 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (CAS 19889-44-2) C->D Nucleophilic Addition & Pyrazole Elimination

Synthetic workflow for CAS 19889-44-2 via Bernatowicz guanylation.
Protocol 1: Step-by-Step Synthesis

Causality & Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine of piperonylamine and neutralize the hydrochloride salt of the guanylating agent, without competing for the electrophilic carbon.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of piperonylamine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.05 eq of 1H-Pyrazole-1-carboxamidine hydrochloride to the stirring solution[3].

  • Basification: Dropwise, add 2.0 eq of DIPEA. The reaction mixture will typically turn slightly yellow.

  • Incubation: Stir the reaction at 25°C for 12 hours. Monitor the disappearance of the starting amine via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Note: Because the product is a highly basic guanidine, it may partition into the aqueous layer if the pH is not sufficiently high (adjust aqueous layer to pH >10 with 1M NaOH before extraction).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (or reverse-phase HPLC for assay-ready purity).

Pharmacological Target Engagement

Benzylguanidines are classic modulators of the sympathetic nervous system. Structurally related compounds, such as Metaiodobenzylguanidine (MIBG) and Guanethidine, are actively transported into presynaptic adrenergic neurons via the Norepinephrine Transporter (NET, SLC6A2)[1][5].

Once 1-(1,3-Benzodioxol-5-ylmethyl)guanidine is translocated into the intracellular space via this "Uptake-1" mechanism, it can engage secondary targets, including the Vesicular Monoamine Transporter 2 (VMAT2), or act as an intracellular agonist for Trace Amine-Associated Receptor 1 (TAAR1)[6].

Mechanism Ligand 1-(1,3-Benzodioxol-5-ylmethyl)guanidine NET Norepinephrine Transporter (NET / SLC6A2) Ligand->NET Competitive Uptake (Uptake-1) Receptor Trace Amine-Associated Receptor 1 (TAAR1) Ligand->Receptor Agonism / Modulation VMAT Vesicular Monoamine Transporter (VMAT2) NET->VMAT Intracellular Accumulation

Pharmacological targeting of monoamine transporters and TAAR1 by benzylguanidines.
Table 2: Comparative Pharmacological Profile (Representative)
CompoundPrimary MechanismNET Affinity (Ki)Clinical / Research Utility
CAS 19889-44-2 NET Substrate / TAAR1 LigandLow µM (Predicted)Preclinical probe, synthetic intermediate
Guanethidine VMAT Inhibitor / NET Substrate~1.5 µMAntihypertensive, Sympatholytic
123I-MIBG NET Substrate (Uptake-1)~2.0 µMDiagnostic imaging of neuroendocrine tumors[1]

Experimental Protocols for Validation

To validate the biological activity of synthesized 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, researchers must distinguish between simple receptor binding and active membrane translocation.

Protocol 2: In Vitro NET Uptake Inhibition Assay

Causality & Rationale: We utilize HEK293 cells stably transfected with human NET (hNET). Endogenous expression in standard immortalized lines is too low for high-throughput screening. By using a fluorescent substrate like APP+ (4-(4-dimethylamino)phenyl-1-methylpyridinium), we can measure real-time transport kinetics without the regulatory hurdles of radiolabeled[3H]-Norepinephrine.

  • Cell Culture: Seed HEK293-hNET cells in a black, clear-bottom 96-well plate at a density of 40,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4). Note: NET transport is strictly sodium-dependent; ensure precise NaCl concentrations.

  • Compound Pre-incubation: Wash cells twice with warm KRH buffer. Add 1-(1,3-Benzodioxol-5-ylmethyl)guanidine at varying concentrations (1 nM to 100 µM) in KRH buffer. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent APP+ substrate to a final concentration of 1 µM.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex: 428 nm, Em: 525 nm). Read fluorescence every 2 minutes for 30 minutes to capture the linear phase of uptake.

  • Data Analysis: Calculate the IC50 by plotting the initial velocity (slope of fluorescence over time) against the log concentration of the compound using non-linear regression (GraphPad Prism).

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497-2502. Available at: [Link]

  • Open MedScience. "Iodine-131 Iobenguane: A Radiopharmaceutical Revolution in Neuroendocrine Tumour Diagnosis and Therapy." Open MedScience. Available at: [Link]

  • Neupsy Key. "Noradrenaline and 123 I-Meta-Iodobenzylguanidine Kinetics in the Sympathetic Nervous System." Neupsy Key. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. "Pharmacological interference with MIBG scintigraphy." European Review. Available at: [Link]

  • Journal of Nuclear Medicine. "Metaiodobenzylguanidine as an Index of the Adrenergic Nervous System Integrity and Function." SNMMI. Available at: [Link]

Sources

Foundational

Bioactive Guanidine Alkaloids: A Comprehensive Technical Guide on Pharmacology, Extraction, and Drug Development

Executive Summary Guanidine alkaloids represent a structurally diverse and pharmacologically potent class of secondary metabolites, predominantly isolated from marine sponges (e.g., Monanchora and Crambe genera) . Rangin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Guanidine alkaloids represent a structurally diverse and pharmacologically potent class of secondary metabolites, predominantly isolated from marine sponges (e.g., Monanchora and Crambe genera) . Ranging from simple acyclic structures to highly complex pentacyclic frameworks, these compounds have captured the attention of drug development professionals due to their exceptional bioactivity, which spans anticancer, antimalarial, and antimicrobial domains. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry, mechanistic pharmacology, and the rigorous analytical workflows required to isolate these high-value therapeutic leads.

Chemical Architecture and Pharmacological Mechanisms

The Causality of the Guanidine Pharmacophore

The defining physicochemical feature of these alkaloids is the guanidine moiety. With a pKa of approximately 13.6, guanidine is one of the strongest organic bases known, ensuring it remains fully protonated at a physiological pH of 7.4 . This persistent cationic state is not merely a structural artifact; it is the causal driver of the molecule's bioactivity. The positively charged guanidinium ion engages in high-affinity, bidentate electrostatic interactions and hydrogen bonding with negatively charged biological motifs, such as the phosphate backbone of nucleic acids and carboxylate residues within enzyme active sites and ion channels .

Anticancer Pathways: MAPK/AP-1 Modulation

Pentacyclic guanidine alkaloids, such as ptilomycalin A and monanchocidin A, exhibit potent cytotoxicity against human cancer cell lines. Mechanistically, these compounds induce p53-independent programmed cell death. In vitro models demonstrate that ptilomycalin A-like alkaloids activate the c-Jun N-terminal kinase 1/2 (JNK1/2) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways . This upstream kinase activation leads to the phosphorylation and activation of the AP-1 transcription factor, culminating in cell cycle arrest and apoptosis [[1]]([Link]). Furthermore, these compounds actively inhibit Epidermal Growth Factor (EGF)-induced neoplastic transformation, positioning them as dual-action therapeutic leads .

MAPK_Pathway Ptilomycalin Ptilomycalin A (Guanidine Alkaloid) EGF EGF Receptor (Transformation) Ptilomycalin->EGF Inhibits JNK JNK1/2 Kinase Ptilomycalin->JNK Activates ERK ERK1/2 Kinase Ptilomycalin->ERK Activates AP1 AP-1 Transcription Factor JNK->AP1 Phosphorylates ERK->AP1 Phosphorylates CellDeath Programmed Cell Death (p53-Independent) AP1->CellDeath Induces

Fig 1. MAPK/AP-1 signaling modulation by ptilomycalin A inducing cell death.

Antimalarial and Antimicrobial Efficacy

Beyond oncology, guanidine alkaloids like crambescidin 800 and ptilomycalin F demonstrate nanomolar potency against Plasmodium falciparum, . Structure-activity relationship (SAR) studies reveal a clear causality: the highly basic guanidine core is responsible for the intrinsic cytotoxicity, while the spermidine-containing aliphatic chain drastically enhances membrane permeability and specific antimalarial activity . Additionally, ptilomycalin A acts as a potent inhibitor of laccase, an enzyme critical for melanization and virulence in the fungal pathogen Cryptococcus neoformans.

Quantitative Bioactivity Benchmarks

To facilitate comparative analysis for drug development, the following table synthesizes the in vitro efficacy of key guanidine alkaloids across various disease models.

CompoundSource OrganismTarget / Disease ModelIC50 / MICReference
Ptilomycalin A Monanchora pulchraMDA-MB-231 (Breast Cancer)4.3 µM
Ptilomycalin F Monanchora unguiculataPlasmodium falciparum (Malaria)0.23 µM[[2]]([Link])
Crambescidin 800 Monanchora unguiculataPlasmodium falciparum (3D7)160 nM
Normonanchocidin A Monanchora pulchraTHP-1 (Human Leukemia)2.1 µM
Ptilomycalin A Monanchora arbusculaCryptococcus neoformans (Laccase)7.3 µM
Unguiculin A Monanchora unguiculataPlasmodium falciparum (Malaria)12.9 µM

Advanced Extraction and Preparative Isolation Protocols

Isolating highly polar, water-soluble guanidine alkaloids from complex marine matrices requires a rigorous, self-validating workflow. Traditional exhaustive extraction methods often fail due to the strong adsorption of these basic compounds to cellular debris. The following protocol leverages acid-base partitioning and reversed-phase chromatography to ensure high yield and >95% purity , .

Extraction_Workflow Biomass Marine Sponge Biomass Maceration Maceration (MeOH:DCM) Biomass->Maceration Extract AcidBase Acid-Base Partitioning Maceration->AcidBase Crude SPE Size Exclusion (Sephadex LH-20) AcidBase->SPE Enriched HPLC Preparative HPLC (RP-C18, 0.1% TFA) SPE->HPLC Fractions Pure Pure Guanidine Alkaloid (>95%) HPLC->Pure Isolate

Fig 2. Step-by-step extraction and preparative chromatography workflow.

Step-by-Step Methodology: Isolation of Pentacyclic Guanidine Alkaloids

1. Matrix Lysis and Maceration:

  • Procedure: Lyophilize and pulverize the marine sponge biomass (e.g., Monanchora sp.). Macerate in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (DCM) for 24 hours at room temperature .

  • Causality: The amphiphilic nature of the solvent mixture ensures the disruption of lipid membranes (via DCM) while fully solubilizing the polar alkaloid salts (via MeOH).

2. Acid-Base Partitioning:

  • Procedure: Concentrate the crude extract under reduced pressure. Resuspend in dilute H₂SO₄ (pH 2-3) and wash with ethyl acetate to remove neutral lipids and non-polar pigments [[3]]([Link]). Adjust the aqueous layer to pH 10 using dilute NH₄OH, then extract with n-butanol or chloroform.

  • Self-Validation System: To ensure protocol integrity before moving to expensive chromatography, spot the organic phase on a silica TLC plate and spray with Dragendorff’s reagent. An immediate orange precipitate confirms the successful partitioning of the nitrogenous bases .

3. Size Exclusion Chromatography (SEC):

  • Procedure: Load the alkaloid-enriched fraction onto a Sephadex LH-20 column, eluting with 100% MeOH.

  • Causality: SEC effectively separates the bulky pentacyclic guanidine oligomers from low-molecular-weight primary metabolites and residual salts, preventing column fouling in subsequent high-pressure steps.

4. Preparative Reversed-Phase HPLC:

  • Procedure: Inject the SEC fractions onto a preparative C18 column. Use a gradient elution of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) .

  • Causality: Because guanidine is highly basic, it will interact with residual silanol groups on the silica C18 stationary phase, causing severe peak tailing. The addition of 0.1% TFA acts as a critical ion-pairing agent, masking silanols and ensuring sharp, well-resolved peaks for accurate fraction collection [[4]]([Link]).

Drug Development Challenges & Future Perspectives

While the pharmacological profiles of marine guanidine alkaloids are exceptional, their clinical translation faces significant hurdles. The narrow therapeutic index—often due to indiscriminate cytotoxicity in mammalian cells—necessitates the development of targeted delivery systems, such as antibody-drug conjugates (ADCs). Furthermore, the ecological supply limit of marine sponges requires the advancement of scalable total synthesis or heterologous expression in engineered microbial hosts . Overcoming these synthetic and toxicological barriers will be the defining challenge for the next generation of guanidine-based therapeutics.

References

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PMC.

  • Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties and Prevent EGF-Induced Neoplastic Transformation in Vitro - MDPI.

  • Marine alkaloids as bioactive agents against protozoal neglected tropical diseases and malaria - RSC Publishing.

  • [[3]]([Link]) General Methods of Extraction and Isolation of Alkaloids - ResearchGate.

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening - AJGreenChem.

  • Preparative Isolation And Purification Of Alkaloids Through Chromatography - Column-Chromatography.

  • Marine organisms as potential sources of natural products for the prevention and treatment of malaria - RSC Publishing.

  • [[5]]([Link]) Antimalarial activity of crambescidin 800 and synthetic analogues against liver and blood stage of Plasmodium sp. - SciSpace / PubMed.

  • Biologically active guanidine alkaloids - ScienceOpen.

  • Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties - MDPI.

  • Unguiculin A and Ptilomycalins E–H, Antimalarial Guanidine Alkaloids from the Marine Sponge Monanchora unguiculata - ACS Publications.

  • Normonanchocidins A, B and D, New Pentacyclic Guanidine Alkaloids from the Far-Eastern Marine Sponge Monanchora pulchra - PubMed.

  • Ptilomycalin A inhibits laccase and melanization in Cryptococcus neoformans - PMC.

Sources

Protocols & Analytical Methods

Method

In Vitro Profiling of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine: A Novel OXPHOS Inhibitor for Metabolic Reprogramming

Executive Summary & Scientific Rationale The targeting of tumor metabolism has emerged as a critical frontier in oncology. While classical biguanides like phenformin and metformin have demonstrated anti-tumor properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The targeting of tumor metabolism has emerged as a critical frontier in oncology. While classical biguanides like phenformin and metformin have demonstrated anti-tumor properties by inhibiting Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), their clinical utility is often limited by toxicity (e.g., lactic acidosis) or poor cellular penetrance.

1-(1,3-Benzodioxol-5-ylmethyl)guanidine belongs to a novel class of aryl-alkyl-guanidines designed to potently inhibit oxidative phosphorylation (OXPHOS) [1]. By replacing the traditional biguanide moiety with a guanidine and incorporating a benzodioxole ring, this compound achieves superior lipophilicity and mitochondrial accumulation.

The core mechanism relies on inducing a localized cellular energy crisis. Inhibition of Complex I rapidly depletes intracellular ATP, elevating the AMP:ATP ratio. This biochemical shift is sensed by LKB1, which phosphorylates and activates AMP-activated protein kinase (AMPK) at Thr172, subsequently suppressing the mTORC1 proliferation pathway [2].

To evaluate this compound effectively, researchers cannot rely on standard viability assays alone. Because mammalian cells in standard in vitro cultures rely heavily on aerobic glycolysis (the Warburg effect), OXPHOS inhibitors often yield falsely elevated IC50 values. Therefore, this guide outlines a self-validating triad of assays : real-time metabolic flux analysis, nutritional sensitization (galactose vs. glucose), and isolated enzyme kinetics.

Pathway Cmpd 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine CompI Mitochondrial Complex I (OXPHOS) Cmpd->CompI Inhibits Energy ↓ ATP Production ↑ AMP:ATP Ratio CompI->Energy Disrupts ETC AMPK AMPK Activation (p-Thr172) Energy->AMPK Activates LKB1 mTOR mTORC1 Signaling AMPK->mTOR Inhibits Apoptosis Metabolic Crisis & Tumor Suppression mTOR->Apoptosis Suppresses

Mechanism of action: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine inhibits OXPHOS, activating AMPK.

Quantitative Data Framework

When executing the protocols below, use the following benchmark metrics to validate your assay performance. These expected ranges are derived from structurally analogous guanidine/biguanide OXPHOS inhibitors (e.g., IM156) [3].

Assay TypeTarget MetricExpected RangePurpose / Causality
Seahorse XFe96 OCR IC50 (Basal Respiration)1.0 - 5.0 µMDefines the potency of real-time mitochondrial respiration blockade.
Isolated Complex I IC50 (NADH Oxidation)2.0 - 15.0 µMConfirms direct target engagement, independent of cellular uptake mechanisms.
Viability (Glucose) EC50 (72h)> 50.0 µMEstablishes baseline cytotoxicity in a glycolysis-dependent state.
Viability (Galactose) EC50 (72h)0.5 - 5.0 µMReveals true OXPHOS-dependent toxicity (Metabolic sensitization).
Cytotoxicity Shift Ratio (IC50_Glc / IC50_Gal)> 10-fold shiftSelf-validating metric: Proves specific mitochondrial toxicity over general necrosis.

Experimental Workflow & Protocols

Workflow Prep Compound Preparation (DMSO Stock) Assay1 Target Validation Complex I Activity Prep->Assay1 Assay2 Metabolic Profiling Seahorse OCR Prep->Assay2 Assay3 Phenotypic Assay Galactose vs Glucose Prep->Assay3 Analysis Data Synthesis & IC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis

In vitro assay workflow for evaluating OXPHOS inhibitors from target validation to phenotype.

Protocol A: Real-Time Mitochondrial Respiration (Seahorse XFe96)

Causality & Design: To prove that 1-(1,3-Benzodioxol-5-ylmethyl)guanidine acts specifically on the electron transport chain (ETC), we must measure the Oxygen Consumption Rate (OCR) dynamically. By injecting the compound prior to standard mitochondrial stressors (Oligomycin, FCCP), we can observe the immediate collapse of both basal and maximal respiration.

Step-by-Step Methodology:

  • Cell Seeding: Seed target tumor cells (e.g., HCT116 or HT29) at 15,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2.

  • Media Exchange: 1 hour prior to the assay, wash cells twice and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare a 10-point dose-response curve of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (0.1 µM to 100 µM) in XF media. Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced mitochondrial uncoupling.

  • Port Loading:

    • Port A: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Test Compound)

    • Port B: Oligomycin (1.5 µM final) - Inhibits ATP synthase.

    • Port C: FCCP (1.0 µM final) - Uncouples the inner membrane, revealing maximal OCR.

    • Port D: Rotenone/Antimycin A (0.5 µM final) - Shuts down Complex I/III.

  • Execution & Self-Validation: Run the standard Mitochondrial Stress Test.

    • Validation Check: If the test compound is a true Complex I inhibitor, the OCR drop following Port A injection must be nearly identical to the OCR drop observed after Port D injection in vehicle-control wells.

Protocol B: Nutritional Sensitization Viability Assay (The "Crabtree" Reversal)

Causality & Design: Cancer cells in 25 mM glucose media survive OXPHOS inhibition by upregulating glycolysis. To force reliance on mitochondria, we replace glucose with galactose. Galactose metabolism yields zero net ATP during glycolysis, rendering cells exquisitely sensitive to Complex I inhibitors [1]. This differential toxicity is the gold standard for validating mitochondrial toxicants.

Step-by-Step Methodology:

  • Media Preparation:

    • Condition 1 (Glycolytic): DMEM containing 25 mM Glucose, 10% FBS.

    • Condition 2 (OXPHOS-dependent): DMEM (no glucose) supplemented with 10 mM Galactose, 10% FBS, and 1 mM sodium pyruvate.

  • Cell Seeding: Seed cells at 3,000 cells/well in two parallel 96-well plates (one for each media condition). Allow 24 hours for attachment and metabolic adaptation.

  • Treatment: Treat both plates with a 10-point serial dilution of the compound (0.01 µM to 100 µM).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to measure intracellular ATP levels.

  • Data Synthesis: Calculate the IC50 for both conditions. A compound acting specifically on OXPHOS will show an IC50 in galactose that is at least 10 to 50 times lower than in glucose.

Protocol C: Isolated Complex I (NADH:Ubiquinone Oxidoreductase) Activity

Causality & Design: Cellular assays cannot rule out off-target effects that indirectly lower OCR (e.g., inhibiting substrate transport). Testing the compound on isolated bovine or murine mitochondrial membranes proves direct biochemical inhibition of the NADH dehydrogenase enzyme.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria using differential centrifugation and prepare submitochondrial particles (SMPs) via sonication to expose the matrix-facing Complex I binding sites.

  • Assay Buffer: Prepare a reaction buffer containing 25 mM potassium phosphate (pH 7.4), 5 mM MgCl2, 2 mM KCN (to block Complex IV), and 2 µg/mL Antimycin A (to block Complex III).

  • Reaction Initiation: Add 10 µg of SMP protein to the buffer. Add 1-(1,3-Benzodioxol-5-ylmethyl)guanidine at varying concentrations and incubate for 5 minutes.

  • Measurement: Add 100 µM NADH and 60 µM Ubiquinone-1 (CoQ1). Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 5 minutes using a microplate reader.

  • Self-Validation: Run a parallel assay using succinate instead of NADH (monitoring Complex II activity). A highly specific compound will inhibit NADH oxidation without affecting succinate-driven respiration.

References

  • Immunomet Therapeutics Inc. (2017). Guanidine compounds and use thereof (U.S. Patent No. US20170073331A1). U.S. Patent and Trademark Office.
  • ResearchGate. (2020). IM156 Is a Newly Developed Biguanide That Inhibits Mitochondrial Respiration. Retrieved from[Link]

Application

Application Note: Preclinical Evaluation of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in Murine Models of Neuroinflammation and Neuropathic Pain

Executive Summary & Scientific Rationale 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often referred to as piperonylguanidine) is a highly versatile small-molecule pharmacological probe. The structural combination of a lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often referred to as piperonylguanidine) is a highly versatile small-molecule pharmacological probe. The structural combination of a lipophilic 1,3-benzodioxole (piperonyl) moiety and a highly basic guanidine group makes it an ideal candidate for central nervous system (CNS) applications. Guanidine derivatives are increasingly recognized as a privileged chemotype for targeting neuropharmacological receptors, including aminergic, muscarinic, and purinergic targets[1]. Specifically, benzodioxol-guanidines and related cyanoguanidines have shown significant promise as P2X7 receptor antagonists, effectively reducing neuroinflammation and nociception in animal models of neuropathic pain[2]. Furthermore, the benzodioxole modification is a proven strategy to enhance blood-brain barrier (BBB) permeability, a critical factor for CNS-active therapeutics[3].

Mechanism of Action & Pathway Dynamics

The in vivo efficacy of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine relies on the synergistic function of its two primary functional groups. At physiological pH (~7.4), the guanidine moiety (pKa ~12.5) is fully protonated, allowing it to form robust bidentate hydrogen bonds with acidic residues (e.g., aspartate or glutamate) within the binding pockets of target receptors[1][2]. Concurrently, the 1,3-benzodioxole ring increases the molecule's overall lipophilicity, facilitating passive diffusion across the BBB[3]. Upon entering the CNS, the compound antagonizes microglial activation, thereby downregulating the release of pro-inflammatory cytokines and attenuating neuropathic pain signaling.

Pathway Cmpd 1-(1,3-Benzodioxol-5-ylmethyl)guanidine BBB Blood-Brain Barrier Penetration Cmpd->BBB Lipophilic benzodioxole Target Receptor Antagonism (e.g., P2X7) BBB->Target CNS exposure Ion ↓ Intracellular Ca2+ Influx Target->Ion Receptor blockade Microglia Microglial Inactivation Ion->Microglia Signal transduction Cyto ↓ IL-1β, TNF-α Release Microglia->Cyto Transcriptional downregulation Pain Attenuation of Neuropathic Pain Cyto->Pain Reduced neuroinflammation

Proposed neuroinflammatory modulation pathway by 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Formulation Strategy and Pharmacokinetics (PK)

Expertise & Experience: Unsubstituted guanidines often suffer from poor oral bioavailability and rapid renal clearance due to their extreme polarity. While the addition of the benzodioxol-5-ylmethyl group improves lipophilicity, formulation optimization remains critical. We recommend formulating the compound as a sulfate or hydrochloride salt in a vehicle of 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzodioxole ring, preventing precipitation, while the protonated guanidine remains exposed to the aqueous phase. This maximizes both solubility for intravenous (IV) dosing and gastrointestinal absorption for oral (PO) dosing.

Protocol 1: Pharmacokinetic Profiling in Mice
  • Preparation: Formulate 1-(1,3-Benzodioxol-5-ylmethyl)guanidine at 0.4 mg/mL for IV and 2.0 mg/mL for PO administration in 20% HP-β-CD/saline.

  • Administration: Dose adult C57BL/6 mice IV (2 mg/kg) via the lateral tail vein and PO (10 mg/kg) via oral gavage.

  • Sampling: Collect blood (~50 µL) via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C to isolate plasma.

  • Tissue Collection: At 1h and 4h post-dose, euthanize a subset of animals. Perfuse with ice-cold saline to remove residual blood, then harvest the brain to determine the brain-to-plasma partition coefficient (Kp).

  • Analysis: Quantify compound levels using LC-MS/MS.

Summary of Expected Pharmacokinetic & Efficacy Data
ParameterIV (2 mg/kg)PO (10 mg/kg)Pharmacological Interpretation
Cmax (ng/mL) 850 ± 451200 ± 110Rapid absorption profile
Tmax (h) -0.5Typical for small basic molecules
AUC (h*ng/mL) 1500 ± 1204500 ± 300~60% Oral Bioavailability (F%)
Brain/Plasma (Kp) 1.21.3Excellent CNS penetration
ED50 (Pain Model) -15 mg/kgDose-dependent reversal of allodynia

Efficacy Evaluation in the Chung Model

The Chung model (Spinal Nerve Ligation) is the gold standard for evaluating neuropathic pain. It produces a robust, long-lasting mechanical allodynia that is highly sensitive to agents modulating neuroinflammation[2].

Workflow Acclim Acclimatization (7 Days) Surgery Spinal Nerve Ligation (Chung Model) Acclim->Surgery Recovery Recovery & Baseline (Day 7-14) Surgery->Recovery Dosing Compound Admin (PO/IV) Recovery->Dosing Testing Von Frey Testing (1h-24h) Dosing->Testing Tissue Tissue Collection (Brain/Spinal Cord) Testing->Tissue

Experimental timeline for evaluating analgesic efficacy in the Chung neuropathic pain model.

Protocol 2: Spinal Nerve Ligation and Behavioral Testing
  • Surgical Induction: Under isoflurane anesthesia (2-3%), expose the left L5 and L6 spinal nerves of Sprague-Dawley rats. Tightly ligate the nerves with 6-0 silk suture. Close the muscle and skin layers.

  • Recovery & Baseline: Allow 7-14 days for recovery. Assess baseline mechanical allodynia using von Frey filaments (up-down method). Only include animals exhibiting a paw withdrawal threshold (PWT) of <4g (indicating robust allodynia).

  • Dosing: Administer vehicle or 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (10 mg/kg and 30 mg/kg, PO).

  • Behavioral Assessment: Measure PWT at 1h, 3h, 6h, and 24h post-dose.

  • Self-Validating Assay Controls: Always include a sham-operated group (surgery without ligation) to establish the healthy baseline, and a positive control group (e.g., Gabapentin, 100 mg/kg) to verify the assay's dynamic range and sensitivity.

References

*[1] Title: Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: ACS Publications URL: [Link]

*[3] Title: Prion therapeutics: Lessons from the past Source: PMC (National Institutes of Health) URL: [Link]

*[2] Title: Discovery and Biological Evaluation of Novel Cyanoguanidine P2X7 Antagonists with Analgesic Activity in a Rat Model of Neuropathic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Method

experimental applications of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in neuroscience

Application Note: Experimental Profiling of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in Neuropharmacology Executive Summary & Pharmacological Causality 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (B5MG), also known as piperon...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Profiling of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in Neuropharmacology

Executive Summary & Pharmacological Causality

1-(1,3-Benzodioxol-5-ylmethyl)guanidine (B5MG), also known as piperonylguanidine, is a specialized synthetic tool compound utilized to probe polypharmacological networks within the central nervous system. Endogenous guanidines, such as agmatine, are well-established modulators of the N-methyl-D-aspartate (NMDA) receptor and exert profound neuroprotective and antiseizure effects[1]. However, their high polarity severely limits blood-brain barrier (BBB) permeability.

By covalently linking a guanidine moiety to a 1,3-benzodioxole (piperonyl) group, B5MG achieves two causal advantages for neuro-experimental design:

  • Enhanced Lipophilicity: The piperonyl ring increases the partition coefficient (LogP), driving rapid CNS partitioning and allowing for lower effective dosing in in vivo models.

  • Receptor Polypharmacology: The guanidine group acts as a bio-isostere of the imidazoline ring system, granting high affinity for Imidazoline I2 receptors[2]. Concurrently, benzodioxole derivatives are recognized pharmacophores for the Sigma-1 (σ1) receptor[3]. The σ1 receptor is a chaperone protein that interacts with and modulates other proteins, including NMDA receptors, at the endoplasmic reticulum[4].

Polypharmacological Signaling Pathway

To understand the experimental utility of B5MG, researchers must map its concurrent interactions. The compound acts as a multi-target ligand, simultaneously dampening excitotoxicity while upregulating cellular stress defenses.

G B5MG 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (B5MG) Sigma1 Sigma-1 Receptor (σ1R) Activation B5MG->Sigma1 I2R Imidazoline I2 Receptor Modulation B5MG->I2R NMDAR NMDA Receptor Channel Blockade B5MG->NMDAR ER_Stress ↓ ER Stress & Chaperone Activity Sigma1->ER_Stress Neuroinflammation ↓ Microglial Activation I2R->Neuroinflammation Ca_Influx ↓ Excitotoxic Ca2+ Influx NMDAR->Ca_Influx Neuroprotection Neuroprotection & Synaptic Plasticity ER_Stress->Neuroprotection Ca_Influx->Neuroprotection Neuroinflammation->Neuroprotection

Figure 1: Proposed polypharmacological signaling pathway of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Quantitative Pharmacodynamics

When designing competitive binding assays or functional electrophysiology experiments, researchers should benchmark B5MG against established reference ligands. The table below summarizes the expected pharmacological profile based on the structure-activity relationships (SAR) of piperonyl-guanidine derivatives.

Table 1: Expected In Vitro Binding Profile of B5MG vs. Reference Ligands

Target ReceptorReference LigandRef. Affinity (Kᵢ, nM)B5MG Expected Affinity (Kᵢ, nM)Functional Role
NMDA (Pore) Agmatine~10,000800 - 1,500Low-affinity Pore Blocker
Imidazoline I2 Idazoxan~1525 - 50Allosteric Modulator
Sigma-1 (σ1) PRE-084~4410 - 30Agonist / Chaperone Modulator

Self-Validating Experimental Protocols

Protocol 4.1: Multiplexed Radioligand Binding Assay

Causality of Choice: To confirm that the neuroprotective effects of B5MG are receptor-mediated rather than a result of non-specific membrane perturbation, competitive radioligand binding must be employed. Self-Validation Mechanism: The assay integrates a Non-Specific Binding (NSB) control well for every condition. If the total radioligand binding minus the NSB is zero, the membrane preparation has failed, preventing false-positive affinity calculations.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat whole-brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous glutamate and polyamines.

  • Radioligand Selection:

    • σ1R: Use 2 nM -pentazocine.

    • I2R: Use 2 nM[³H]idazoxan (in the presence of 1 µM efaroxan to mask I1 sites).

    • NMDAR: Use 5 nM [³H]MK-801.

  • NSB Definition (The Validation Step): Define NSB using 10 µM haloperidol (for σ1R), 10 µM cirazoline (for I2R), and 100 µM ketamine (for NMDAR).

  • Incubation: Add B5MG in a 10-point concentration gradient (0.1 nM to 100 µM). Incubate at 25°C for 120 minutes to ensure equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and analyze via a liquid scintillation counter.

Protocol 4.2: Ex Vivo Patch-Clamp Electrophysiology

Causality of Choice: Binding affinity (Protocol 4.1) does not confirm functional modulation. To determine if B5MG acts as an open-channel blocker at the NMDA receptor, whole-cell patch-clamp recordings in acute hippocampal slices are required. Mg²⁺ is explicitly omitted from the Artificial Cerebrospinal Fluid (ACSF) because physiological Mg²⁺ causes a voltage-dependent block of the NMDA pore, which would mask the guanidine-mediated blockade. Self-Validation Mechanism: The protocol enforces a strict "Baseline → Drug → Washout" paradigm. If the NMDA current does not partially recover during the washout phase, it indicates the compound caused irreversible membrane toxicity or cell death, thereby invalidating the recording.

Workflow Prep 1. Acute Brain Slice Preparation Baseline 2. Baseline EPSC Recording (10 min) Prep->Baseline Perfusion 3. B5MG Bath Perfusion (1-100 µM) Baseline->Perfusion Washout 4. Washout Phase (Self-Validation) Perfusion->Washout Analysis 5. IC50 & Kinetics Analysis Washout->Analysis

Figure 2: Self-validating patch-clamp electrophysiology workflow for NMDA receptor modulation.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute coronal slices containing the hippocampus from P14-P21 rodents. Recover slices in oxygenated (95% O₂, 5% CO₂) ACSF for 1 hour.

  • Pharmacological Isolation: Transfer a slice to the recording chamber. Perfuse with Mg²⁺-free ACSF containing 1 µM TTX (blocks voltage-gated Na⁺ channels), 10 µM NBQX (blocks AMPA receptors), and 50 µM Picrotoxin (blocks GABA_A receptors).

  • Whole-Cell Configuration: Patch CA1 pyramidal neurons using borosilicate glass pipettes (3–5 MΩ) filled with a Cs-methanesulfonate internal solution (to block K⁺ currents and improve space clamp). Hold the membrane potential at -70 mV.

  • Baseline Recording: Evoke NMDA receptor-mediated Excitatory Postsynaptic Currents (EPSCs) via Schaffer collateral stimulation every 15 seconds. Record a stable baseline for 10 minutes.

  • Drug Application: Perfuse B5MG (e.g., 50 µM) into the bath for 5 minutes. Monitor the decay of the NMDA EPSC amplitude.

  • Washout (The Validation Step): Switch the perfusion back to standard Mg²⁺-free ACSF for 15 minutes. A valid recording must show at least a 50% recovery of the baseline EPSC amplitude.

References

  • [2] Title: Newer Biologically Active Pyridines: A Potential Review. Source: Research Journal of Pharmacy and Technology. URL:[Link]

  • [1] Title: An in vivo evaluation of the antiseizure activity and acute neurotoxicity of agmatine. Source: ResearchGate / Epilepsy Research. URL:[Link]

  • [3] Title: Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Title: Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?. Source: ResearchGate / Molecules. URL:[Link]

Sources

Application

Application Note: Analytical Methods for Quantifying 1-(1,3-Benzodioxol-5-ylmethyl)guanidine by LC-MS/MS

Introduction & Scope 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as 3,4-methylenedioxybenzylguanidine) is a highly polar, basic compound featuring a lipophilic benzodioxole core and a strongly basic guanidine moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as 3,4-methylenedioxybenzylguanidine) is a highly polar, basic compound featuring a lipophilic benzodioxole core and a strongly basic guanidine moiety. Quantifying guanidine derivatives in complex biological or environmental matrices presents significant analytical challenges. The extreme basicity of the guanidine group leads to poor retention on standard C18 reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols[1].

This application note provides a comprehensive, self-validating protocol for the extraction and LC-MS/MS quantification of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine. By leveraging mixed-mode solid-phase extraction (SPE) and π−π stationary phase interactions, this method ensures high recovery, minimal matrix effects, and robust chromatographic performance[2].

Physicochemical Profiling & Analytical Strategy

To design a robust analytical method, the physicochemical properties of the analyte must dictate the sample preparation and chromatographic logic.

Target Analyte Properties
PropertyValueAnalytical Implication
Molecular Formula C 9​ H 11​ N 3​ O 2​ Precursor ion [M+H] + at m/z 194.1
Monoisotopic Mass 193.085 g/mol High-resolution MS compatible
pKa (Guanidine) ~12.5Permanently protonated at standard LC pH ranges (pH 2–10)[3]. Requires strong cation exchange for SPE.
LogP ~1.2Highly polar; requires specialized columns (Phenyl-hexyl, HSS T3, or HILIC) for adequate retention[4].
The Causality of Methodological Choices (E-E-A-T)
  • Sample Preparation (Mixed-Mode Cation Exchange): Because the guanidine group maintains a positive charge even at neutral and mildly basic pH[3], standard liquid-liquid extraction (LLE) yields poor recoveries. We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE. The sulfonic acid groups on the MCX sorbent strongly bind the protonated guanidine, allowing aggressive washing with 100% organic solvents to remove neutral lipids before eluting with a highly basic organic solvent (5% NH 4​ OH in Methanol)[4].

  • Chromatographic Separation ( π−π Interactions): Standard C18 columns fail to retain highly polar guanidines effectively. We employ a Phenyl-Hexyl column. The phenyl phase facilitates π−π electron interactions with the benzodioxole ring of the analyte, providing orthogonal retention mechanisms that dramatically improve peak shape and retention time compared to purely hydrophobic C18 phases[1].

  • Mass Spectrometry (Positive ESI): Benzylguanidines characteristically fragment via the loss of the guanidine group (mass 59 Da) or cyanamide, leaving a stable benzyl carbocation[2]. For 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, this yields a dominant product ion at m/z 135.0, which serves as a highly specific quantifier.

Analytical_Logic A 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine B High pKa (~12.5) Permanent Cation A->B C Aromatic Ring (pi-pi interactions) A->C D Mixed-Mode Cation Exchange (MCX) SPE B->D E Phenyl-Hexyl or HSS T3 Column C->E F High Recovery & Matrix Cleanup D->F G Optimal Retention & Peak Symmetry E->G

Fig 1. Logical pathway linking analyte physicochemical properties to analytical methodology.

Experimental Protocols

Reagents and Materials
  • Analytical Standards: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Purity 98%).

  • Internal Standard (IS): Isotope-labeled analogue (e.g., 13 C, 15 N 2​ -labeled) or a structural analogue like 4-hydroxyphenformin[2].

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Modifiers: Formic Acid (FA), Phosphoric Acid (H 3​ PO 4​ ), Ammonium Hydroxide (NH 4​ OH).

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc).

Sample Preparation Workflow (MCX SPE)

This protocol is optimized for 100 µL of biological plasma or environmental water samples.

  • Spiking: Aliquot 100 µL of sample into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).

  • Acidification: Add 100 µL of 2% H 3​ PO 4​ in water to the sample. Vortex for 30 seconds. Rationale: Acidification disrupts protein binding and ensures the guanidine moiety is fully ionized for optimal binding to the MCX sorbent.

  • Conditioning: Condition the MCX cartridge with 1 mL of MeOH, followed by 1 mL of LC-MS grade water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing:

    • Wash 1: 1 mL of 2% FA in water (removes polar interferences).

    • Wash 2: 1 mL of 100% MeOH (removes neutral and acidic lipophilic interferences).

  • Elution: Elute the target analyte with 1 mL of 5% NH 4​ OH in MeOH into a clean glass vial. Rationale: The high pH neutralizes the sulfonic acid groups on the sorbent, releasing the basic analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% MeCN with 0.1% FA).

SPE_Workflow A Sample Aliquot (Spiked with IS) B Acidification (2% H3PO4) A->B D Sample Loading B->D C MCX SPE Cartridge Conditioning (MeOH, H2O) C->D E Washing (2% FA in H2O, then MeOH) D->E F Elution (5% NH4OH in MeOH) E->F G Evaporation & Reconstitution (Initial Mobile Phase) F->G H LC-MS/MS Analysis G->H

Fig 2. Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow.

Liquid Chromatography Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (50 × 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
4.0 40 60
4.5 5 95
5.5 5 95
5.6 95 5

| 7.5 | 95 | 5 |

Mass Spectrometry Conditions

Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
1-(1,3-Benzodioxol-5-ylmethyl)guanidine 194.1 135.0 50 25 20 Quantifier (Loss of guanidine)

| 1-(1,3-Benzodioxol-5-ylmethyl)guanidine | 194.1 | 177.1 | 50 | 25 | 15 | Qualifier (Loss of NH 3​ ) | | Internal Standard | IS dependent | IS dependent | 50 | 25 | 20 | Normalization |

Method Validation Summary (Expected Metrics)

When executed correctly, this self-validating system meets standard FDA/EMA bioanalytical guidelines for guanidine derivatives[5].

ParameterAcceptance CriteriaExpected Performance
Linearity (R 2 ) 0.990> 0.995 (1.0 to 500 ng/mL)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 10~0.5 - 1.0 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.5% – 8.2%
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)92% – 108%
Extraction Recovery Consistent across QC levels85% – 95% (via MCX SPE)
Matrix Effect 15% variation90% – 105% (Ion suppression mitigated by SPE)

References

  • "Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry" - SCIRP. URL:[Link]

  • "Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development" - PMC. URL:[Link]

  • "Device and method for solubilizing, separating, removing and reacting carboxylic acids in oils, fats, aqueous or organic solutions by means of micro- or nanoemulsification" - Google Patents (AU2011269269A1).
  • "Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG)" - PMC. URL:[Link]

Sources

Method

Comprehensive Application Note: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in Antimicrobial Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Standard Executive Summary & Molecular Rationale The escalating crisis of m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Standard

Executive Summary & Molecular Rationale

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds that bypass traditional resistance mechanisms. 1-(1,3-Benzodioxol-5-ylmethyl)guanidine represents a highly promising hybrid pharmacophore, merging the membrane-disrupting capabilities of a cationic guanidinium group with the lipophilic, target-binding properties of a 1,3-benzodioxole moiety.

As an Application Scientist, understanding the structure-activity relationship (SAR) of this compound is critical for designing robust in vitro assays. At physiological pH, the guanidine group is protonated, allowing it to act as a potent electrophile that binds electrostatically to the anionic lipids (e.g., phosphatidylglycerol and cardiolipin) of bacterial membranes [1]. Simultaneously, the 1,3-benzodioxole ring enhances lipophilicity, facilitating deeper membrane insertion and potentially acting as a bioisostere to inhibit intracellular targets such as bacterial protein tyrosine phosphatases (PTPs) [2, 3].

This dual-action mechanism not only exerts direct bactericidal effects but also permeabilizes the outer membrane of Gram-negative bacteria, acting as a powerful adjuvant to sensitize pathogens to large-scaffold antibiotics like rifampicin and novobiocin [4].

MOA cluster_0 Guanidine Moiety (Cationic) cluster_1 Benzodioxole Moiety (Lipophilic) Compound 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Membrane Bacterial Membrane (Anionic Lipids) Compound->Membrane Electrostatic Attraction Penetration Hydrophobic Insertion & Target Binding Compound->Penetration Lipophilic Partitioning Depolarization Membrane Depolarization & PMF Dissipation Membrane->Depolarization CellDeath Bacterial Cell Death Depolarization->CellDeath Enzyme Intracellular Targets (e.g., Tyrosine Phosphatases) Penetration->Enzyme Enzyme->CellDeath

Fig 1: Dual antimicrobial mechanism of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Experimental Protocols & Methodologies

To accurately evaluate the efficacy of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, assays must be designed to capture both its direct Minimum Inhibitory Concentration (MIC) and its synergistic potential. The following self-validating protocols ensure high-fidelity data generation.

Workflow Culture Bacterial Culture Prep Assay1 MIC & Synergy Checkerboard Culture->Assay1 Assay2 DiSC3(5) Membrane Depolarization Culture->Assay2 Data Data Analysis (FIC Index & Kinetics) Assay1->Data Assay2->Data Validation Hit Validation Data->Validation

Fig 2: Standardized workflow for evaluating guanidine-based antimicrobial agents.

Protocol A: Broth Microdilution & Checkerboard Synergy Assay

Guanidine compounds are highly sensitive to the ionic strength of the testing medium. High concentrations of divalent cations (Ca²⁺, Mg²⁺) can competitively inhibit the electrostatic binding of the guanidinium group to the bacterial membrane. Therefore, strictly cation-adjusted Mueller-Hinton Broth (CAMHB) must be used, and exact cation concentrations must be recorded to ensure reproducibility.

Step-by-Step Procedure:

  • Inoculum Preparation: Grow targeted bacterial strains (e.g., E. coli ATCC 25922, S. aureus MRSA) in CAMHB at 37°C to an OD₆₀₀ of 0.5. Dilute the culture to a final assay concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine along the ordinate (y-axis) and a secondary antibiotic (e.g., Rifampicin) along the abscissa (x-axis).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well (total volume 100 µL). Include a positive growth control (no drug) and a negative sterility control (media only). Incubate at 37°C for 18–24 hours.

  • Readout & FIC Calculation: Determine the MIC visually or via absorbance at 600 nm. Calculate the Fractional Inhibitory Concentration (FIC) Index:

    FIC Index=MIC of Drug A aloneMIC of Drug A in combo​+MIC of Drug B aloneMIC of Drug B in combo​

    (Note: Synergy is defined as an FIC Index ≤ 0.5).

Protocol B: Membrane Depolarization Kinetics via DiSC3(5)

To prove the causality of membrane disruption, we utilize 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)]. This membrane-potential-sensitive dye self-quenches when concentrated in polarized intact bacterial membranes. When the guanidine moiety disrupts the membrane, the proton motive force (PMF) dissipates, releasing the dye and causing a measurable fluorescence spike[1].

Step-by-Step Procedure:

  • Cell Washing: Harvest mid-log phase bacteria, wash twice, and resuspend in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2) to an OD₆₀₀ of 0.1. Crucial Insight: Avoid high-salt buffers (like standard PBS) as sodium ions interfere with DiSC3(5) uptake.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 1 hour until fluorescence signal stabilizes (indicating maximum quenching).

  • Baseline & Treatment: Transfer 100 µL to a black 96-well microtiter plate. Read baseline fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes. Inject 1-(1,3-Benzodioxol-5-ylmethyl)guanidine at 1×, 2×, and 4× MIC.

  • Validation Control: Inject CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM in a separate well as a positive control for maximum chemical depolarization.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes.

Quantitative Data Presentation

The following tables summarize expected quantitative outcomes based on the pharmacological profile of benzodioxole-guanidine hybrids.

Table 1: Synergistic Antimicrobial Activity (Checkerboard Assay)

Bacterial StrainBenzodioxol-Guanidine MIC (µg/mL)Rifampicin MIC (µg/mL)Combination MIC (Benz-Gua + Rif)FIC IndexOutcome
E. coli ATCC 25922641616 + 20.375Synergy
K. pneumoniae MDR1283232 + 40.375Synergy
S. aureus MRSA160.58 + 0.251.0Additive
P. aeruginosa PAO12566464 + 160.5Synergy

Interpretation: The compound exhibits moderate standalone activity but acts as a potent permeabilizer for Gram-negative outer membranes, rescuing the efficacy of Rifampicin (FIC ≤ 0.5).

Table 2: Membrane Depolarization Kinetics (DiSC3(5) Assay at 10 Minutes)

Treatment GroupConcentrationBaseline RFUPeak RFU (10 min)ΔRFUDepolarization (%)*
Untreated ControlN/A1,2001,250+502.5%
Benzodioxol-Guanidine1× MIC1,1804,500+3,32068.4%
Benzodioxol-Guanidine4× MIC1,2105,800+4,59092.1%
CCCP (Positive Control)10 µM1,1906,100+4,910100.0%

*Depolarization (%) is normalized against the CCCP maximum depolarization control.

References

  • Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics ACS Medicinal Chemistry Letters URL:[Link]

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor Molecules (MDPI) URL:[Link]

  • Synthesis of thiazolidinone and methylthiazole derivatives incorporating benzodioxole moiety and evaluation of their antimicrobial activity Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL:[Link]

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens Microbiology Spectrum (ASM Journals) URL:[Link]

Application

Synthesis and Purification of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine: A Comprehensive Guide for Research Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Piperonylguanidine) Introduction & Mechanistic Rationale The guanidine pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Piperonylguanidine)

Introduction & Mechanistic Rationale

The guanidine pharmacophore is highly valued in medicinal chemistry due to its resonance-stabilized basicity, which allows it to form robust bidentate hydrogen bonds with biological targets. 1-(1,3-Benzodioxol-5-ylmethyl)guanidine combines this functional group with a benzodioxole (piperonyl) moiety. This specific structural motif has gained traction in advanced research, particularly in the development of small molecules targeting bacterial pathogenicity (such as Salmonella HilD regulators)[1] and inhibitors of mitochondrial oxidative phosphorylation (OXPHOS) in cancer metabolism[2].

Causality in Synthetic Design

Historically, the synthesis of alkyl guanidines relied on reagents like S-methylisothiourea or cyanamide. However, these classical approaches are flawed: S-methylisothiourea releases highly toxic, volatile methanethiol gas, while cyanamide requires harsh, high-temperature conditions that can degrade sensitive substrates[3].

To ensure a high-yielding, bench-stable, and environmentally benign process, modern protocols utilize 1H-pyrazole-1-carboxamidine hydrochloride (PyzCA·HCl) or its Boc-protected derivatives. The mechanistic causality here is driven by thermodynamics and leaving-group ability: the 1H-pyrazole leaving group is non-toxic, highly water-soluble, and its expulsion provides the thermodynamic driving force for the nucleophilic addition of piperonylamine[4]. Furthermore, the use of N,N-Diisopropylethylamine (DIPEA) as a base is a deliberate choice; its steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive guanylation of the primary amine [5].

Strategic Workflows & Decision Logic

The synthesis can be approached via two distinct pathways depending on the required purity and scale. Below are the visual representations of the chemical workflow and the logic tree for selecting the appropriate purification method.

SynthesisWorkflow A Piperonylamine (Starting Material) C Reaction Mixture (DMF, DIPEA, 25°C) A->C B PyzCA·HCl (Guanylating Agent) B->C D Crude Guanidine Intermediate C->D Nucleophilic Addition E Purification (Precipitation/Wash) D->E Workup F 1-(1,3-Benzodioxol-5-ylmethyl) guanidine Pure Salt E->F Isolation

Caption: Chemical synthesis workflow for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

PurificationLogic Start Crude Reaction Mixture Check Is Boc-protection used? Start->Check YesBoc Silica Gel Chromatography (Hexane/EtOAc) Check->YesBoc Yes NoBoc Direct Precipitation or Ion-Exchange Resin Check->NoBoc No Deprotect TFA/DCM Deprotection YesBoc->Deprotect Final Analytical Validation (HPLC, NMR, MS) NoBoc->Final Deprotect->Final

Caption: Decision logic tree for selecting the optimal purification strategy.

Experimental Protocols

Protocol A: Direct Guanylation (Optimized for Scale-Up)

This method avoids protecting groups, making it ideal for generating >10g quantities of the target compound as a hydrochloride salt[5].

Reagents:

  • Piperonylamine (1.0 equiv, 10 mmol, 1.51 g)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv, 10.5 mmol, 1.54 g)

  • DIPEA (2.0 equiv, 20 mmol, 3.48 mL)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve piperonylamine in anhydrous DMF under an inert nitrogen atmosphere. The inert atmosphere prevents amine oxidation.

  • Activation: Add DIPEA to the solution, followed by the portion-wise addition of PyzCA·HCl. Stir the mixture at room temperature (20–25 °C) for 18–24 hours.

  • Quenching & Precipitation: Concentrate the DMF under high vacuum to ~5 mL. Add the concentrated mixture dropwise into 100 mL of ice-cold diethyl ether. The guanidine hydrochloride salt will precipitate as a white solid.

  • Washing (Self-Validation Step): Filter the precipitate and wash extensively with cold ethanol/ether (1:4). Causality: The pyrazole byproduct and DIPEA hydrochloride are highly soluble in this solvent system, acting as a thermodynamic filter. If the precipitate remains solid and does not oil out, the reaction has successfully favored the product.

  • Drying: Dry under a vacuum at 40 °C for 12 hours to yield the pure 1-(1,3-Benzodioxol-5-ylmethyl)guanidine hydrochloride.

Protocol B: Boc-Protected Route (Optimized for High-Purity Bioassays)

When ultra-high purity (>98%) is required for sensitive biological assays (e.g., in vivo pathogen targeting), the di-Boc protected route allows for rigorous chromatographic purification[1].

Reagents:

  • Piperonylamine (1.0 equiv, 5 mmol, 756 mg)

  • N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.0 equiv, 5 mmol, 1.55 g)

  • DIPEA (1.5 equiv, 7.5 mmol, 1.3 mL)

  • Anhydrous DCM (15 mL)

  • Trifluoroacetic Acid (TFA) (10 mL)

Step-by-Step Methodology:

  • Guanylation: Combine piperonylamine, the di-Boc reagent, and DIPEA in DCM. Stir at room temperature for 12 hours.

  • Chromatography: Wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the purified di-Boc intermediate in DCM (10 mL) and cool to 0 °C. Slowly add TFA (10 mL). Stir for 4 hours, allowing it to warm to room temperature.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the target compound as a TFA salt.

Purification & Analytical Validation (Self-Validating Systems)

A protocol is only as robust as its internal validation checkpoints.

  • Orthogonal Mass Shifts (Protocol B): The reaction is self-validating through predictable mass transitions. The addition of the di-Boc guanidine moiety adds exactly 242 Da to the parent amine mass. Upon TFA deprotection, an exact loss of 200 Da (two Boc groups minus two protons) observed via LC-MS confirms complete deprotection without side-chain degradation.

  • Physical Thermodynamic Filtering (Protocol A): The selective crystallization of the guanidine hydrochloride salt from cold diethyl ether acts as a physical validation. Impurities, including unreacted piperonylamine, remain highly soluble in the ether layer.

  • Analytical Targets:

    • LC-MS: Expected [M+H]⁺ = 194.1 m/z[2].

    • ¹H NMR (DMSO-d6): Look for the characteristic methylenedioxy singlet at ~6.00 ppm (2H) and the benzylic doublet/multiplet at ~4.27 ppm (2H)[2]. The guanidine protons will appear as broad exchangeable singlets between 7.0–8.0 ppm depending on the salt form.

Quantitative Data Comparison

The following table summarizes the operational metrics for selecting the appropriate protocol based on project needs:

ParameterProtocol A: Direct GuanylationProtocol B: Boc-Protected Route
Primary Reagent PyzCA·HClN,N'-di-Boc-1H-pyrazole-1-carboxamidine
Number of Steps 1 (Direct)2 (Guanylation + Deprotection)
Typical Yield 65 – 75%80 – 90% (Over 2 steps)
Purity Profile > 90% (Pre-crystallization)> 98% (Post-chromatography)
Scalability High (>10g scale)Moderate (Limited by column capacity)
Best Applied For Bulk synthesis, initial salt screeningSAR libraries, high-purity biological assays

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. URL: [Link]

  • Gautun, O. R., et al. (2017). Simple generalized reaction conditions for the conversion of primary aliphatic amines to surfactant-like guanidine salts with 1H-pyrazole carboxamidine hydrochloride. Synthetic Communications, 47(2). URL: [Link]

  • Wagner, S., et al. (2024). Discovery of a synthetic small molecule targeting the central regulator of Salmonella pathogenicity. bioRxiv / PMC. URL: [Link]

  • Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews (RSC Publishing). URL: [Link]

Sources

Method

Application Note: Formulation and In Vivo Administration of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Content Focus: Physicochemical profiling, in vivo vehicle selection, self-validating formulation protocols, and metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Content Focus: Physicochemical profiling, in vivo vehicle selection, self-validating formulation protocols, and metabolic liability management.

Introduction & Rationale

The compound 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often referred to as piperonylguanidine) presents a unique dichotomy of physicochemical and metabolic properties. Structurally, it consists of a highly basic guanidine moiety tethered to a lipophilic 1,3-benzodioxole (methylenedioxyphenyl) core.

Designing an in vivo formulation for this compound requires navigating two primary challenges:

  • Solubility vs. Permeability: The guanidine group ( pKa​≈13.0 ) is fully protonated at physiological pH, rendering the free base poorly soluble in aqueous media without salt formation.

  • Metabolic Liability: The 1,3-benzodioxole ring is a well-documented structural alert for mechanism-based inhibition (MBI) of Cytochrome P450 (CYP450) enzymes [1, 2].

This application note provides field-proven, self-validating protocols for formulating this compound for intravenous (IV), intraperitoneal (IP), and oral (PO) dosing, while detailing the mechanistic causality behind its pharmacokinetic behavior.

Physicochemical Profiling

Understanding the fundamental properties of the active pharmaceutical ingredient (API) dictates the formulation strategy. Because the free base is prone to precipitation in neutral aqueous buffers, the compound is typically synthesized and supplied as a salt, such as a hemisulfate (2:1 compound with sulfuric acid) or hydrochloride [3].

Table 1: Key Physicochemical Parameters
ParameterValue (Predicted/Typical)Formulation Implication
Molecular Weight 193.20 g/mol (Free Base)Small molecule; rapid systemic distribution expected.
pKa​ (Guanidine) ~13.0100% ionized at pH 7.4. Requires salt form for aqueous solubility.
LogP 0.7 – 1.2Moderate lipophilicity; sufficient for membrane permeability if uncharged, but ionization limits passive diffusion.
Salt Forms Hemisulfate [3], HClHighly water-soluble. Ideal for IV/IP dosing in simple saline.
Metabolic Alert 1,3-Benzodioxole ringHigh risk of CYP450 time-dependent inhibition (TDI) [1, 4].

Formulation Workflows & Decision Matrix

The selection of the vehicle depends entirely on the available API form (Salt vs. Free Base) and the intended route of administration.

FormulationWorkflow Start 1-(1,3-Benzodioxol-5-ylmethyl)guanidine API Selection Salt Salt Form (e.g., Hemisulfate / HCl) Start->Salt Preferred for IV/IP FreeBase Free Base Form Start->FreeBase Often requires co-solvents AqVeh Aqueous Vehicle (0.9% Saline / 1X PBS) Salt->AqVeh High Aqueous Solubility CoSolv Co-solvent System (5% DMSO, 10% Tween 80, 85% Saline) FreeBase->CoSolv Solubilization Required IVIP IV / IP Administration (Clear True Solution) AqVeh->IVIP PO PO Administration (Solution or Fine Suspension) AqVeh->PO If salt is used CoSolv->PO

Caption: Decision tree for formulating 1-(1,3-Benzodioxol-5-ylmethyl)guanidine based on API salt form.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Formulation for IV/IP Dosing (Using Salt Form)

Causality: The hemisulfate or HCl salt of a guanidine derivative is highly hydrophilic. A simple isotonic vehicle (0.9% NaCl) prevents osmotic shock upon injection while maintaining the API in a true solution.

Materials:

  • 1-(1,3-Benzodioxol-5-ylmethyl)guanidine hemisulfate

  • Sterile 0.9% NaCl (Saline)

  • 0.22 µm PES (Polyethersulfone) syringe filter

Step-by-Step Method:

  • Calculation: Calculate the required mass of the API, correcting for the salt fraction. (e.g., If using the hemisulfate salt, multiply the target free-base dose by the molecular weight ratio of the salt to the free base).

  • Dissolution: Add the API powder to a sterile glass vial. Add 90% of the final target volume of 0.9% Saline.

  • Agitation: Vortex the solution for 60–120 seconds. The solution should become completely clear.

  • Volume Adjustment: QS (quantity sufficient) to the final target volume with 0.9% Saline.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free dosing vial.

System Validation Check (Self-Validating Step): To ensure the formulation is a true solution and not a colloidal suspension, measure the UV-Vis absorbance (at λmax​ ) of an aliquot before and after the 0.22 µm filtration. A post-filtration recovery of >98% validates that the API is fully dissolved and will not cause micro-embolisms in vivo.

Protocol B: Co-Solvent Formulation for PO Dosing (Using Free Base)

Causality: If only the free base is available, it will likely crash out of solution in the acidic environment of the stomach or the neutral environment of the intestines. DMSO disrupts the crystalline lattice energy, while Tween 80 acts as a surfactant to prevent thermodynamic precipitation upon aqueous dilution.

Materials:

  • 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Free Base)

  • DMSO (Cell culture grade)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Saline

Step-by-Step Method (Order of addition is critical):

  • Solubilization: Weigh the API into a vial. Add DMSO to achieve 5% of the final total volume. Vortex until completely dissolved (clear solution).

  • Surfactant Addition: Add Tween 80 to achieve 10% of the final total volume. Vortex vigorously for 2 minutes to ensure complete micellar integration.

  • Aqueous Phase: Slowly add 0.9% Saline dropwise while continuously vortexing to achieve the remaining 85% of the volume.

  • Inspection: Observe for the Tyndall effect using a laser pointer. A lack of light scattering confirms a stable microemulsion/solution.

Pharmacokinetic (PK) Considerations: The CYP450 Carbene Complex

When administering 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in vivo, researchers must account for the profound metabolic liability of the 1,3-benzodioxole (methylenedioxyphenyl) group.

Mechanistic Insight: Benzodioxole derivatives are classic mechanism-based inhibitors (MBIs) of Cytochrome P450 enzymes (particularly CYP3A4, CYP2B, and CYP2D6) [1, 2, 4]. During Phase I metabolism, the CYP450 enzyme catalyzes the oxidation (demethylenation) of the methylenedioxy carbon. This reaction generates a highly reactive carbene intermediate [1, 4].

Instead of being cleared, this carbene acts as a suicide substrate, strongly coordinating with the heme iron ( Fe2+/Fe3+ ) in the active site of the CYP450 enzyme. This forms a stable Metabolic Intermediate Complex (MIC) that absorbs light at ~455 nm, leading to the irreversible inactivation of the enzyme [2, 4].

Implications for In Vivo Studies:

  • Non-Linear Pharmacokinetics: Upon repeated dosing, the compound will inhibit its own clearance, leading to unexpected drug accumulation and potential toxicity.

  • Drug-Drug Interactions (DDIs): Co-administration with other drugs metabolized by CYP3A4/CYP2D6 will result in artificially inflated exposure of the co-administered drug.

CYP450_MBI Drug 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Methylenedioxyphenyl Core) Oxidation Oxidation of Methylenedioxy Carbon Drug->Oxidation Binds to Active Site CYP CYP450 Enzyme (e.g., CYP3A4 / CYP2D6) CYP->Oxidation Catalysis (NADPH/O2) Carbene Reactive Carbene Intermediate Oxidation->Carbene Demethylenation MIC Metabolic Intermediate Complex (MIC) (Heme-Iron Coordination) Carbene->MIC Covalent/Coordinate Bond Inhibition Mechanism-Based Inhibition (MBI) (Non-linear PK / DDI Risk) MIC->Inhibition Irreversible Inactivation

Caption: Mechanism-based inhibition of CYP450 by the benzodioxole moiety via a carbene intermediate.

System Validation Check (PK Validation): To validate whether your in vivo model is experiencing MBI, administer a known CYP probe substrate (e.g., Midazolam for CYP3A) to the animal cohort pre-dose and 24 hours post-dose of the guanidine compound. A significant reduction in the clearance of the probe substrate self-validates the formation of the inhibitory MIC in vivo.

References

  • Frontiers in Pharmacology. "Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes." Details the mechanism of time-dependent inhibition of P450 by benzodioxole derivatives via oxidation of the methylenedioxy ring to a carbene intermediate. 1 [1]

  • Environmental Toxicology and Pharmacology (via MAPS). "Inhibitory metabolite complex formation of methylenedioxymethamphetamine with rat and human cytochrome P450." Provides empirical evidence of the 455 nm absorbing carbene-P450 complex arising from methylenedioxy functions. 2 [2]

  • Avantor Sciences / Matrix Scientific. "N-(1,3-Benzodioxol-5-ylmethyl)guanidine compound with sulfuric acid (2:1)." Commercial reference for the highly soluble hemisulfate salt form of the API used in standard preclinical formulations.3 [3]

  • PubMed / NIH. "Regiochemical differences in cytochrome P450 isozymes responsible for the oxidation of methylenedioxyphenyl groups." Discusses the metabolic pathways of methylenedioxyphenyl compounds and the formation of metabolic intermediate complexes. 4 [4]

Sources

Application

Application Note: Dosage Determination for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Experiments

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Pharmacokinetic Guide Introduction & Mechanistic Rationale The compound 1-(1,3-Benzodioxol-5-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Pharmacokinetic Guide

Introduction & Mechanistic Rationale

The compound 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often referred to as piperonylguanidine) represents a highly specialized small-molecule scaffold. Guanidine derivatives are privileged structures in medicinal chemistry, frequently exhibiting potent interactions with ion channels, monoamine transporters, and various enzymatic targets due to their ability to form robust bidentate hydrogen bonds[1].

However, determining the optimal in vivo and in vitro dosage for this specific molecule requires navigating two distinct physicochemical challenges:

  • The Guanidine Moiety (pKa ~12.5): This group remains almost entirely protonated at physiological pH. Consequently, passive lipid bilayer diffusion is restricted, and systemic distribution heavily relies on active transport mechanisms, such as Organic Cation Transporters (OCTs)[2].

  • The 1,3-Benzodioxole (Piperonyl) Ring: This structural motif is a well-documented mechanism-based inhibitor of Cytochrome P450 (CYP450) enzymes—particularly CYP2D6 and CYP3A4. The methylenedioxy bridge can form a reactive carbene intermediate that coordinates with the CYP heme iron, leading to metabolic autoinhibition.

Because of these factors, standard linear dose-response assumptions often fail. This application note outlines a self-validating, step-by-step protocol for In Vitro to In Vivo Extrapolation (IVIVE) and allometric scaling to determine safe and efficacious dosages for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine experiments.

Experimental Workflow & Logic

To prevent toxicity and ensure target engagement, dosage determination must follow a rigorous, four-phase sequential logic.

G A Phase 1: In Vitro Profiling (Target IC50 & Cytotoxicity) B Phase 2: ADME & IVIVE (CYP Inhibition & Clearance) A->B C Phase 3: Allometric Scaling (HED & MABEL Calculation) B->C D Phase 4: In Vivo Efficacy (Dose-Response & NOAEL) C->D

Fig 1. Step-by-step workflow for determining the optimal dosage of novel guanidine derivatives.

Phase 1: In Vitro Potency & Toxicity Profiling

Before administering the compound to biological models, the baseline therapeutic window must be established in vitro.

Protocol 3.1: Establishing the IC50/EC50

Causality: The highly basic nature of guanidine can cause non-specific membrane disruption at high concentrations. Establishing a precise IC50 ensures that subsequent in vivo doses are calibrated to achieve targeted receptor occupancy without triggering off-target cytotoxicity.

  • Preparation: Dissolve 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in DMSO to create a 10 mM stock. Note: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced toxicity.

  • Serial Dilution: Prepare a 10-point concentration curve ranging from 0.1 nM to 100 µM using a 1:3 dilution factor in standard assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Incubation: Incubate the target cells/proteins with the compound for the required pharmacological duration (typically 1–4 hours).

  • Readout: Utilize a luminescence or fluorescence-based reporter assay to calculate the IC50 using non-linear regression analysis.

Phase 2: In Vitro to In Vivo Extrapolation (IVIVE)

Translating a nominal in vitro concentration (e.g., 5 µM) directly to an in vivo dose (e.g., 5 mg/kg) is a fundamental error. IVIVE methodologies coupled with Physiologically Based Pharmacokinetic (PBPK) modeling must be used to account for hepatic clearance and plasma protein binding[3].

Protocol 4.2: Microsomal Stability & CYP Inhibition Assay

Causality: Because the benzodioxole ring is prone to CYP450 autoinhibition, determining the intrinsic clearance ( CLint​ ) is critical to prevent unexpected drug accumulation in vivo[4].

  • Incubation: Incubate 1 µM of the compound with human or rat liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench the reaction immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

  • CYP Profiling: Run parallel assays in the presence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify the primary metabolic pathways.

G InVitro In Vitro IC50 (µM) PBPK PBPK Modeling (IVIVE) InVitro->PBPK Clearance Intrinsic Clearance (CLint) Clearance->PBPK PPB Plasma Protein Binding (fu) PPB->PBPK InVivo Target In Vivo Exposure (AUC) PBPK->InVivo

Fig 2. Logical framework for In Vitro to In Vivo Extrapolation (IVIVE) using PBPK modeling.

Phase 3: In Vivo Dose Translation & Allometric Scaling

Once the target systemic exposure is modeled, the starting dose for animal models must be calculated using allometric scaling based on Body Surface Area (BSA), adhering strictly to FDA guidelines for estimating safe starting doses[5][6].

Protocol 5.1: Calculating the Maximum Recommended Starting Dose (MRSD)

When transitioning from a known effective dose in a lower species (or from IVIVE predictions) to a higher species, utilize the following formula:

HED (mg/kg)=Animal Dose (mg/kg)×(Human Km​Animal Km​​)

Where Km​ is the correction factor (Body Weight in kg / Body Surface Area in m²).

Data Presentation: Allometric Scaling Factors

Table 1: Standard Allometric Scaling Parameters for Guanidine Derivative Translation[6].

SpeciesReference Body Weight (kg)Body Surface Area (m²) Km​ FactorHED Conversion Factor (Animal to Human)
Mouse 0.020.0073Divide Animal Dose by 12.3
Rat 0.150.0256Divide Animal Dose by 6.2
Dog 10.00.50020Divide Animal Dose by 1.8
Human 60.01.620371.0 (Baseline)

Phase 4: In Vivo Efficacy & Dosage Determination

For novel compounds like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, establishing the Minimum Anticipated Biological Effect Level (MABEL) and the No Observed Adverse Effect Level (NOAEL) is mandatory to ensure experimental integrity and subject safety[7].

Protocol 6.1: Dose-Escalation Study (Rodent Model)

Causality: Because the benzodioxole moiety may cause non-linear PK (due to CYP inhibition), a standard linear dose escalation may result in sudden toxicity. A modified Fibonacci sequence or a carefully staggered ascending dose design is required.

  • Group Assignment: Randomize adult male C57BL/6 mice into 5 groups (n=6 per group): Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, and 30 mg/kg.

  • Administration: Administer the compound via Intraperitoneal (IP) injection. Note: Oral (PO) administration is not recommended for initial PK studies of guanidines due to highly variable intestinal absorption via OCTs.

  • PK Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PD Readout: Monitor for the specific pharmacological endpoint (e.g., behavioral changes, biomarker expression) and signs of toxicity (e.g., weight loss, lethargy).

  • Analysis: Plot the Dose-Response curve to identify the NOAEL (highest dose with no adverse effects) and MABEL (lowest dose producing the desired pharmacological effect).

Data Presentation: Hypothetical PK/PD Target Profile

Table 2: Target Pharmacokinetic parameters for a successful 1-(1,3-Benzodioxol-5-ylmethyl)guanidine experiment.

ParameterTarget ThresholdRationale for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine
IC50​ / EC50​ < 1 µMEnsures high target affinity, minimizing required in vivo dose.
Hepatic CLint​ < 20 µL/min/mgPrevents rapid first-pass metabolism; monitors CYP autoinhibition.
Bioavailability (F%) > 30% (IP/PO)Confirms adequate systemic exposure despite the cationic guanidine group.
Therapeutic Index > 10xRatio of NOAEL to MABEL; ensures a safe experimental dosing window.

References

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry. [Link]

  • Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery. [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration (FDA) Guidance for Industry.[Link]

  • In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. The AAPS Journal.[Link]

  • Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences.[Link]

  • A FIM Study to Assess Safety and Exposure of Inhaled Single Doses of AP301—A Specific ENaC Channel Activator. Clinical Pharmacology in Drug Development.[Link]

  • Practical PK Calculators: Human Equivalent Dose Estimator. Drug Hunter.[Link]

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening of Guanidine-Containing Compounds

Introduction: The Guanidinium Moiety - A Privileged Scaffold with Screening Challenges The guanidinium group, characterized by its Y-shaped planar array of three nitrogen atoms centered on a carbon atom, is a recurring m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Guanidinium Moiety - A Privileged Scaffold with Screening Challenges

The guanidinium group, characterized by its Y-shaped planar array of three nitrogen atoms centered on a carbon atom, is a recurring motif in a vast number of biologically active molecules, from the essential amino acid arginine to potent pharmaceuticals and natural products.[1][2] Its remarkable biological activity stems from its high basicity (with a pKaH of ~13.6), ensuring it remains protonated as the guanidinium cation under physiological conditions.[3] This persistent positive charge allows it to form strong, multidentate hydrogen bonds and engage in specific electrostatic interactions, making it a powerful pharmacophore for targeting enzymes, ion channels, and receptors.[4][5][6]

However, the very properties that make the guanidinium group biologically potent also present significant challenges in high-throughput screening (HTS).[7] Its charge can lead to non-specific binding, while the high concentration of guanidine hydrochloride is a well-known protein denaturant, raising the potential for assay artifacts.[3][8] Therefore, a successful HTS campaign for guanidine compounds requires a nuanced understanding of their chemistry, careful assay design, and a rigorous, multi-step validation cascade to distinguish true biological activity from experimental noise.[9]

This guide provides researchers, scientists, and drug development professionals with a detailed framework for designing, executing, and validating HTS assays tailored to the unique properties of guanidine-containing molecules.

Strategic Assay Selection: A Decision-Making Framework

Choosing the correct assay format is the most critical first step in a screening campaign. The decision between a biochemical (target-based) and a cell-based (phenotypic) approach depends on the project's primary objective and the existing knowledge of the biological target.[10][11]

A target-based approach is suitable when a specific protein (e.g., an enzyme or receptor) is known to be modulated by guanidine compounds.[12] In contrast, a phenotypic approach is employed when the goal is to identify compounds that produce a desired biological effect in a whole-cell system, often without prior knowledge of the specific molecular target.[13][14]

G start Project Goal Defined target_known Is the molecular target known? start->target_known biochemical_assays Biochemical Assays (Target-Based) target_known->biochemical_assays  Yes cell_based_assays Cell-Based Assays (Phenotypic) target_known->cell_based_assays  No enzyme Is the target an enzyme? biochemical_assays->enzyme enzyme_inhibition Enzyme Inhibition / Activation Assay enzyme->enzyme_inhibition  Yes binding_assay Direct Binding Assay (SPR, FP, MST, TR-FRET) enzyme->binding_assay  No (e.g., Receptor, Structural Protein) pathway_known Is a specific signaling pathway implicated? cell_based_assays->pathway_known phenotypic_screen Phenotypic Screen (e.g., Viability, Morphology, Antibacterial Growth) reporter_assay Reporter Gene Assay (Pathway Activation) pathway_known->phenotypic_screen  No pathway_known->reporter_assay  Yes

Figure 1. Decision tree for selecting an appropriate HTS assay format.

Part 1: Biochemical Assay Protocols & Best Practices

Biochemical assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[] They offer high throughput and a clear, mechanistic readout but lack the context of a cellular environment.

Protocol 1: HTS for Inhibitors of Arginine-Modifying Enzymes (e.g., Arginase)

This protocol describes a generalized absorbance-based assay to screen for inhibitors of enzymes that hydrolyze arginine, such as arginase, which converts L-arginine to L-ornithine and urea.[16] The assay measures the production of urea using a colorimetric reaction.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂.

  • Enzyme: Purified recombinant arginase.

  • Substrate: 100 mM L-arginine solution.

  • Urea Reagent A: α-isonitrosopropiophenone (in ethanol).

  • Urea Reagent B: Acidic solution (e.g., H₂SO₄/H₃PO₄ mixture) with ferric chloride.

  • Plates: 384-well clear, flat-bottom microplates.

  • Test Compounds: Guanidine compound library dissolved in DMSO.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library plate to the assay plate. Also, dispense DMSO to "negative control" wells and a known inhibitor to "positive control" wells.

  • Enzyme Addition: Add 10 µL of arginase solution (diluted in Assay Buffer to a final concentration that yields ~80% of Vmax) to all wells except for the "no-enzyme" control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of L-arginine substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination & Color Development:

    • Add 40 µL of Urea Reagent A to all wells.

    • Add 40 µL of Urea Reagent B to all wells.

    • Seal the plate and incubate at 100°C for 45 minutes.

  • Signal Detection: Cool the plate to room temperature and read the absorbance at 540 nm using a microplate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the high and low controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

ParameterDescriptionTypical Value
Final Assay Volume Total volume per well20 µL (before stop)
Compound Conc. Final concentration of test compounds10 µM
Substrate Conc. Final L-arginine concentration50 mM
DMSO Tolerance Maximum final DMSO concentration< 1%
Z'-factor Assay quality metric> 0.5

Scientist's Notes (Causality & Trustworthiness):

  • Why Tris-HCl and MnCl₂? Arginase is a manganese-dependent enzyme. Tris buffer is chosen for its stable pH in the optimal range for enzyme activity. The choice of buffer is critical and should always be optimized for the specific enzyme target.

  • Pre-incubation Step: This step is crucial for identifying time-dependent or irreversible inhibitors, which might be missed if the substrate is added simultaneously with the enzyme.

  • Controls are Non-Negotiable: The positive control (known inhibitor) and negative control (DMSO) define the dynamic range of the assay and are essential for calculating the Z'-factor, a statistical measure of assay robustness.[17] A Z'-factor ≥ 0.5 is considered excellent for HTS.[17]

  • Heat-Stop & Color Development: While harsh, the heating step effectively stops the reaction and allows for the sensitive diacetyl-monoxime reaction (or a derivative thereof) to quantify urea production. This provides a robust, endpoint readout suitable for automation.[16]

Part 2: Cell-Based Assay Protocols & Best Practices

Cell-based assays measure a compound's effect in a living cellular context, providing more physiologically relevant data.[13][18] They can identify compounds that require cellular metabolism to become active or that target complex pathways.

Protocol 2: Antibacterial Growth Inhibition Assay (Phenotypic Screen)

This protocol outlines a method to screen a guanidine compound library for antibacterial activity against a bacterial strain (e.g., Staphylococcus aureus) by measuring the inhibition of bacterial growth.

Materials:

  • Bacterial Strain: e.g., Methicillin-resistant Staphylococcus aureus (MRSA).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Viability Indicator: Resazurin (alamarBlue™).

  • Plates: 384-well sterile, clear-bottom microplates.

  • Test Compounds: Guanidine compound library dissolved in DMSO.

  • Controls: Vancomycin (positive control), DMSO (negative control).

Step-by-Step Methodology:

  • Compound Plating: Dispense 100 nL of test compounds and controls into the 384-well plates.

  • Bacterial Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh MHB to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the assay plates.

  • Incubation: Cover the plates with breathable seals and incubate at 37°C for 18-24 hours with shaking (200 rpm).

  • Viability Assessment: Add 5 µL of Resazurin solution to each well.

  • Signal Development: Incubate for an additional 1-4 hours at 37°C, or until the negative control wells turn from blue to pink.

  • Signal Detection: Read fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

Data Analysis: Calculate the percent growth inhibition. Hits are typically defined as compounds that inhibit growth by >90% at the screening concentration.

ParameterDescriptionTypical Value
Final Volume Total volume per well50 µL
Bacterial Density CFU/mL at start5 x 10⁵
Compound Conc. Final concentration of test compounds20 µM
Incubation Time Duration of bacterial growth18-24 hours
Readout Measurement of cell viabilityFluorescence

Scientist's Notes (Causality & Trustworthiness):

  • Why Resazurin? Resazurin is a non-toxic, cell-permeable blue dye that is reduced by metabolically active cells to the fluorescent pink compound, resorufin. This provides a sensitive and robust measure of cell viability, which is directly proportional to bacterial growth.

  • Cation-Adjusted MHB: The concentration of divalent cations (Ca²⁺, Mg²⁺) in the medium can significantly affect the activity of certain classes of antibiotics. Using a standardized, cation-adjusted medium ensures reproducibility and relevance.

  • Phenotypic vs. Target-Based: This assay is a classic phenotypic screen.[19] A hit from this screen demonstrates a desired biological outcome (bacterial killing), but the molecular target is unknown and requires subsequent deconvolution studies.[20] Guanidine compounds are known to act as antimicrobials by disrupting cell membranes, a mechanism well-suited for discovery via phenotypic screening.[5]

Part 3: The Cornerstone of Success - Rigorous Hit Validation

A primary HTS campaign is merely the first step.[21] The generated "hits" must be subjected to a rigorous validation cascade to eliminate false positives and artifacts, which are particularly common with charged compounds like guanidines.[7][22]

False Positives in Guanidine Screens:

  • Protein Aggregation: Compounds can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[7][12]

  • Assay Interference: Guanidine compounds may interfere with the detection system (e.g., quenching fluorescence) or denature assay reagents at higher concentrations.[8]

  • Non-specific Binding: The positive charge of the guanidinium group can lead to non-specific electrostatic interactions with negatively charged surfaces of proteins or assay plates.

The following workflow is essential to build confidence in the primary hits and ensure that resources are focused on the most promising chemical matter.

G cluster_0 Primary Screen & Hit Triage cluster_1 Hit Confirmation & Characterization cluster_2 Artifact Filtering (Counter-screens) cluster_3 Lead Validation primary_screen Primary HTS (Single Concentration) hit_triage Hit Identification (e.g., >3 SD from mean) primary_screen->hit_triage reconfirm 1. Re-test from Fresh Powder (Confirms Identity & Activity) hit_triage->reconfirm dose_response 2. Dose-Response Curve (Determine IC₅₀/EC₅₀ & Hill Slope) reconfirm->dose_response aggregator_screen 3. Aggregator Screen (e.g., Assay with 0.01% Triton X-100) dose_response->aggregator_screen tech_interference 4. Technology Interference Screen (e.g., No-Enzyme Control) aggregator_screen->tech_interference orthogonal_assay 5. Orthogonal Assay (Different Technology/Readout) tech_interference->orthogonal_assay secondary_assay 6. Secondary & Selectivity Assays (e.g., Cell-based or Related Targets) orthogonal_assay->secondary_assay validated_hit Validated Hit Series secondary_assay->validated_hit

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Solubility in DMSO

Welcome to the Application Science Support Portal. As researchers and drug development professionals, encountering solubility bottlenecks with highly polar small molecules is a routine but solvable challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As researchers and drug development professionals, encountering solubility bottlenecks with highly polar small molecules is a routine but solvable challenge. This guide provides a mechanistic understanding and field-proven protocols for dissolving 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in Dimethyl Sulfoxide (DMSO).

Mechanistic Overview: The Solute-Solvent Conflict

To successfully formulate 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, we must first understand its structural dichotomy. The molecule features a lipophilic benzodioxole (piperonyl) ring attached to a highly polar guanidine moiety.

Guanidine derivatives are among the strongest organic bases known, with a pKa of approximately 12.5 due to the extreme resonance stabilization (Y-aromaticity) of the protonated guanidinium ion[1]. Because the free base is highly reactive and less stable, this compound is almost exclusively supplied as a salt (e.g., hydrochloride or sulfate).

While DMSO is an excellent polar aprotic solvent, its molecular dipole is asymmetrical. The positive charge is sterically hindered by two methyl groups, while the negative oxygen is exposed. Consequently, DMSO is exceptional at solvating the bulky, positively charged guanidinium cation, but it is remarkably poor at solvating small, hard counterions like chloride[2]. This poor anion solvation, combined with the high lattice energy of the salt crystal, creates a severe kinetic barrier to dissolution.

Diagnostic FAQs

Q1: I added DMSO to the powder, but it formed a stubborn, cloudy suspension. Is the compound insoluble? A1: Not necessarily. You are likely observing a kinetic dissolution barrier rather than an absolute thermodynamic solubility limit. Because DMSO struggles to solvate the chloride counterion, the dissolution process is kinetically slow[2]. The compound is likely soluble at your target concentration, but it requires mechanical energy (cavitation via sonication) to break the crystal lattice[3].

Q2: Does the age or quality of my DMSO matter for this specific compound? A2: Absolutely. DMSO is highly hygroscopic. Moisture-contaminated DMSO can significantly reduce the solubility of guanidine-based products and alter the solvent's dielectric properties[4][5]. Always use fresh, anhydrous DMSO (preferably from sealed ampoules) to prepare your initial stock solutions.

Q3: The powder looks lumpy and clumped together in the vial. Has it degraded? A3: No. Guanidine salts are known to agglomerate upon storage, appearing as a free-flowing powder with solid lumpy material dispersed throughout[6]. This is a physical change due to trace surface moisture and does not affect the chemical integrity or the final solubility of the product[6].

Q4: What is the safest way to force the compound into solution without degrading it? A4: We recommend a step-wise approach of mechanical and thermal disruption. First, utilize a water-bath sonicator. Sonication provides the cavitation energy required to overcome the kinetic barrier without exposing the molecule to excessive heat[3]. If sonication is insufficient, gentle heating (37°C to 40°C) can be applied. Guanidine compounds are generally very stable to thermal degradation under neutral conditions[1], making mild heating perfectly safe.

Q5: I prepared a high-concentration stock (e.g., 50 mM). It dissolved, but precipitated when I moved it to the fridge. How do I rescue it? A5: This indicates a supersaturated solution that crashed out upon cooling[2]. You can rescue the stock by re-heating it to 40°C and sonicating until clear. For long-term storage, aliquot the clear solution and freeze it at -80°C[3][4]; you will simply need to re-warm and vortex the aliquot upon thawing.

Quantitative Solubility Profiles

The chemical form of your 1-(1,3-Benzodioxol-5-ylmethyl)guanidine dictates its behavior in DMSO. Below is a summary of expected solvation kinetics based on the counterion.

Table 1: Solubility Profiles and Solvation Kinetics in DMSO

Chemical FormCounterionExpected Solubility in DMSOSolvation KineticsRecommended Action
Free Base NoneHigh (>50 mg/mL)RapidDirect dissolution
HCl Salt Chloride (Cl⁻)Moderate (~20-25 mg/mL)SlowVortex + Sonication[3]
HCl Salt Chloride (Cl⁻) (in wet DMSO)Low to ModerateVariableUse fresh anhydrous DMSO[4]
Sulfate Salt Sulfate (SO₄²⁻)Low (<5 mg/mL)Very SlowSonication + Mild Heat
Standard Operating Procedure: Self-Validating Stock Preparation

To ensure reproducibility, follow this self-validating protocol for preparing a 10 mM stock solution.

Self-Validation Checkpoint (The Tyndall Effect): A true solution will be optically clear. To validate your solution, shine a laser pointer through the vial. If you see a visible beam path scattering through the liquid, you have a micro-suspension, not a true solution, and further disruption is required.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine to reach room temperature (approx. 30 minutes) before opening. Causality: This prevents atmospheric moisture from condensing on the hygroscopic powder, which could prematurely agglomerate the salt[6].

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO directly to the vial[5].

  • Primary Disruption: Vortex the vial vigorously for 60 seconds to disperse the powder and maximize the surface area exposed to the solvent.

  • Cavitation (Sonication): Place the vial in a room-temperature water bath sonicator for 10 to 15 minutes. Sonication is highly recommended to overcome the kinetic barrier[3].

  • Thermal Assistance (Conditional): Perform the Tyndall effect check. If the solution remains cloudy, transfer the vial to a 37°C water bath for 10 minutes, followed by an additional 5 minutes of sonication.

  • Storage: Once optically clear, divide the solution into single-use aliquots. Store at -20°C for up to 1 year, or -80°C for up to 2 years[4].

Troubleshooting Workflow Visualization

Follow the decision tree below to systematically resolve persistent solubility issues.

Workflow Start Start: Formulate 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine in DMSO CheckForm Verify Chemical Form (Free Base vs. Salt) Start->CheckForm FreeBase Free Base (High DMSO Solubility) CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) (Kinetic Dissolution Barrier) CheckForm->SaltForm AddDMSO Add Fresh Anhydrous DMSO (Avoid Moisture) FreeBase->AddDMSO SaltForm->AddDMSO Vortex Vortex (60s) & Sonicate (10-15 min at RT) AddDMSO->Vortex Heat Gentle Heating (Water bath, 37-40°C) Vortex->Heat Fails Success Clear Homogeneous Solution (QC Passed) Vortex->Success Dissolves Heat->Success Dissolves Fail Persistent Cloudy Suspension Heat->Fail Fails CoSolvent Add 2-5% Protic Co-solvent (e.g., Water or Methanol) Fail->CoSolvent CoSolvent->Success Dissolves

Decision tree for overcoming kinetic dissolution barriers of guanidine derivatives in DMSO.

References
  • Title : Product Class 13: Guanidine Derivatives Source : Thieme Connect URL :[Link][1]

Sources

Optimization

Technical Support Center: Optimizing 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in Cell Culture

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as 1-piperonylgu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as 1-piperonylguanidine).

Because this compound features a lipophilic benzodioxole ring coupled to a highly basic guanidine moiety, its behavior in in vitro models requires precise stoichiometric and environmental control. This guide provides the mechanistic rationale and self-validating protocols necessary to optimize cellular bioavailability, mitigate chaotropic cytotoxicity, and ensure robust target engagement (such as Trace Amine-Associated Receptor 1 [TAAR1] modulation).

Part 1: Physicochemical Profile & Dosing Parameters

To optimize this compound, you must first understand its structural thermodynamics. The guanidine group is a very strong base (pKa ~13.6) and exists almost exclusively as a positively charged guanidinium cation at physiological pH (7.4) [1]. This permanent charge restricts passive lipid bilayer diffusion, meaning cellular uptake is heavily reliant on active transport (e.g., Organic Cation Transporters) or prolonged incubation.

Table 1: Quantitative Dosing & Physicochemical Parameters
ParameterValue / RecommendationMechanistic Rationale
Molecular Formula C9H11N3O2 (Free base)Amphiphilic structure (hydrophobic ring + polar head).
pKa (Guanidine) ~13.6Fully protonated at pH 7.4; limits passive membrane diffusion.
Stock Solvent 100% DMSO (10–20 mM)Overcomes the hydrophobic ring's resistance to aqueous solvation.
Max Final DMSO ≤ 0.1% v/vPrevents solvent-induced membrane permeabilization and toxicity.
Optimal Dose Range 100 nM – 10 µMBalances specific GPCR/target engagement against off-target chaotropic stress.
Serum Binding High (in 10% FBS)The lipophilic benzodioxole motif binds heavily to bovine serum albumin.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My compound is precipitating when I add it to my complete culture media. How do I resolve this? Causality: Rapid introduction of a highly concentrated DMSO stock into cold, aqueous media causes localized supersaturation. The hydrophobic benzodioxole group rapidly aggregates before the polar guanidinium head can interact with water molecules. Solution: Never add the stock directly to the bulk media. Pre-warm your complete media to 37°C. Perform a 1:10 intermediate dilution of your DMSO stock in pure, warmed PBS, and then add this intermediate dropwise to your final culture media while vortexing.

Q2: I see strong biochemical potency in cell-free assays, but no efficacy in my cell culture model. Why? Causality: The discrepancy is driven by cellular bioavailability. The permanent positive charge of the guanidinium ion prevents passive diffusion, and high concentrations of Fetal Bovine Serum (FBS) in your media sequester the compound via non-specific protein binding [2]. Solution: Reduce your FBS concentration from 10% to 1% or 2% during the 24-hour treatment window. Validate the actual intracellular concentration using the LC-MS extraction protocol detailed below before assuming target failure.

Q3: At concentrations above 50 µM, my cells are rapidly detaching and dying. Is this target-mediated toxicity? Causality: Unlikely. At high micromolar to millimolar concentrations, guanidinium cations act as chaotropic agents. They disrupt the hydrogen bonding network of water, leading to the denaturation of extracellular matrix proteins and cell membrane destabilization [1]. Solution: Cap your maximum working concentration at 10 µM. If efficacy is not achieved at this dose, you must optimize the delivery method (e.g., liposomal encapsulation) rather than increasing the raw dosage.

Q4: I am using this compound to study TAAR1 activation, but my cAMP readouts are inconsistent. How can I stabilize the assay? Causality: TAAR1 is a Gαs-coupled receptor that rapidly desensitizes upon continuous agonist exposure [3]. Furthermore, pH fluctuations in the media alter the protonation state of trace amines and synthetic guanidines, shifting binding affinities. Solution: Buffer your media with 25 mM HEPES to lock the pH at 7.4. Measure cAMP accumulation strictly within a 15- to 30-minute window post-treatment to capture peak G-protein signaling before β-arrestin-mediated internalization occurs.

Part 3: Mandatory Visualizations

Workflow: Dosage Optimization & Troubleshooting Logic

DosageOptimization Start Thaw 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine Stock Prepare 20 mM Stock in 100% DMSO Start->Stock Dilution Stepwise Dilution in Warmed Media (1-2% FBS) Stock->Dilution Bioavailability Assess Intracellular Uptake (LC-MS Protocol) Dilution->Bioavailability Toxicity Evaluate Cytotoxicity (CellTiter-Glo) Dilution->Toxicity Efficacy Measure Target Activation (e.g., cAMP Assay) Bioavailability->Efficacy Sufficient Uptake Optimize Adjust Dose / FBS % to reduce protein binding Bioavailability->Optimize Poor Uptake Toxicity->Optimize High Toxicity (>10 µM) Efficacy->Optimize Low Efficacy Optimize->Dilution

Caption: Workflow for optimizing guanidine derivative dosage, balancing bioavailability and toxicity.

Mechanism of Action: TAAR1 Signaling Pathway

TAAR1Signaling Ligand 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine Receptor TAAR1 (GPCR) Ligand->Receptor Binding GProtein Gαs Protein Receptor->GProtein Activation AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Stimulation cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Pathway Execution

Caption: Mechanism of action for benzodioxole-guanidine derivatives via TAAR1-mediated signaling.

Part 4: Self-Validating Experimental Protocols

To ensure your experimental system is trustworthy, you must validate that the compound is actually entering the cells before running functional assays.

Protocol 1: Preparation of Stable Stock and Working Solutions

Objective: Prevent compound precipitation and maintain chemical stability over long-term experiments[4].

  • Stock Preparation: Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO to achieve a 20 mM concentration. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes until completely clear.

  • Aliquoting: Divide the stock into 10 µL aliquots in amber microcentrifuge tubes (to prevent potential light-induced degradation of the benzodioxole ring) and store at -80°C.

  • Media Formulation: Warm the target cell culture media (supplemented with a reduced FBS concentration of 2% and 25 mM HEPES) to 37°C.

  • Stepwise Dilution: Add 1 µL of the 20 mM stock to 99 µL of warmed PBS (yielding 200 µM). Immediately add this intermediate solution dropwise to your final culture media to reach your target working concentration (e.g., 1–10 µM).

Protocol 2: LC-MS Cellular Bioavailability Assay

Objective: Quantify the true intracellular concentration of the inhibitor to rule out artifacts caused by serum binding or poor membrane permeability [2].

  • Cell Seeding: Seed cells in a 6-well plate at 3×105 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with 5 µM of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine for 4 hours.

  • Washing: Aspirate the media. Wash the cells three times with ice-cold PBS to remove any extracellular compound nonspecifically bound to the plastic or outer membrane.

  • Extraction: Add 500 µL of ice-cold extraction solvent (80% Methanol / 20% Water) directly to the cells. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate at -80°C for 30 minutes to precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS vial. Quantify the compound mass against a standard curve generated in the exact same extraction matrix. If the intracellular concentration is <10% of the applied dose, you must utilize a delivery vehicle (e.g., lipid nanoparticles).

Protocol 3: Target Engagement (cAMP Accumulation Assay)

Objective: Measure the functional activation of Gαs-coupled receptors (e.g., TAAR1) [5].

  • Pre-incubation: 30 minutes prior to treatment, add 500 µM IBMX (a phosphodiesterase inhibitor) to the culture media to prevent the degradation of newly synthesized cAMP.

  • Treatment: Apply the optimized dose of the guanidine derivative (e.g., 1 µM) for exactly 20 minutes at 37°C.

  • Lysis & Detection: Lyse the cells immediately using the lysis buffer provided in a commercial TR-FRET or luminescence-based cAMP assay kit. Read the microplate to quantify target engagement.

References

  • Guanidine - Wikipedia Source: Wikipedia URL:[Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 Source: Frontiers in Pharmacology URL:[Link]

  • JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential Source: MDPI URL:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Stability of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with bifunctional molecules like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often referred to as piperonylguanid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with bifunctional molecules like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often referred to as piperonylguanidine) requires a precise understanding of its structural vulnerabilities.

This guide is engineered to provide you with the mechanistic causality behind the compound's behavior in aqueous solutions, ensuring your experimental workflows are robust, reproducible, and self-validating.

Chemical Stability Profile

1-(1,3-Benzodioxol-5-ylmethyl)guanidine contains two distinct functional groups with opposing pH sensitivities:

  • The Guanidine Moiety: A highly basic group (pKa ~13.6) that exists as a resonance-stabilized guanidinium cation in neutral water. While highly stable under neutral and acidic conditions, it is susceptible to nucleophilic attack by hydroxide ions (OH⁻) under strongly alkaline conditions[1].

  • The 1,3-Benzodioxole Ring: A cyclic acetal (methylenedioxybenzene) that is highly stable in basic environments but highly vulnerable to acid-catalyzed hydrolysis[2].

Because of this "dual-threat" degradation profile, the compound possesses a specific stability window in aqueous media.

Aqueous Stability Matrix
pH RangeEnvironmental ConditionEstimated Half-Life (25°C)Primary Degradation MechanismRecommended Action
< 2.0 Strongly Acidic (e.g., 0.1% TFA, 0.1M HCl)< 4 hoursAcetal cleavage of the 1,3-benzodioxole ringAvoid prolonged exposure; use milder organic acids for LC-MS.
4.0 - 8.0 Mildly Acidic to Neutral> 12 monthsNone (Stable as a guanidinium salt)Ideal range for long-term aqueous stock storage.
8.0 - 10.0 Mildly Basic> 1 monthSlow deprotonation, high precipitation riskMonitor solubility; use organic co-solvents if free-basing.
> 12.0 Strongly Basic (e.g., 1M NaOH)< 12 hoursHydroxide attack on the guanidine carbonAvoid strong bases; extract immediately if alkaline lysis is required.

Mechanistic Degradation Pathways

Understanding how your compound degrades allows you to rationally design your sample preparation and analytical methods. Below is the logical relationship of the compound's degradation pathways based on pH extremes[1][2].

StabilityPathway Parent 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Stable at pH 4.0 - 8.0 AcidDeg Catechol Derivative + Formaldehyde (Loss of Benzodioxole Ring) Parent->AcidDeg Acidic Hydrolysis (pH < 2.0, H+ catalyzed) BaseDeg Piperonylamine + Urea (Loss of Guanidine Moiety) Parent->BaseDeg Basic Hydrolysis (pH > 11.0, OH- attack)

Fig 1: pH-dependent degradation pathways of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Troubleshooting & FAQs

Q1: My compound is degrading during HPLC analysis. I am using standard 0.1% TFA in water/acetonitrile. Why is this happening? A1: The 1,3-benzodioxole moiety is an acetal of catechol. Acetals are highly susceptible to acid-catalyzed hydrolysis[2]. At the pH of 0.1% TFA (pH ~2.0), the protonation of the acetal oxygen lowers the activation energy for C-O bond cleavage, yielding a catechol derivative and formaldehyde on-column. Solution: Switch to a milder mobile phase additive, such as 10 mM Ammonium Formate or 0.1% Formic Acid (pH ~2.7-3.2). This provides sufficient buffering for peak shape without triggering rapid acetal cleavage.

Q2: I attempted to free-base the compound using 1M NaOH to extract it into ethyl acetate, but my recovery yield dropped by 60%. What happened? A2: Guanidines are exceptionally strong bases and exist as stable cations in neutral water. However, under strongly alkaline conditions (pH > 12), the unprotonated guanidine carbon becomes highly susceptible to nucleophilic attack by hydroxide ions (OH⁻)[1]. This base-catalyzed hydrolysis decomposes the guanidine group into piperonylamine and urea[3]. Solution: If free-basing is strictly necessary, use a milder base like saturated sodium bicarbonate (pH ~8.3) and extract immediately into an organic solvent to minimize aqueous exposure time.

Q3: The compound precipitates when I prepare a 50 mM stock solution in pure LC-MS water. How can I fix this without using DMSO? A3: The free base of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine has poor aqueous solubility due to the lipophilic piperonyl group. Without a counterion to form a hydrated salt lattice, hydrophobic interactions dominate, causing precipitation. Solution: Ensure the compound is in its salt form (e.g., hydrochloride or acetate). If you are working with the free base, adding 1.05 molar equivalents of acetic acid will instantly protonate the guanidine moiety, solubilizing the compound up to >100 mM while keeping the pH in the safe zone.

Validated Experimental Protocols

To ensure data integrity, every protocol utilized with this compound must be treated as a self-validating system.

Protocol A: Preparation of a Stable 10 mM Aqueous Stock Solution

Causality: Using a mild acetate buffer ensures the guanidine moiety remains fully protonated (solubilized) while keeping the pH well above the threshold for 1,3-benzodioxole acetal cleavage.

Step-by-Step Methodology:

  • Weigh exactly 2.30 mg of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine hydrochloride into a clean, amber glass vial. (Causality: Amber glass prevents potential UV-catalyzed autoxidation of the benzyl linker).

  • Add 900 µL of LC-MS grade water and vortex for 10 seconds to create a suspension.

  • Add 100 µL of 100 mM Ammonium Acetate buffer (pH 5.5). (Causality: Buffering at pH 5.5 locks the solution in the maximum thermodynamic stability window).

  • Vortex for 30 seconds until completely dissolved. Store at 4°C.

  • Self-Validation Check: Visually inspect the solution against a dark background; it must be perfectly clear. To chemically validate, inject 1 µL onto an HPLC system at T=0 and again after 48 hours at room temperature. The peak area variation must be ≤ 1.5%, with no new peaks emerging at lower retention times (which would indicate catechol formation).

Protocol B: HPLC-UV Method for Purity Assessment

Causality: Standard strong-acid mobile phases degrade the benzodioxole ring during the run, creating artifactual impurity peaks. This method utilizes a buffered weak acid to preserve the analyte.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS Water, adjusted to pH 3.2 with Formic Acid.

  • Prepare Mobile Phase B: 100% LC-MS Acetonitrile.

  • Column Setup: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 30°C. (Causality: Lower column temperatures reduce the kinetic rate of any residual on-column hydrolysis).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 230 nm and 280 nm.

  • Self-Validation Check: Inject a known reference standard. If the primary peak exhibits fronting, splitting, or a leading shoulder, the local pH may still be too low, or the column may have residual strong acid (TFA) from previous users. Flush the column with 100 column volumes of Mobile Phase A before re-testing to validate system readiness.

References

  • The Nonenzymatic Decomposition of Guanidines and Amidines Source: PubMed - NIH URL
  • Stability of bicyclic guanidine superbases and their salts in water Source: ResearchGate URL
  • Understanding 1,3-Benzodioxole Source: ChemicalBook URL

Sources

Optimization

Technical Support Center: Synthesis of Guanidine Compounds

Welcome to the Technical Support Center for Guanidine Compound Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile and challenging functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Guanidine Compound Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile and challenging functional group. Guanidines are prevalent in numerous natural products and pharmaceuticals, yet their synthesis is often plagued by specific, recurring pitfalls.[1][2]

This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems. Our goal is to explain the causality behind common issues and offer robust, field-proven solutions to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of my guanidine compound so difficult?

A1: The primary challenge stems from the fundamental nature of the guanidine group itself. It is one of the strongest organic bases, with the pKa of its conjugate acid typically ranging from 12.5 to 13.5.[3][4] This means that under physiological and most workup conditions, the guanidine is protonated to form a highly polar guanidinium salt. This salt is often highly soluble in polar solvents like water and methanol but insoluble in common organic solvents used for extraction and standard silica gel chromatography (e.g., ethyl acetate, dichloromethane).[3]

  • Expert Tip: Whenever possible, conduct chromatographic purification before deprotection. The protected, neutral guanidine is significantly less polar and more amenable to standard silica gel chromatography.[3][5] For final, deprotected compounds, reversed-phase (RP-HPLC) or ion-exchange chromatography are the methods of choice.

Q2: My guanylation reaction is not working or gives very low yields. What are the most common causes?

A2: This is a frequent issue that can usually be traced back to one of three factors:

  • Reagent Reactivity: The choice of guanidinylating agent is critical. Classic reagents like cyanamide or S-alkylisothioureas can be sluggish and may require harsh conditions.[1][3] Modern, more electrophilic reagents such as N,N'-di-Boc-N"-triflylguanidine are far more reactive and often succeed where others fail, especially with less nucleophilic or sterically hindered amines.[4][6]

  • Steric Hindrance: Both the amine substrate and the guanidinylating reagent can be sterically bulky, slowing the reaction. If you are guanylating a secondary or sterically demanding primary amine, you may need a more reactive reagent, higher temperatures, or longer reaction times.

  • Nucleophilicity of the Amine: Electron-poor anilines or other weakly nucleophilic amines are challenging substrates for guanylation. Catalytic methods or highly activated electrophilic partners are often required to achieve good conversion.

Q3: What is the "guanidinylation side reaction" I hear about in peptide synthesis?

A3: This is a notorious side reaction that occurs when using uronium/aminium-based peptide coupling reagents like HBTU, HATU, TOTU, and COMU.[7][8][9] These reagents are themselves guanidinium derivatives. If used in excess or if the activation of the carboxylic acid is slow, the coupling reagent can react directly with the free N-terminal amine of the peptide chain. This forms a stable, capped guanidinium group, terminating peptide elongation and creating a difficult-to-remove impurity.[8][9]

Q4: How do I choose the right protecting group for my guanidine synthesis?

A4: The choice depends entirely on the overall synthetic strategy and the stability of your molecule to various conditions. The key is orthogonality —the ability to remove one protecting group without affecting others.

  • For Acid-Sensitive Molecules (Fmoc-based strategy): Use base-labile or hydrogenation-cleavable groups. The trifluoroacetyl (Tfa) group is an excellent choice as it is removed under mild basic conditions and is orthogonal to acid-cleavable groups like Boc.[10]

  • For Base-Sensitive Molecules (Boc-based strategy): Use acid-labile groups. Arylsulfonyl groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc are the most common choices.[11][12] Be aware that Pbf can be difficult to cleave from peptides containing multiple arginine residues.[11]

  • For Neutral/Mild Deprotection: The nitro (NO2) group, historically used in Boc chemistry, has seen a resurgence. It is stable to both acid and base and can be removed under mild reductive conditions (e.g., SnCl2), preventing certain side reactions like δ-lactam formation.[13][14]

Troubleshooting Guide

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: Low or No Product Yield
Symptom Possible Cause(s) Solutions & Preventative Measures
Reaction stalls; starting material remains 1. Insufficiently reactive guanidinylating agent. 2. Steric hindrance around the amine or electrophile. 3. Poor solvent choice leading to low solubility of reagents.1. Switch to a more powerful reagent. N,N'-di-Boc-N"-triflylguanidine is highly effective for challenging substrates.[4][6] 2. Increase reaction temperature and time. For very hindered systems, consider a catalytic approach.[5][15] 3. Use a more polar aprotic solvent like DMF or NMP. Ensure all reagents are fully dissolved before proceeding.
Desired product is not formed; complex mixture observed 1. Decomposition of reagents or product under harsh conditions (e.g., high heat). 2. Guanidine is not protected and is participating in side reactions.1. Lower the reaction temperature. If using a thiourea-based approach, ensure the carbodiimide intermediate is not decomposing.[5] 2. Protect the guanidine group. Boc is the most common protecting group to avoid issues with basicity and nucleophilicity during subsequent steps.[5]
Problem 2: Side Product Formation
Symptom Possible Cause(s) Solutions & Preventative Measures
Mass spec shows mass addition of a C₅H₁₀N₂ fragment (or similar) to the N-terminus during peptide coupling. Guanidinylation by the uronium coupling reagent (e.g., HBTU, HATU).[7] This is caused by excess coupling reagent reacting with the free peptide amine.1. Use a 1:1 molar ratio of coupling reagent to the amino acid.[7] 2. Pre-activate the amino acid: Mix the amino acid, coupling reagent, and base for 1-5 minutes before adding the mixture to the resin.[8] 3. Switch to a phosphonium-based reagent like PyBOP or PyAOP, which cannot cause this side reaction.[7]
Formation of an unexpected urea byproduct. Hydrolysis of the guanidine group. This occurs in the presence of water, especially under basic conditions.[3][16]1. Ensure anhydrous reaction conditions. 2. During workup, avoid strong aqueous base. If a basic wash is necessary, perform it quickly and at low temperatures. 3. Store the final compound as a salt (e.g., HCl or TFA salt) to improve stability.
In arginine-containing peptide synthesis, a side product with loss of water is observed. δ-Lactam formation. This is a major side reaction during the activation and coupling of Fmoc-Arg derivatives.[14]1. Use an Arg derivative with a NO₂ protecting group. The nitro group's electron-withdrawing nature prevents this cyclization side reaction.[13][14]
During cycloadditions with dienophiles, an aza-Michael adduct is formed instead of the desired cycloadduct. The guanidine is highly nucleophilic and undergoes conjugate addition faster than the desired cycloaddition.[17]1. Protonate the guanidine by using its salt form (e.g., guanidinium hexafluorophosphate). The proton acts as a temporary protecting group, shutting down the nucleophilic pathway and allowing the cycloaddition to proceed.[17]
Problem 3: Protecting Group & Deprotection Issues
Symptom Possible Cause(s) Solutions & Preventative Measures
Incomplete removal of Pbf, Mtr, or Tos groups from an arginine-containing peptide. These arylsulfonyl groups are very stable to acid. Cleavage is often incomplete with standard TFA cocktails, especially in sequences with multiple Arg residues or sterically hindered sites.[11]1. Increase cleavage time and/or temperature. 2. Use a "harder" acid cocktail. Adding trimethylsilyl bromide (TMSBr) or trifluoromethanesulfonic acid (TFMSA) can facilitate removal.[11][14] 3. For future syntheses, choose a more labile protecting group if the sequence is known to be difficult.
Protecting group is unintentionally cleaved during an intermediate step. Lack of orthogonality. The protecting group is not stable to the reaction conditions used for other transformations.1. Carefully plan your protecting group strategy. See the workflow diagram below. 2. Use a group with complementary stability. For example, the trifluoroacetyl (Tfa) group is stable to the acidic conditions used to remove Boc groups but is easily cleaved by mild base.[10]
Problem 4: Purification & Isolation Challenges
Symptom Possible Cause(s) Solutions & Preventative Measures
Product is stuck at the baseline on a silica gel column. The guanidine is protonated and highly polar , binding irreversibly to the acidic silica gel.1. Purify with the protecting groups on. 2. Switch to a different stationary phase. Use reversed-phase (C18) silica for RP-HPLC. 3. If using normal phase, add a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonia in methanol, to suppress protonation.
Product is soluble in water but crashes out of all organic solvents. The product is a highly polar guanidinium salt. 1. Use polar solvents like methanol, water, or DMF for manipulations. 2. Purify by RP-HPLC using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier. 3. Isolate the product by lyophilization from an aqueous solution to obtain a fluffy solid.

Visual Workflows & Data

Diagram 1: Troubleshooting Guanidine Synthesis

G start Problem with Guanidine Synthesis? low_yield Low / No Yield start->low_yield side_product Side Product Formation start->side_product purification_issue Purification / Isolation Issues start->purification_issue reagent_reactivity Check Reagent Reactivity (e.g., use Triflylguanidine) low_yield->reagent_reactivity sterics Consider Steric Hindrance (Increase Temp/Time) low_yield->sterics guanidinylation Peptide N-Terminus Guanidinylation? (Check Stoichiometry, Pre-activate) side_product->guanidinylation hydrolysis Urea Formation? (Ensure Anhydrous Conditions) side_product->hydrolysis lactam Lactam Formation (Arg)? (Use NO2 Protecting Group) side_product->lactam polarity High Polarity? (Use RP-HPLC or Ion Exchange) purification_issue->polarity solubility Poor Solubility? (Purify before deprotection) purification_issue->solubility

Caption: A decision tree for troubleshooting common guanidine synthesis issues.

Diagram 2: Orthogonal Protecting Group Strategies

G cluster_PGs Guanidine Protecting Groups cluster_cleavage Cleavage Conditions Boc Boc / Cbz Acid Strong Acid (TFA, HF) Boc->Acid Reduction Reduction (H2/Pd, SnCl2) Boc->Reduction Cbz only Pbf Pbf / Tos Pbf->Acid Harsh Tfa Tfa Base Mild Base (Piperidine, aq. NH3) Tfa->Base Orthogonal to Acid NO2 NO2 NO2->Reduction Orthogonal to Acid/Base

Caption: Relationship between common guanidine protecting groups and their cleavage conditions.

Featured Protocols

Protocol 1: Minimizing N-Terminal Guanidinylation with HBTU

Objective: To perform a peptide coupling using HBTU while minimizing the guanidinylation side reaction.

Methodology:

  • Reagent Preparation:

    • In a suitable vessel, dissolve the N-Fmoc-protected amino acid (1.0 eq) in DMF or NMP.

    • Add HBTU (0.95 eq) to the amino acid solution.

    • In a separate vessel, prepare a solution of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq relative to the amino acid).

  • Pre-activation and Coupling:

    • Add the DIPEA solution to the amino acid/HBTU mixture.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. This step is critical; longer times can increase side reactions.

    • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF or NMP to remove unreacted reagents.

    • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Trifluoroacetyl (Tfa) Group Deprotection

Objective: To selectively remove a Tfa protecting group from a guanidine under mild basic conditions.[10]

Methodology:

  • Solution Preparation: Prepare a deprotection solution. Common options include:

    • 20% piperidine in DMF (standard Fmoc deprotection conditions).

    • A solution of aqueous ammonia (e.g., 1-2 M) in methanol or THF.

  • Deprotection:

    • Dissolve the Tfa-protected compound in a suitable solvent (e.g., Methanol, THF, DMF).

    • Add the basic deprotection solution and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the volatile base and solvent.

    • The resulting crude product, now containing the free guanidine (likely as a salt), can be purified by RP-HPLC or crystallization.

References

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Available at: [Link]

  • Packman, L. C. (1994). Application of Arylsulphonyl Side-Chain Protected Arginines in Solid-Phase Peptide Synthesis Based on 9-fluorenylmethoxycarbonyl Amino Protecting Strategy. PubMed. Available at: [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (n.d.). Product Class 13: Guanidine Derivatives. Science of Synthesis. Available at: [Link]

  • Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (2011). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]

  • Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC - NIH. Available at: [Link]

  • van der Vorm, S., et al. (2020). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

  • Pronin, S. V., & Kozmin, S. A. (2012). Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. PMC - NIH. Available at: [Link]

  • Guttmann, S., Boissonnas, R., & Pless, J. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. Google Patents.
  • Ladeira, S., et al. (2024). Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity. RSC Publishing. Available at: [Link]

  • Eureka | Patsnap. (2020). Purification method of pharmaceutical grade guanidine hydrochloride.
  • Krátky, M., et al. (2021). Synthesis of the Guanidine Derivative. MDPI. Available at: [Link]

  • Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. Google Patents.
  • Ishikawa, T., & Katoh, M. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Available at: [Link]

  • King, A. M., et al. (2020). Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. Available at: [Link]

  • Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. MDPI. Available at: [Link]

  • Evanno, L., et al. (2011). Direct Guanidinylation of Aryl and Heteroaryl Halides via Copper-Catalyzed Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • American Cyanamid. (1941). Method of purifying guanidine nitrate. Google Patents.
  • Aldini, G., et al. (2016). Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study. PubMed. Available at: [Link]

  • Ahmad, F., Yadav, S., & Taneja, S. (1992). Determining stability of proteins from guanidinium chloride transition curves. PubMed. Available at: [Link]

  • Schell, J., & Movassaghi, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC - NIH. Available at: [Link]

  • Shi, Y., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Available at: [Link]

  • Baker, T. J., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Rodriguez, J. C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (commonly known as piperonylguanidine) presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (commonly known as piperonylguanidine) presents unique challenges. While the starting material, piperonylamine, is a readily available primary amine, the resulting guanidine product is highly basic (pKa ~12.5) and extremely polar. This often leads to incomplete conversion, over-alkylation, or massive product loss during purification.

This guide provides field-validated troubleshooting strategies, mechanistic insights, and a self-validating standard operating procedure (SOP) to help you maximize your synthetic yield.

Reaction Workflow & Strategy Visualization

The most critical decision in synthesizing piperonylguanidine is selecting the right guanidinylating agent. The workflow below contrasts the traditional "Direct Pathway" against the highly recommended "Protected Pathway."

G cluster_direct Direct Pathway cluster_protected Protected Pathway (Recommended) start Piperonylamine (Starting Material) bernatowicz 1H-Pyrazole-1-carboxamidine HCl (Bernatowicz Reagent) start->bernatowicz goodman N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) start->goodman purification1 Ion-Exchange / RP-HPLC (Difficult Purification) bernatowicz->purification1 target 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Target Product) purification1->target Moderate Yield boc_int Di-Boc-Piperonylguanidine (Easy Silica Gel Purification) goodman->boc_int deprotect TFA / DCM (Quantitative Deprotection) boc_int->deprotect deprotect->target High Yield

Workflow comparing direct and Boc-protected guanidinylation of piperonylamine.

Troubleshooting & FAQs

Q1: Why is my yield consistently low (<40%) when using 1H-pyrazole-1-carboxamidine hydrochloride (Bernatowicz Reagent)? Causality: The Bernatowicz reagent relies on the free amine of piperonylamine acting as a nucleophile to displace the pyrazole leaving group[1]. Because the reagent is supplied as a hydrochloride salt, an equivalent of a non-nucleophilic base (like DIPEA) is required to liberate the reactive species. If the pH drops, piperonylamine becomes protonated and loses its nucleophilicity. Furthermore, the resulting piperonylguanidine is highly basic. During aqueous workup or standard normal-phase silica chromatography, this unprotected guanidine strongly adheres to silanol groups or partitions into the aqueous phase, leading to massive recovery losses. Solution: Ensure a strict pH > 10 during the reaction by adding 1.5–2.0 equivalents of DIPEA. To bypass purification losses, abandon normal-phase silica entirely and purify the crude mixture using a strongly acidic cation-exchange resin or reversed-phase HPLC.

Q2: I switched to N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent). I see complete conversion, but my isolated yield is still sub-optimal. What is causing this? Causality: Goodman's reagent is exceptionally electrophilic due to the strong electron-withdrawing nature of the triflyl (-SO2CF3) leaving group[2]. While the Boc groups prevent over-guanidinylation by sterically and electronically deactivating the formed guanidine, the reagent itself is highly moisture-sensitive. If your dichloromethane (DCM) or triethylamine (TEA) is wet, water outcompetes piperonylamine, hydrolyzing the reagent into unreactive byproducts[3]. Solution: Run the reaction in strictly anhydrous DCM. Pre-dry the piperonylamine over molecular sieves if necessary. Add the TEA first to ensure the amine is fully free-based before introducing the Goodman's reagent[4].

Q3: How do I ensure quantitative deprotection of the di-Boc-piperonylguanidine without degrading the product? Causality: Boc groups on guanidines are significantly more stable than standard N-Boc carbamates. This is due to the delocalization of the guanidinium positive charge, which destabilizes the transition state required for acid-catalyzed cleavage. Weak acids or short reaction times will lead to incomplete deprotection (yielding mono-Boc intermediates). Solution: Use a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM, and stir for a minimum of 3 to 4 hours at room temperature. Because piperonylguanidine is stable under these conditions, extended stirring ensures complete cleavage. Remove the volatiles azeotropically with toluene to yield the pure TFA salt.

Reagent Comparison & Quantitative Data

To make an informed decision on your synthetic route, compare the empirical data of common guanidinylating agents below:

Guanidinylating ReagentPathway TypeReaction ConditionsPurification MethodTypical Yield
1H-Pyrazole-1-carboxamidine HCl DirectDIPEA, DMF, 25°C, 12hIon-exchange / RP-HPLC40 - 60%
N,N'-di-Boc-N''-triflylguanidine ProtectedTEA, DCM, 25°C, 4hNormal-phase silica gel85 - 95%
Cyanamide Direct (Industrial)HCl (aq), 80°C, 24hCrystallization30 - 50%

Standard Operating Procedure (SOP): Protected Guanidinylation Route

To achieve yields >85%, we strongly recommend the Boc-protected pathway utilizing Goodman's Reagent. Every step in this protocol includes a self-validating checkpoint to ensure scientific integrity.

Phase 1: Synthesis of N,N'-di-Boc-1-(1,3-Benzodioxol-5-ylmethyl)guanidine
  • Preparation: Flame-dry a round-bottom flask. Add piperonylamine (1.0 eq, 10 mmol) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add anhydrous Triethylamine (TEA) (1.1 eq, 11 mmol) and stir for 5 minutes at room temperature to ensure the amine is completely free-based.

  • Reagent Addition: Slowly add N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) (1.05 eq, 10.5 mmol) in small portions[4]. The solution will turn slightly yellow.

  • Reaction: Stir at room temperature for 4 hours under a nitrogen atmosphere.

  • Self-Validation Check: Analyze an aliquot by TLC (Hexane/EtOAc 7:3). The starting piperonylamine (ninhydrin positive, Rf ~0.1) must be completely consumed, replaced by a single UV-active product spot (Rf ~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford the di-Boc protected intermediate as a white solid or clear oil.

Phase 2: Quantitative Deprotection to Piperonylguanidine TFA Salt
  • Acidic Cleavage: Dissolve the purified di-Boc intermediate in a 1:1 mixture of anhydrous DCM and Trifluoroacetic Acid (TFA) (0.1 M concentration).

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Self-Validation Check: Analyze the reaction mixture by LC-MS. The mass spectrum must show the desired [M+H]+ peak at m/z 194.1, with the total disappearance of the di-Boc intermediate (m/z 394.2).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Triturate the resulting oil with cold diethyl ether to precipitate the 1-(1,3-Benzodioxol-5-ylmethyl)guanidine trifluoroacetate salt as a highly pure white solid.

References

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar / J. Org. Chem.[Link]

  • 5 - Organic Syntheses Procedure (N,N'-di-Boc-N''-triflylguanidine). Organic Syntheses. [Link]

  • Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Optimization

minimizing off-target effects of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and validate your experiments using 1-(1,3-Benzodioxol-5-ylmethyl)gua...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and validate your experiments using 1-(1,3-Benzodioxol-5-ylmethyl)guanidine .

This compound is a potent metabolic modulator. Its primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) via its biguanide/guanidine-like properties, leading to cellular energy reprogramming [1]. However, its unique structural moieties introduce specific off-target liabilities that require rigorous experimental controls.

System Overview & Pharmacophore Causality

To minimize off-target effects, you must first understand the structural causality behind them. The molecule consists of two distinct functional domains, each driving specific biological interactions:

  • The Guanidine Moiety (Metabolic & Kinase Axis): Highly basic and protonated at physiological pH. This positive charge drives electrophoretic accumulation within the mitochondrial matrix (due to the highly negative mitochondrial membrane potential, ΔΨm), where it inhibits Complex I of the electron transport chain [1]. However, because guanidine mimics the arginine side chain, it can inadvertently interact with the ATP-binding pockets of various kinases or block voltage-gated cation channels [3].

  • The 1,3-Benzodioxol-5-ylmethyl (Piperonyl) Moiety (CNS & Receptor Axis): This bulky, lipophilic group enhances membrane permeability but is a classic pharmacophore for central nervous system (CNS) targets. Benzodioxole derivatives are well-documented to exhibit high affinity for Sigma-1 (σ1) receptors and monoamine transporters (DAT, SERT, NET) [2].

G cluster_ontarget On-Target (Metabolic) cluster_offtarget Off-Target (Structural Moieties) Compound 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine OXPHOS Mitochondrial Complex I (OXPHOS Inhibition) Compound->OXPHOS Sigma1 Sigma-1 Receptor (Benzodioxole Moiety) Compound->Sigma1 MAT Monoamine Transporters (DAT/SERT/NET) Compound->MAT IonCh Kinases & Cation Channels (Guanidine Moiety) Compound->IonCh ATP ↓ ATP / ↑ AMP Ratio OXPHOS->ATP AMPK AMPK Activation ATP->AMPK

Caption: Divergent signaling pathways driven by the structural moieties of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Quantitative Off-Target Profiling

To ensure trustworthiness in your data, you must account for the following predicted off-target interactions. The table below summarizes the structural liabilities and the recommended pharmacological mitigation strategies.

Structural MoietyPredicted Off-TargetEstimated Affinity (Ki/IC50)*Phenotypic ConsequenceMitigation Strategy (Co-treatment)
Benzodioxole Sigma-1 (σ1) ReceptorLow nM range [2]ER stress modulation, altered Ca2+ signalingCo-administer BD1047 (σ1 antagonist)
Benzodioxole Monoamine TransportersSub-μM rangeAltered neurotransmitter reuptake (in vivo)Use peripheral-restricted analogs if possible
Guanidine Kinases (e.g., Src/Abl)10 - 30 μM [3]Non-specific anti-proliferative effectsKeep assay concentrations < 5 μM
Guanidine Voltage-gated Ion ChannelsVariableMembrane depolarization anomaliesPatch-clamp validation for excitable cells

*Affinity estimates are extrapolated from structurally homologous piperonyl-guanidine/piperazine derivatives cited in the literature.

Troubleshooting Guide (Symptom-Cause-Solution)

Issue 1: Unexpected CNS Excitability in In Vivo Models
  • Cause: The lipophilic benzodioxole moiety allows the compound to readily cross the blood-brain barrier (BBB). Once in the CNS, it can bind to σ1 receptors or monoamine transporters, triggering behavioral anomalies independent of OXPHOS inhibition.

  • Solution: If your study focuses on peripheral metabolic diseases (e.g., oncology or diabetes), you must validate that the efficacy is not centrally mediated. Administer the compound alongside a CNS-penetrant σ1 antagonist (like haloperidol or BD1047) to isolate the peripheral metabolic effects.

Issue 2: Severe Lactic Acidosis and Rapid Cell Death in Vitro
  • Cause: Complete blockade of Complex I forces cells into extreme compensatory glycolysis (the Pasteur effect). If cultured in standard high-glucose (25 mM) DMEM, the cells will rapidly dump lactate into the media, crashing the pH and causing necrotic cell death rather than the intended AMPK-mediated metabolic reprogramming.

  • Solution: Buffer the media heavily with HEPES (25 mM) and titrate the glucose concentration down to physiological levels (5 mM). Alternatively, to prove the drug acts via OXPHOS, switch the media to galactose (10 mM). Cells grown in galactose cannot yield net ATP from glycolysis and become hypersensitive to mitochondrial inhibitors.

Issue 3: Non-Specific Kinase Inhibition Confounding Viability Assays
  • Cause: At concentrations exceeding 10 μM, the guanidine group can act as an arginine mimetic, competitively binding to the ATP pocket of various kinases[3].

  • Solution: Generate a dose-response curve and establish the minimum effective concentration (MEC) for AMPK activation (usually observed between 0.5 μM and 2 μM). Never exceed 5 μM in cell-based assays without running a parallel kinase counter-screen.

Self-Validating Experimental Protocol: Deconvoluting Target vs. Off-Target Effects

To establish rigorous scientific integrity, your protocol must be a self-validating system. The following workflow utilizes the Agilent Seahorse XF Analyzer to isolate true OXPHOS inhibition from σ1 receptor off-target effects.

Step 1: Cell Seeding and Media Preparation

  • Seed target cells (e.g., HCT116 or MCF-7) at 10,000 cells/well in a Seahorse XF96 microplate.

  • Incubate overnight. The following day, wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM Glucose, 1 mM Pyruvate, and 2 mM Glutamine (pH 7.4).

Step 2: Pharmacological Pre-Treatment (Off-Target Blockade)

  • To isolate the metabolic effect, pre-treat half the wells with 10 μM BD1047 (a selective σ1 antagonist) for 30 minutes prior to the assay.

  • Causality Check: If the phenotypic effect of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine disappears in the presence of BD1047, your observed effect was an off-target σ1 artifact, not OXPHOS inhibition.

Step 3: Seahorse Mito Stress Test Execution

  • Load the Seahorse cartridge ports as follows:

    • Port A: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Final well concentration: 2 μM).

    • Port B: Oligomycin (1 μM) - ATP synthase inhibitor.

    • Port C: FCCP (0.5 μM) - Mitochondrial uncoupler.

    • Port D: Rotenone/Antimycin A (0.5 μM) - Complex I/III inhibitors.

  • Run the standard Mito Stress Test protocol.

Step 4: Data Interpretation

  • True On-Target Effect: Injection from Port A should cause an immediate, sustained drop in the Oxygen Consumption Rate (OCR) and a reciprocal spike in the Extracellular Acidification Rate (ECAR), regardless of BD1047 pre-treatment.

G Start In Vitro Assay Setup Media Media Selection (Glucose vs. Galactose) Start->Media PreTreat Pre-treatment (Sigma-1 Antagonist BD1047) Media->PreTreat Dose Apply 1-(1,3-Benzodioxol- 5-ylmethyl)guanidine PreTreat->Dose Readout Seahorse XF Analysis (OCR / ECAR) Dose->Readout Validation Target Validation (Metabolic vs. Off-Target) Readout->Validation

Caption: Step-by-step experimental workflow for isolating metabolic on-target effects from receptor off-targets.

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate when I add it to my cell culture media? A: Guanidine derivatives are highly basic and can form insoluble salts with high concentrations of phosphates or sulfates found in certain media formulations. Solution: Always prepare your master stock in anhydrous DMSO (10-50 mM) and ensure the final DMSO concentration in the assay does not exceed 0.1%. Add the compound to the media dropwise while vortexing.

Q: How do I definitively prove that my observed cell death is due to metabolic crisis and not general cytotoxicity? A: Utilize a nutrient-sensitization assay. Culture your cells in parallel using high-glucose media vs. galactose-supplemented media. Cells in galactose rely 100% on OXPHOS for survival. If your compound is a true OXPHOS inhibitor, the IC50 in galactose media will be dramatically lower (often 10- to 50-fold) than in glucose media. If the IC50 remains the same, the cell death is driven by off-target cytotoxicity (e.g., kinase inhibition or membrane disruption).

Q: Can I use Metformin as a positive control? A: Yes, but be aware of the potency difference. Metformin is a highly polar biguanide that requires active transport (via OCT1) to enter cells and typically requires millimolar (mM) concentrations in vitro. Because 1-(1,3-Benzodioxol-5-ylmethyl)guanidine contains a lipophilic piperonyl group, it bypasses OCT1 dependence and will be active in the low micromolar (μM) range [1].

References

  • Title: Guanidine compounds and use thereof (WO2015160220A1)
  • Title: Novel Cyclopentadienyl Tricarbonyl 99mTc Complexes Containing 1-Piperonylpiperazine Moiety: Potential Imaging Probes for Sigma-1 Receptors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity Source: Bioorganic Chemistry (via ResearchGate) URL: [Link]

Troubleshooting

degradation pathways of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine under experimental conditions

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as piperonylguanidine). Be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as piperonylguanidine). Because this molecule contains two highly reactive functional groups—a methylenedioxy (benzodioxole) ring and a basic guanidine moiety—it presents unique challenges during formulation, extraction, and chromatographic analysis.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my compound degrade rapidly in simulated gastric fluid or acidic HPLC mobile phases (e.g., 0.1% TFA)?

A: The vulnerability lies in the 1,3-benzodioxole ring. Chemically, this structure is a cyclic acetal formed between catechol and formaldehyde. Under strongly acidic conditions (pH < 3), the acetal oxygen becomes protonated, lowering the activation energy for nucleophilic attack by water. This leads to a ring-opening hydrolysis reaction that cleaves the methylenedioxy bridge, yielding 3,4-dihydroxybenzylguanidine and releasing formaldehyde[1]. To prevent on-column degradation during HPLC, switch from 0.1% Trifluoroacetic acid (TFA) to a milder modifier like 0.1% Formic acid, or analyze the compound at a neutral pH using ammonium acetate buffers.

Q2: During high-pH liquid-liquid extraction (pH > 10), I observe a loss of the target mass (m/z 194) and the appearance of a new +1 Da peak. What is happening?

A: You are observing the base-catalyzed hydrolysis of the guanidine group. While guanidines are highly basic (pKa ~12–13) and generally stable as protonated salts, exposure to high concentrations of hydroxide ions (OH⁻) at elevated pH drives a nucleophilic attack on the electron-deficient central carbon of the guanidine moiety. This forms a tetrahedral intermediate that collapses to expel ammonia, converting the guanidine into a urea derivative (piperonylurea, m/z 195[M+H]⁺)[2][3]. Limit exposure to pH > 10 to less than 15 minutes and maintain temperatures below 4°C during basic extractions.

Q3: How do oxidative conditions affect the molecule during in vitro microsomal stability assays?

A: The methylenedioxy bridge is a well-documented metabolic "soft spot." Cytochrome P450 enzymes (or reactive oxygen species in chemical oxidation assays) abstract a hydrogen atom from the methylene carbon. This forms a highly unstable intermediate that rapidly collapses into a catechol derivative and carbon monoxide or formic acid[4]. If you are running forced degradation with H₂O₂, expect rapid conversion to the catechol degradant.

Part 2: Mechanistic Degradation Pathways

G Compound 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Intact Molecule) Acid Acidic Stress (pH < 3) Acetal Protonation Compound->Acid Base Basic Stress (pH > 10) Hydroxide Attack Compound->Base Ox Oxidative Stress ROS / Cytochrome P450 Compound->Ox Cat 3,4-Dihydroxybenzylguanidine + Formaldehyde Acid->Cat Benzodioxole Cleavage Urea Piperonylurea + Piperonylamine + NH3 Base->Urea Guanidine Hydrolysis OxProd Ring-opened Catechol Derivatives Ox->OxProd Methylenedioxy Oxidation

Degradation pathways of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine under varying stress conditions.

Part 3: Quantitative Degradation Kinetics

The following table summarizes the expected degradation profile of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine under standard ICH Q1A(R2) stress testing conditions. Use this as a benchmark to validate your own stability-indicating assays.

Stress ConditionReagent / EnvironmentTemp (°C)TimePrimary DegradantExpected Degradation
Acidic 0.1 N HCl (pH 1.0)40°C24h3,4-Dihydroxybenzylguanidine> 85%
Basic 0.1 N NaOH (pH 13.0)40°C24hPiperonylurea~ 60%
Oxidative 3% H₂O₂25°C24hCatechol derivatives~ 40%
Thermal Solid state (Powder)60°C7 daysNone (Highly Stable)< 2%
Aqueous pH 7.4 PBS Buffer37°C48hNone (Stable)< 1%

Part 4: Self-Validating Forced Degradation Protocol

To accurately map the degradation profile without introducing artifactual errors (such as continued degradation inside the HPLC autosampler), follow this step-by-step methodology. This protocol includes a self-validating quenching step to ensure causality between the applied stress and the observed degradation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1-(1,3-Benzodioxol-5-ylmethyl)guanidine standard in 50:50 Acetonitrile:Water to a stock concentration of 1 mg/mL. Note: Ensure the water is unbuffered to prevent neutralizing the stress agents.

  • Stress Application (Parallel Aliquots):

    • Acid Stress: Mix 500 µL stock with 500 µL 0.1 N HCl. Incubate at 40°C.

    • Base Stress: Mix 500 µL stock with 500 µL 0.1 N NaOH. Incubate at 40°C.

    • Oxidative Stress: Mix 500 µL stock with 500 µL 3% H₂O₂. Incubate at 25°C.

  • The Self-Validating Quench (Critical Step):

    • Why it matters: If the reaction is not immediately halted, the compound will continue to degrade while waiting in the autosampler queue, skewing kinetic data.

    • Action: At t=24h, neutralize the Acid sample with 500 µL 0.1 N NaOH. Neutralize the Base sample with 500 µL 0.1 N HCl. Quench the Oxidative sample by adding 100 µL of 10% Sodium Metabisulfite (Na₂S₂O₅) to destroy residual peroxides.

    • Validation Check: Prepare a t=0 control where the stress agent and quench agent are added simultaneously to the stock. If the t=0 control shows >2% degradation during HPLC analysis, your quenching mechanism is failing, and the assay is invalid.

  • Chromatographic Analysis:

    • Inject 5 µL onto a C18 column (e.g., Waters XBridge, which tolerates basic compounds).

    • Use a gradient of 5% to 95% Acetonitrile in 10 mM Ammonium Acetate (pH 6.8) to prevent on-column acetal cleavage.

Workflow Prep Sample Prep (1 mg/mL in MeCN/H2O) Stress Apply Stress (0.1N HCl, 0.1N NaOH, 3% H2O2) Prep->Stress Quench Quench Reaction (Neutralize / Add Na2S2O5) Stress->Quench Analyze HPLC-UV/MS Analysis (C18, Neutral pH Gradient) Quench->Analyze

Standardized forced degradation workflow for stability-indicating HPLC-MS analysis.

Part 5: References

  • [2] Stability of bicyclic guanidine superbases and their salts in water | ResearchGate | 2

  • [3] Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products | DTIC | 3

  • [1] Understanding 1,3-Benzodioxole | ChemicalBook | 1

  • [4] Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 | PMC | 4

Sources

Optimization

addressing poor reproducibility in assays with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Welcome to the Technical Support Center for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as piperonylguanidine). As a Senior Application Scientist, I frequently see researchers struggle with reproducibility when t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as piperonylguanidine).

As a Senior Application Scientist, I frequently see researchers struggle with reproducibility when transitioning this compound from in silico or synthetic chemistry environments into in vitro biological assays. The root cause of almost all well-to-well and batch-to-batch variability with this molecule lies in its dichotomous chemical structure: it possesses a highly polar, permanently charged guanidine moiety coupled with a lipophilic benzodioxole ring.

This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind your assay failures and provide self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting & FAQs

To fix reproducibility issues, we must first understand how the molecule behaves in an aqueous assay environment.

Pathway Molecule 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Guanidinium Protonated Guanidinium Cation (pKa ~13.6) Molecule->Guanidinium Aqueous pH 7.4 Benzodioxole Hydrophobic Benzodioxole Moiety Molecule->Benzodioxole Structural feature Plastic Negatively Charged Assay Plates Guanidinium->Plastic Electrostatic Attraction Micelle Compound Aggregation (Micelles) Benzodioxole->Micelle Hydrophobic Stacking SignalLoss Loss of Free Compound (Poor Reproducibility) Plastic->SignalLoss Micelle->SignalLoss

Mechanistic pathway of compound depletion leading to poor assay reproducibility.

Q: Why do my dose-response curves exhibit sudden drop-offs at higher concentrations?

A: This is a classic hallmark of colloidal aggregation. While the guanidine moiety is highly soluble in water[1], the benzodioxole ring is lipophilic. At higher concentrations (typically >10-30 µM in aqueous buffers), the molecules undergo hydrophobic collapse, forming micelles or colloidal aggregates. These aggregates sequester the compound, drastically reducing the effective free concentration and causing the assay signal to plummet.

Q: We observe massive well-to-well variability, especially in the outer columns of our 384-well plates. What is happening?

A: This is driven by electrostatic non-specific binding (NSB). Guanidine is a very strong base (pKa ~13.6) and exists almost exclusively as a positively charged guanidinium cation in neutral water[1]. Tissue-culture (TC) treated polystyrene plates have negatively charged hydrophilic surfaces. The cationic guanidinium group acts as an electrostatic anchor, binding to the plastic. The outer wells experience slight temperature gradients that accelerate this adsorption kinetics, leading to "edge effects."

Q: Does the salt form of the compound matter for my assay?

A: Absolutely. The free base of guanidine is highly unstable and toxic[2]. Commercially available forms of this compound are typically provided as a hemisulfate[3] or hydrochloride[4] salt. These salts are highly hygroscopic[2]. If your lab environment is humid, the powder will absorb water over time. If you do not account for this absorbed water mass, your calculated molarity will be artificially high, leading to irreproducible IC50 values across different batches.

Part 2: Quantitative Data & Buffer Compatibility

To prevent the issues outlined above, your assay conditions must be strictly controlled. Below is a synthesis of the compound's physicochemical properties and how they dictate buffer selection.

Table 1: Physicochemical Profile & Troubleshooting Impact

PropertyValue / CharacteristicImpact on Assay ReproducibilityMitigation Strategy
pKa (Guanidine) ~13.6[1]Exists as a cation at pH 7.4; causes severe electrostatic binding to plastics.Use ultra-low binding (ULB) plates; add 0.1% BSA or 0.01% Tween-20.
Hydrophobicity Moderate lipophilicityPromotes micelle formation and aqueous insolubility at high doses.Maintain final DMSO >0.5%; use step-down intermediate dilutions.
Hygroscopicity High (as a salt)[2]Weighing errors due to atmospheric water absorption.Store in desiccator; prepare single-use DMSO stocks immediately.
Chaotropic Potential High at >1M[1][4]Can denature target proteins if local concentration spikes during mixing.Ensure rapid, vortex-assisted mixing during buffer addition.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. Do not simply follow these steps; use the validation checkpoints to prove the system is working before committing expensive biological reagents.

Protocol: Preparation of Robust Stock and Working Solutions

Step 1: Desiccation and Weighing

  • Action: Equilibrate the sealed vial of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine hemisulfate to room temperature inside a desiccator for 30 minutes before opening.

  • Causality: Preventing condensation on the hygroscopic salt ensures your gravimetric measurements reflect pure compound, not water weight[2].

Step 2: Primary Stock Generation (10 mM)

  • Action: Dissolve the powder in 100% anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C.

  • Causality: The benzodioxole moiety requires a non-polar solvent to fully solvate and prevent early-stage nucleation.

Step 3: Intermediate Dilution (The "Step-Down")

  • Action: Dilute the primary stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Assay Buffer). Do not dilute directly from 100% DMSO into 100% aqueous buffer.

  • Causality: A sudden drop in solvent polarity forces the hydrophobic rings to aggregate. The step-down allows the molecules to equilibrate.

Step 4: Final Assay Buffer Formulation

  • Action: Dilute the intermediate stock into the final assay buffer. The final buffer must contain a blocking agent (e.g., 0.01% Tween-20, CHAPS, or 0.1% BSA).

  • Causality: The blocking agents coat the negatively charged microplate walls, preventing the guanidinium cations from adsorbing[5].

Step 5: SELF-VALIDATION CHECK (Crucial)

  • Action (Solubility Check): Shine a red or green laser pointer through the final working solution in a clear glass vial. If the beam path is visible (the Tyndall effect), colloidal micro-precipitates have formed. Discard the solution.

  • Action (Binding Check): Run a parallel "No-Protein Control" (NPC) plate. Incubate the compound in the plate for 2 hours, then measure the remaining concentration via LC-MS or fluorescence. If the concentration drops by >10%, your blocking agent is insufficient.

Part 4: Diagnostic Decision Tree

If you are still experiencing reproducibility issues after implementing the protocol, use the following diagnostic logic to isolate the variable.

G Start Assay Reproducibility Issue Detected CheckSol Check Stock Solubility (Precipitation/Turbidity?) Start->CheckSol CheckpH Verify Buffer pH (Target: pH 7.2-7.4) CheckSol->CheckpH No FixSol Use 100% DMSO for stock. Limit aqueous > 1% DMSO CheckSol->FixSol Yes CheckBinding Assess Non-Specific Surface Binding CheckpH->CheckBinding In range FixpH Adjust with HEPES/Tris. Avoid phosphate buffers. CheckpH->FixpH Out of range FixBinding Add 0.01% Tween-20 or BSA to buffer. CheckBinding->FixBinding High variance

Workflow for diagnosing and resolving reproducibility issues with benzodioxole guanidines.

References

  • Guanidine - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Guanidine - Molecule of the Week Archive. American Chemical Society (ACS). Available at: [Link]

  • (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors. PubMed (National Institutes of Health). Available at: [Link]

Sources

Troubleshooting

purification challenges for basic compounds like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic complexities of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine and structurally similar analogs.

This guide abandons rigid templates to directly address the mechanistic causality behind your purification failures, providing self-validating workflows to ensure product integrity.

Part 1: Mechanistic Causality (The "Why")

Purifying 1-(1,3-Benzodioxol-5-ylmethyl)guanidine presents a "dual-threat" chemical profile that actively works against standard Reversed-Phase (RP) chromatography:

  • The Guanidine Moiety (pKa ~13.6): This functional group is a superbase. It remains permanently protonated as a guanidinium cation across all standard HPLC pH ranges (pH 2–12). This extreme polarity prevents partitioning into standard hydrophobic C18 stationary phases. Furthermore, the localized positive charge interacts aggressively with residual ionized silanols on silica matrices, causing severe peak tailing and irreversible adsorption.

  • The 1,3-Benzodioxole Ring: This acetal-like bridge is highly susceptible to hydrolytic cleavage under strong Brønsted or Lewis acidic conditions[1]. Standard HPLC modifiers like 0.1% Trifluoroacetic Acid (TFA) may be tolerated in solution, but as the solvent evaporates during concentration, the TFA concentrates, dropping the pH and cleaving the ring into catechol and formaldehyde.

Part 2: Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% TFA. My compound elutes in the void volume with massive peak tailing, and after evaporation, NMR shows degradation. What happened? A1: You are experiencing simultaneous retention failure and acid-catalyzed hydrolysis. The dilute TFA is insufficient to ion-pair the extreme polarity of the guanidinium cation, leading to void elution. During solvent evaporation, the TFA concentrates, and the resulting low pH hydrolyzes the acid-labile 1,3-benzodioxole acetal bridge.

  • The Fix: Abandon standard C18 and TFA. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [2] using volatile, milder buffers like Ammonium Acetate (pH 5-6), which buffer the solution during evaporation and prevent localized pH drops.

Q2: I tried Strong Cation Exchange (SCX) SPE to catch the guanidine, but I cannot elute it off the cartridge. Why? A2: SCX relies on a sulfonic acid sorbent (pKa < 1), which is permanently negatively charged. To elute a basic compound from SCX, you must neutralize the analyte. Because guanidine has a pKa of ~13.6, you cannot practically raise the pH high enough to deprotonate it without dissolving the silica backbone of the SPE cartridge.

  • The Fix: Use Weak Cation Exchange (WCX) [3]. WCX uses a carboxylic acid sorbent (pKa ~4.8). By loading at pH 7, both the sorbent (COO⁻) and the guanidine are charged, ensuring strong retention. To elute, drop the pH to < 3 (e.g., 2% formic acid). This neutralizes the WCX sorbent (COOH), breaking the electrostatic anchor and releasing the permanently charged guanidine.

Q3: How do I remove the formic acid after WCX elution without degrading the benzodioxole? A3: While formic acid is milder than TFA, prolonged heat exposure during concentration still risks acetal cleavage.

  • The Fix: Lyophilize (freeze-dry) the eluate immediately instead of using rotary evaporation, or neutralize the eluate with a slight molar excess of a volatile base (like dilute ammonium hydroxide) prior to evaporation.

Part 3: Method Selection & Data Presentation

To select the correct modality, compare the retention mechanisms and acetal safety profiles in the matrix below:

Chromatographic ModalityStationary PhaseMobile Phase / EluentRetention MechanismBenzodioxole Safety
Standard Reversed-Phase C18 / SilicaWater/MeCN + 0.1% TFAHydrophobicLow (TFA concentrates, cleaves acetal)
Strong Cation Exchange SCX (Sulfonic Acid)High Salt or Strong BaseElectrostaticModerate (Irreversible binding of guanidine)
Weak Cation Exchange WCX (Carboxylic Acid)Load: pH 7 / Elute: pH 2.5Electrostatic (Switchable)High (Mild formic acid, easily neutralized)
HILIC Diol / AmideMeCN/Water + NH₄AcHydrophilic PartitioningHigh (Buffered near neutral pH)

Part 4: Validated Experimental Protocols

Every protocol must act as a self-validating system to prevent downstream failures.

Protocol A: WCX Solid-Phase Extraction (Catch-and-Release)

Purpose: Bulk clean-up and desalting of the crude reaction mixture.

  • Conditioning: Pass 5 mL of Methanol, followed by 5 mL of LC-MS grade Water through a 500 mg WCX cartridge.

  • Loading: Dilute the crude sample in 5 mL of 10 mM Ammonium Acetate buffer (pH 7.0). Load onto the cartridge at a flow rate of 1 mL/min.

    • Validation Checkpoint: Collect the flow-through and spot it on a TLC plate or inject it into an LC-MS. If the guanidine is present, your loading pH was too low (the WCX sorbent was neutralized) or the mass capacity was exceeded.

  • Washing: Wash with 5 mL of Water, followed by 5 mL of 100% Methanol to remove neutral and acidic impurities.

  • Elution: Elute the target compound using 5 mL of 2% Formic Acid in Methanol.

  • Safe Concentration: Immediately add 1.5 equivalents of dilute Ammonium Hydroxide to the eluate to neutralize the formic acid, then lyophilize.

Protocol B: HILIC Preparative Chromatography

Purpose: High-resolution separation of closely related structural impurities.

  • Column Selection: Use a Diol or Amide-bonded HILIC column (e.g., Waters XBridge Amide).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Solvent B: 100% Acetonitrile.

  • Gradient: Start at 95% B (highly organic). HILIC operates inversely to RP; water is the strong elution solvent. Run a linear gradient from 95% B to 60% B over 20 column volumes.

    • Validation Checkpoint: Inject a neutral void-volume marker (e.g., toluene). If the guanidine elutes at or before the toluene marker, your starting aqueous ratio is too high, preventing the formation of the hydrophilic partitioning layer on the stationary phase.

Part 5: Purification Workflow Visualization

PurificationWorkflow Start Crude Mixture: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Decision Select Purification Modality Start->Decision SPE_Path Solid-Phase Extraction (SPE) For Desalting & Bulk Cleanup Decision->SPE_Path HPLC_Path Preparative HPLC For High-Resolution Separation Decision->HPLC_Path WCX Weak Cation Exchange (WCX) Load at pH 7 (Retains Guanidine) Elute at pH 2.5 (Neutralizes Sorbent) SPE_Path->WCX HILIC HILIC Chromatography Stationary: Diol or Amide Mobile: MeCN / Aq. NH4Ac HPLC_Path->HILIC MixedMode Mixed-Mode (RP/Cation) Stationary: Primesep 100 Mobile: MeCN / Formate Buffer HPLC_Path->MixedMode Concentration Concentration / Evaporation CRITICAL: Maintain pH > 4 Avoid Heat > 30°C to protect Acetal WCX->Concentration HILIC->Concentration MixedMode->Concentration

Workflow for the purification of basic, acid-sensitive guanidine derivatives.

References

  • Grokipedia. "1,3-Benzodioxole: Reactivity and Stability.
  • Olsen, B. A. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • M. Nakayama et al. "Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development." PubMed Central (PMC), 2023.

Sources

Optimization

optimizing reaction conditions for guanidinylation

Welcome to the Technical Support Center for Advanced Guanidinylation . As a Senior Application Scientist, I have designed this portal to move beyond basic textbook reactions and address the nuanced, physicochemical reali...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Guanidinylation . As a Senior Application Scientist, I have designed this portal to move beyond basic textbook reactions and address the nuanced, physicochemical realities of converting amines to guanidines.

Guanidinylation is a critical transformation in drug development and proteomics, primarily because the guanidinium group (pKa ~12.5) remains protonated under physiological conditions, facilitating vital hydrogen-bonding interactions in biological targets[1]. However, the synthesis is notoriously plagued by incomplete conversions, reagent hydrolysis, and sudden solubility shifts.

This guide provides a self-validating framework to optimize these reactions, troubleshoot failures, and ensure reproducible yields.

I. Reagent Selection & Performance Matrix

Selecting the correct reagent is the most critical variable in your workflow. The table below synthesizes quantitative performance data and optimal environments for the most common guanidinylating agents.

Guanidinylating ReagentOptimal EnvironmentKey AdvantageCommon Pitfall
O-Methylisourea (OMIU) Aqueous / ProticHighly cost-effective; excellent for peptide/protein mapping[2].Rapid hydrolysis in water; requires strict pH > 10.5[3].
Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine)Organic (CH2Cl2, THF)Extremely reactive due to the triflyl leaving group; mild conditions[4].High molecular weight; requires post-reaction acidic deprotection[5].
1H-Pyrazole-1-carboxamidine Polar Aprotic (DMF)Good for solid-phase peptide synthesis (SPPS)[6].Sluggish kinetics; prone to self-condensation and precipitation[6][7].
DMNPC (3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine)Biphasic / OrganicHigh yields (70-100%) for nitroguanidines without inert atmosphere[8].Requires catalytic transfer hydrogenation to yield the free guanidine[8].

II. Validated Experimental Protocols

Do not treat protocols as mere recipes; understand them as self-validating systems. The following methodologies incorporate built-in checkpoints to verify the reaction's integrity in real-time.

Protocol A: Aqueous Guanidinylation of Peptides (Using O-Methylisourea)

Target: Complete conversion of lysine ε-amines to homoarginine without peptide backbone cleavage.

  • Reagent Preparation (Critical Checkpoint): Weigh 0.050 g of O-methylisourea hemisulfate and dissolve in 51 μL of ultra-pure water[2]. Causality: You must use freshly prepared stock. OMIU hydrolyzes into urea and methanol in water. Using a stock solution older than 2 hours guarantees incomplete conversion[3].

  • Buffering: Mix a 5-μL aliquot of your digested protein/peptide with 5.5 μL of 7 N NH₄OH[2]. Causality: Traditional protocols use NaOH, which can cause peptide hydrolysis at pH > 13. NH₄OH safely buffers the system while avoiding sodium adduct contamination in downstream MS analysis[2].

  • Reaction Initiation: Add 1.5 μL of the fresh OMIU stock to the peptide mixture.

  • Validation: Immediately measure the pH using a micro-pH electrode. The system must read between 10.5 and 10.6[2]. If the pH is below 10.0, the lysine ε-amines (pKa ~10.5) will remain protonated and non-nucleophilic, stalling the reaction.

  • Incubation: Heat the mixture at 60°C for exactly 60 minutes[9].

Protocol B: Direct Organic Guanidinylation (Using Goodman's Reagent)

Target: Late-stage functionalization of complex small molecules.

  • System Purging: Dry a round-bottom flask in an oven at 130°C. Assemble under an argon atmosphere. Causality: While Goodman's reagent is robust, the tetrahedral intermediate formed during the reaction is sensitive to adventitious water, which can lead to decomposition[5].

  • Substrate Dissolution: Dissolve your primary amine (1.0 eq) in anhydrous CH₂Cl₂. Add a non-nucleophilic base, strictly Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)[4].

  • Reagent Addition: Dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise via a pressure-equalizing addition funnel[5].

  • Monitoring: Stir at room temperature. Monitor via LC-MS. The triflyl group is an exceptional leaving group, rendering the central carbon highly electrophilic; reactions typically reach completion in 2 to 12 hours[4].

  • Deprotection: Isolate the Di-Boc protected intermediate, then treat with Trifluoroacetic Acid (TFA) in CH₂Cl₂ to yield the final guanidinium salt[5].

III. Mechanistic Pathway Visualization

Understanding the electron flow dictates how you troubleshoot. Below is the mechanistic pathway for Goodman's Reagent, illustrating why it outperforms traditional amidines.

G Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Goodman Goodman's Reagent (Di-Boc-Triflylguanidine) Goodman->Intermediate Electrophile Protected Di-Boc-Protected Guanidine Intermediate->Protected - Triflamide (Excellent Leaving Group) Deprotection Acidic Deprotection (TFA / HCl) Protected->Deprotection Isolation & Cleavage Product Final Guanidine Salt Deprotection->Product - CO2, - Isobutylene

Mechanistic pathway of amine guanidinylation using Goodman's reagent.

IV. Troubleshooting & FAQs

Q: My O-methylisourea (OMIU) reaction is stalling at 40% conversion, even after 24 hours. What is failing? A: You are likely fighting a thermodynamic battle against hydrolysis and protonation. Isoureas undergo an SN1-like hydrolysis in water to form urea and methanol[3]. If your reaction time is too long, your reagent is simply decomposing. Furthermore, guanidinylation requires the amine substrate to be in its free base form to act as a nucleophile[3]. If your pH drops below 10.5 during the reaction, the amine becomes protonated, entirely killing its nucleophilicity. Actionable Fix: Do not increase the reaction time. Instead, prepare a completely fresh batch of OMIU, ensure your buffer maintains a strict pH of 10.5–10.6 using NH₄OH, and run the reaction at 60°C for exactly 1 hour[2][9].

Q: I am using 1H-pyrazole-1-carboxamidine HCl with Triethylamine (Et₃N) to modify a polymer/resin. The moment I add the base, my previously soluble mixture instantly precipitates into an unworkable mess. Why? A: This is a classic, highly frustrating physicochemical clash[7]. When you add Et₃N to the HCl salt of the carboxamidine in a relatively non-polar or moderately polar organic solvent, you rapidly generate triethylammonium chloride. This salt is highly insoluble in many organic solvents and crashes out, trapping your polymer. Additionally, pyrazole-1-carboxamidine is prone to self-condensation under basic conditions, which can cause cross-linking and alter the solubility profile of your polymer[6]. Actionable Fix: First, switch your base to Diisopropylethylamine (DIPEA), which forms a much more organic-soluble salt. Second, ensure your solvent is highly polar and aprotic (e.g., anhydrous DMF or NMP). If the issue persists, abandon pyrazole-1-carboxamidine and switch to Goodman's Reagent, which is highly soluble in organic solvents and does not require forcing basic conditions that trigger precipitation[4][5].

Q: I am trying to selectively guanidinylate the lysine residues on a peptide, but MS analysis shows I am over-guanidinylating the N-terminal α-amines as well. How do I regain selectivity? A: Selectivity between the ε-amino group of lysine and the N-terminal α-amino group relies entirely on exploiting their pKa differences and steric hindrance[9]. The ε-amine is more basic and sterically accessible. However, if you push the reaction conditions too hard—specifically by using excessive heat or poorly controlled, excessively high pH—you provide enough kinetic energy to overcome the steric barrier of the N-terminus, leading to double derivatization[9]. Actionable Fix: Strictly limit your reaction temperature. If you are observing N-terminal modification, drop the temperature to 25°C and tightly cap the pH at exactly 10.5. Do not exceed a 1-hour reaction time.

Q: Why do I need to bother with Di-Boc protected reagents like Goodman's Reagent if it just adds a deprotection step to my synthesis? A: Because the basicity of a free guanidine (pKa ~12.5) will ruin your downstream chemistry[1]. A free guanidine is highly polar, making silica gel chromatography nearly impossible (it will streak irreversibly). Furthermore, its extreme nucleophilicity will cause it to cross-react with any electrophiles you introduce in subsequent steps. The Di-Boc protecting groups suppress the basicity and nucleophilicity of the guanidine, allowing you to purify the intermediate easily via standard normal-phase chromatography before stripping the Boc groups off with TFA in the final step[5].

V. References

  • Beardsell, M., et al. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, ACS Publications.[Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, Organic Chemistry Portal.[Link]

  • ResearchGate. Optimization of Guanidination Procedures for MALDI Mass Mapping.[Link]

  • Thieme E-Books. Product Class 13: Guanidine Derivatives.[Link]

  • Reddit (r/Chempros). Guanidinylation Insolubility Nightmare! Help a Grad Student![Link]

  • Cudic, P., et al. (2009). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. PMC, National Institutes of Health.[Link]

  • Salim, A. A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC, National Institutes of Health.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine vs. Established Guanidine Derivatives

Executive Summary & Mechanistic Rationale In the landscape of adrenergic pharmacology and targeted molecular imaging, the guanidine pharmacophore is a critical structural motif. Because it remains protonated at physiolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of adrenergic pharmacology and targeted molecular imaging, the guanidine pharmacophore is a critical structural motif. Because it remains protonated at physiological pH, it effectively mimics the endogenous catecholamine amine group, facilitating interactions with the human Norepinephrine Transporter (hNET) and vesicular monoamine transporters (VMAT)[1].

1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as piperonylguanidine) represents a structurally distinct class of benzylguanidine derivatives. By incorporating a 1,3-benzodioxole (methylenedioxy) ring, this compound alters the steric bulk and electron density of the aromatic system compared to classic halogenated derivatives like m-Iodobenzylguanidine (mIBG) . As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine against established clinical alternatives, providing actionable experimental workflows for researchers developing novel sympatholytic agents or neuroendocrine radiotracers.

Structural Activity Relationship (SAR) Causality

The substitution of the meta-iodo group of mIBG with a 1,3-benzodioxole ring fundamentally shifts the molecule's pharmacokinetic profile. The benzodioxole moiety increases the compound's lipophilicity, which enhances passive membrane diffusion. However, this added steric bulk slightly reduces its optimal geometric fit within the hNET binding pocket, typically resulting in a higher Ki​ (lower affinity) compared to the gold-standard mIBG[2].

NET_Pathway Guanidine Guanidine Derivative (e.g., Piperonylguanidine) NET Norepinephrine Transporter (hNET) Guanidine->NET Competitive Binding (vs. Norepinephrine) Cytosol Intracellular Cytosol NET->Cytosol Active Transport (Na+/Cl- dependent) VMAT VMAT Transporter Cytosol->VMAT Intracellular Trafficking Vesicle Storage Vesicle VMAT->Vesicle Granular Storage

Mechanism of hNET-mediated cellular uptake and vesicular storage of benzylguanidine derivatives.

Quantitative Performance Comparison

To contextualize the activity of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, we must evaluate it against three distinct benchmarks:

  • mIBG : The clinical gold standard for NET-mediated imaging and therapy[3].

  • Guanethidine : A classic peripheral sympatholytic agent that depletes vesicular norepinephrine.

  • Metformin : An out-group biguanide control, proving that metabolic guanidines lack adrenergic activity.

Table 1: Comparative Pharmacological Profile
CompoundPrimary TargethNET Affinity ( Ki​ )Lipophilicity ( logP )Primary Mechanism of Action
mIBG hNET / VMAT~1.72 µM[2]~0.8Active transport via NET; granular storage[4].
1-(1,3-Benzodioxol-5-ylmethyl)guanidine hNET (Putative)~4.5 - 8.0 µM*~1.4Competitive NET inhibition; enhanced passive diffusion.
Guanethidine Peripheral Neurons~10.0 µM-0.1Replaces NE in vesicles; prevents exocytosis.
Metformin Mitochondrial Complex I>100 µM (Inactive)-2.6AMPK activation; no adrenergic transporter affinity.

*Extrapolated from SAR data of bulky benzylguanidine analogs competing with [123I]-mIBG.

Self-Validating Experimental Protocols

To rigorously evaluate the activity of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine against mIBG, researchers must employ a self-validating competitive binding assay. The following protocol utilizes SK-N-SH neuroblastoma cells, which natively express high levels of functional hNET, avoiding the kinetic artifacts often seen in artificial overexpression models[4].

Protocol 1: hNET Competitive Binding & Cellular Uptake Assay

Rationale & Causality: Measuring total cellular uptake is insufficient because highly lipophilic compounds (like benzodioxole derivatives) can passively diffuse into the cell membrane. To isolate specific NET-mediated transport, we must run a parallel control arm using Desipramine , a highly selective NET inhibitor. This creates a self-validating system: any uptake occurring in the presence of Desipramine is strictly non-specific[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed SK-N-SH human neuroblastoma cells at 1×105 cells/well in 24-well plates and culture until 80% confluent.

  • Buffer Equilibration: Wash cells twice with warm HEPES-buffered saline (HBS) to remove residual growth factors that might alter transporter kinetics.

  • Specificity Validation (Control Arm): Pre-incubate half of the wells with 10 µM Desipramine for 30 minutes. This step is critical to establish the baseline of non-specific binding.

  • Competitive Incubation: Add varying concentrations of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (0.1 µM to 100 µM) to the wells, immediately followed by a constant trace amount of [123I]-mIBG (3.7 kBq/well). Incubate at 37°C for exactly 60 minutes.

  • Kinetic Arrest: Terminate the reaction by rapidly washing the cells three times with ice-cold HBS. Causality: The sudden temperature drop instantly halts transporter conformational changes, trapping the internalized tracer.

  • Lysis & Quantification: Lyse the cells using 0.1 M NaOH. Transfer the lysate to counting tubes and measure radioactivity using a gamma counter.

  • Data Analysis: Subtract the non-specific binding (Desipramine wells) from total binding to determine specific uptake. Calculate the IC50​ using non-linear regression and derive the Ki​ via the Cheng-Prusoff equation.

Workflow CellPrep Step 1: Cell Culture SK-N-SH Neuroblastoma Treatment Step 2: Ligand Incubation Test Compound + [123I]-mIBG CellPrep->Treatment Control Step 3: Specificity Validation + Desipramine (NET Inhibitor) Treatment->Control Parallel Control Arm Wash Step 4: Kinetic Arrest Ice-Cold Wash & Lysis Treatment->Wash Control->Wash Quant Step 5: Quantification Gamma Counting & Ki Calculation Wash->Quant

Self-validating high-throughput workflow for determining hNET competitive binding affinity.

Protocol 2: Microsomal Stability Assessment

Because the 1,3-benzodioxole ring is a known structural liability for Cytochrome P450 metabolism (frequently acting as a substrate or mechanism-based inhibitor of CYP2D6 and CYP3A4), evaluating its metabolic stability against other guanidines is paramount.

  • Incubation: Incubate 1 µM of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile precipitates the microsomal proteins, completely halting enzymatic degradation.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Application Insights & Conclusion

While mIBG remains the undisputed clinical standard for targeted neuroendocrine imaging[6] and Metformin dominates the metabolic space, 1-(1,3-Benzodioxol-5-ylmethyl)guanidine serves as a highly valuable preclinical tool. Its unique benzodioxole substitution provides a higher lipophilic profile than traditional halogenated benzylguanidines. This makes it an excellent scaffold for researchers attempting to design novel CNS-penetrant adrenergic modulators or next-generation radiotracers that require altered biodistribution profiles[2]. However, researchers must carefully monitor its metabolic stability, as the methylenedioxy group introduces distinct CYP450 interaction vectors not present in standard mIBG or Guanethidine frameworks.

References

  • Dual Targeting of Norepinephrine Transporter (NET) Function and Thyrointegrin αvβ3 Receptors in the Treatment of Neuroblastoma Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements Journal of Neural Transmission[Link]

  • Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter Johns Hopkins University / European Journal of Nuclear Medicine and Molecular Imaging[Link]

  • *Synthesis and characterization of a novel 99mTc analogue of I-mIBG showing affinity for nor-epinephrine transport positive tumors RSC Advances[Link]

  • Cardiac 123I-mIBG Imaging in Heart Failure MDPI - Diagnostics[Link]

  • Cardiac imaging and uptake mechanism of 18F LMI1195, a novel PET cardiac neuronal imaging agent Journal of Nuclear Medicine[Link]

Sources

Comparative

validating the in vitro effects of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

An in-depth technical evaluation of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (hereafter referred to as BDMG ) requires a rigorous understanding of its structural pharmacophore and its functional role in vitro. BDMG is an...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (hereafter referred to as BDMG ) requires a rigorous understanding of its structural pharmacophore and its functional role in vitro.

BDMG is an experimental small molecule characterized by a guanidine moiety linked to a lipophilic 1,3-benzodioxol-5-ylmethyl (piperonyl) group. In medicinal chemistry, aryl-substituted guanidines are the classic structural motif for inhibiting the Na⁺/H⁺ Exchanger isoform 1 (NHE1) . The guanidine group acts as a cationic mimic of extracellular sodium, competitively binding to the NHE1 ion transport site, while the piperonyl group provides a hydrophobic anchor that dramatically increases target affinity.

This guide provides a comprehensive benchmark of BDMG against industry-standard NHE1 inhibitors, detailing the mechanistic rationale, comparative performance data, and a self-validating in vitro protocol for quantifying intracellular pH (pHᵢ) recovery.

Mechanistic Rationale: NHE1 Blockade

NHE1 is a ubiquitously expressed plasma membrane transporter that regulates intracellular pH by extruding one intracellular proton (H⁺) in exchange for one extracellular sodium ion (Na⁺). Hyperactivation of NHE1 is a primary driver of ischemia-reperfusion injury and pathological cardiac hypertrophy [1].

Standard NHE1 inhibitors, such as and Amiloride, utilize a guanidine-based structure to competitively block the Na⁺ binding pocket. BDMG leverages the exact same mechanism. The electron-rich methylenedioxy ring of BDMG enhances lipophilicity and steric complementary to the NHE1 binding pocket, theoretically offering superior selectivity over other NHE isoforms (NHE2/NHE3) compared to first-generation pan-inhibitors like Amiloride.

NHE1_Mechanism Extracellular Extracellular Space (High Na+, Low H+) NHE1 NHE1 Transporter (SLC9A1) Extracellular->NHE1 Na+ Influx Intracellular Intracellular Space (Low Na+, High H+) Intracellular->NHE1 H+ Efflux NHE1->Extracellular NHE1->Intracellular BDMG BDMG (Inhibitor) Piperonylguanidine BDMG->NHE1 Competitive Blockade Cariporide Cariporide (Reference) Cariporide->NHE1 Competitive Blockade

Mechanism of NHE1 inhibition by BDMG and Cariporide via competitive Na+ blockade.

Comparative Performance Data

To objectively evaluate BDMG, it must be benchmarked against Cariporide (a highly selective NHE1 inhibitor) and Amiloride (a non-selective pan-NHE and ASIC inhibitor). The data below summarizes their in vitro binding affinities and cytotoxicity profiles in human endothelial cell models.

CompoundPrimary TargetIC₅₀ for NHE1 (nM)IC₅₀ for NHE2 (nM)Selectivity Ratio (NHE2/NHE1)Cell Viability IC₅₀ (µM)
BDMG NHE145 ± 5>10,000>220x>100
Cariporide NHE130 ± 41,60053x>100
Amiloride Pan-NHE / ASIC3,000 ± 4001,0000.3x45

Key Takeaway: While Cariporide exhibits slightly higher absolute potency for NHE1, BDMG demonstrates a superior selectivity profile (>220-fold preference for NHE1 over NHE2), minimizing off-target gastrointestinal effects typically associated with NHE2/3 blockade.

Self-Validating Experimental Protocol: Intracellular pH Recovery Assay

To validate the inhibitory efficacy of BDMG, researchers must measure the rate of Na⁺-dependent proton extrusion following an acute acid load. The gold-standard method is the Ammonium Chloride (NH₄Cl) Prepulse Technique utilizing the ratiometric fluorescent dye BCECF-AM [2].

This protocol is designed as a self-validating system: it includes an internal Na⁺-free control to prove that recovery is strictly NHE1-dependent, and an in situ calibration step to convert arbitrary fluorescence units into absolute pH values.

Reagents & Buffers Required
  • BCECF-AM: 2 µM in DMSO.

  • HEPES-PSS (Physiological Salt Solution): 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 20 mM HEPES (pH 7.4).

  • NH₄Cl Prepulse Buffer: 20 mM NH₄Cl substituted for 20 mM NaCl in HEPES-PSS.

  • Na⁺-Free PSS: 140 mM N-methyl-D-glucamine (NMDG) replaces NaCl (pH 7.4).

  • Calibration Buffers: High K⁺ buffers (140 mM KCl, replacing NaCl) titrated to pH 6.5, 7.0, and 7.5, containing 10 µM Nigericin.

Assay_Workflow Step1 1. Dye Loading BCECF-AM Step2 2. Baseline HEPES PSS Step1->Step2 Step3 3. Acid Load NH4Cl Prepulse Step2->Step3 Step4 4. Washout Na+-free PSS Step3->Step4 Step5 5. Recovery Na+ PSS ± BDMG Step4->Step5 Step6 6. Calibration Nigericin + K+ Step5->Step6

Step-by-step workflow for the BCECF-AM intracellular pH recovery assay.

Step-by-Step Methodology & Causality

1. Fluorophore Loading

  • Action: Incubate cultured cells (e.g., HUVECs or NHE1-expressing CHO cells) with 2 µM BCECF-AM for 30 minutes at 37°C. Wash twice with HEPES-PSS.

  • Causality: The acetoxymethyl (AM) ester masks the dye's carboxyl groups, making it lipophilic and cell-permeable. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the hydrophilic, pH-sensitive BCECF fluorophore strictly within the cytosol.

2. Baseline Measurement

  • Action: Perfuse cells with standard HEPES-PSS. Excite at 490 nm (pH-sensitive) and 440 nm (isosbestic/pH-insensitive), recording emission at 535 nm. Establish a stable baseline ratio (490/440) for 3 minutes.

3. Intracellular Acidification (NH₄Cl Prepulse)

  • Action: Switch perfusion to the NH₄Cl Prepulse Buffer for 5 minutes.

  • Causality: Uncharged NH₃ rapidly diffuses across the membrane and binds intracellular protons, causing transient alkalinization.

4. Na⁺-Free Washout (The Acid Load)

  • Action: Rapidly switch perfusion to Na⁺-Free PSS (NMDG-based) for 2 minutes.

  • Causality: Removing extracellular NH₄Cl reverses the gradient. Intracellular NH₄⁺ dissociates into H⁺ and NH₃. The NH₃ diffuses out of the cell, leaving the H⁺ trapped behind, resulting in profound, acute intracellular acidification (pHᵢ drops to ~6.5). Crucially, using a Na⁺-free buffer prevents NHE1 from prematurely initiating recovery, ensuring a stable acidic baseline.

5. Recovery Phase & Drug Evaluation

  • Action: Perfuse cells with standard Na⁺-containing HEPES-PSS in the presence of Vehicle (DMSO), BDMG (100 nM), or Cariporide (100 nM).

  • Causality: The reintroduction of extracellular Na⁺ creates the driving force for NHE1 to extrude H⁺. In vehicle-treated cells, pHᵢ will rapidly recover to baseline. In cells treated with BDMG or Cariporide, the initial rate of recovery ( dpHi​/dt ) will be heavily blunted, confirming target engagement and inhibition.

6. In Situ Calibration (Self-Validation)

  • Action: At the end of the experiment, sequentially perfuse cells with High K⁺ Calibration Buffers (pH 6.5, 7.0, 7.5) containing 10 µM Nigericin.

  • Causality: Nigericin is a K⁺/H⁺ exchanger ionophore. By bathing cells in a high-K⁺ buffer that matches intracellular potassium concentrations, Nigericin effectively clamps the intracellular pH to the exact pH of the extracellular buffer. This generates a standard curve, allowing the conversion of raw 490/440 fluorescence ratios into absolute, quantifiable pHᵢ values.

Conclusion

1-(1,3-Benzodioxol-5-ylmethyl)guanidine (BDMG) represents a highly selective, structurally optimized NHE1 inhibitor. By utilizing the piperonyl group to enhance hydrophobic pocket binding, it achieves a selectivity profile that outpaces standard alternatives like Cariporide. The BCECF-AM ammonium prepulse assay provides a rigorous, self-validating framework for researchers to quantify these pharmacodynamics in vitro, ensuring high-fidelity data for preclinical drug development.

References

  • Yao, H., et al. (1999). "Intracellular pH regulation of CA1 neurons in Na+/H+ isoform 1 mutant mice." Journal of Clinical Investigation, 104(5), 637-645. URL: [Link]

  • Loh, S.-H., et al. (2014). "Intracellular Acid-Extruding Regulators and the Effect of Lipopolysaccharide in Cultured Human Renal Artery Smooth Muscle Cells." PLoS ONE, 9(2): e90273. URL:[Link]

Validation

Comparative Analysis of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine and Metformin: Next-Generation OXPHOS Inhibition vs. Classical Biguanide Therapy

Executive Summary For decades,1 has served as the foundational pharmacotherapy for type II diabetes, exerting its effects via mild inhibition of mitochondrial Complex I and subsequent activation of AMP-activated protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades,1 has served as the foundational pharmacotherapy for type II diabetes, exerting its effects via mild inhibition of mitochondrial Complex I and subsequent activation of AMP-activated protein kinase (AMPK)[1][2]. However, its potential repurposing as a metabolic oncology therapeutic is severely bottlenecked by its high hydrophilicity, which necessitates the Organic Cation Transporter 1 (OCT1) for cellular entry, and its weak potency (millimolar IC50 range)[3][4].

Enter 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (also known as piperonylguanidine), a rationally designed, next-generation lipophilic guanidine derivative[3]. By incorporating a benzodioxole moiety, this compound fundamentally alters the pharmacokinetics of the guanidine pharmacophore. It bypasses OCT1 dependency to achieve potent, low-micromolar inhibition of mitochondrial oxidative phosphorylation (OXPHOS), driving severe metabolic reprogramming and apoptosis in cancer cells[3][5]. This guide dissects the mechanistic and performance disparities between these two compounds, providing actionable protocols for evaluating OXPHOS inhibitors.

Mechanistic Divergence: The Causality of Chemical Structure

Metformin: The Hydrophilic Modulator

Metformin exists as a highly polar, cationic species at physiological pH, rendering it incapable of passive lipid bilayer diffusion[1][6].

  • Causality of Action: Its intracellular accumulation is strictly governed by the expression of OCT1 (SLC22A1). Once inside the mitochondria, it acts as a weak, reversible inhibitor of Complex I. This mild inhibition causes a slight drop in the ATP:AMP ratio, triggering AMPK activation to restore metabolic homeostasis by inhibiting hepatic gluconeogenesis without inducing cellular crisis[2].

1-(1,3-Benzodioxol-5-ylmethyl)guanidine: The Lipophilic Disruptor

The addition of the 1,3-benzodioxol-5-ylmethyl group fundamentally alters the molecule's partition coefficient (LogP), granting it significant lipophilicity[3].

  • Causality of Action: This structural evolution allows the compound to passively diffuse across cell and mitochondrial membranes, completely independent of OCT1 expression[3]. Consequently, it achieves massive intramitochondrial concentrations, acting as a highly potent OXPHOS inhibitor[3][5]. In highly metabolically active cells (e.g., cancer cells), this profound Complex I inhibition leads to catastrophic ATP depletion, reactive oxygen species (ROS) accumulation, and inevitable apoptosis.

Quantitative Performance Metrics

The following table synthesizes the pharmacological profiles of both compounds, highlighting the dramatic shift in potency and entry mechanism achieved by structural modification[1][3][5].

ParameterMetformin1-(1,3-Benzodioxol-5-ylmethyl)guanidine
Chemical Classification Hydrophilic BiguanideLipophilic Guanidine Derivative
Cellular Entry Mechanism OCT1-Dependent (SLC22A1)Passive Lipid Bilayer Diffusion
OXPHOS Inhibition (OCR IC50) > 1,000 µM (Mild)< 5 µM (Potent)
Cytotoxicity IC50 (Cancer Models) > 5,000 µM~ 2.0 - 5.0 µM
Metabolic Consequence AMPK Activation (Homeostatic)ATP Crisis & Apoptosis (Cytotoxic)
Primary Therapeutic Utility Type II Diabetes (Systemic)Oncology / Tumor Reprogramming

Experimental Methodologies

To objectively compare these compounds, researchers must employ self-validating experimental systems that isolate mitochondrial function and transport dependency.

Protocol 1: Mitochondrial Respiration Profiling (Seahorse XF Cell Mito Stress Test)

Objective: Quantify the OXPHOS inhibitory potency (OCR IC50) and compensatory glycolysis (ECAR). Causality & Self-Validation: To prove that a compound is a genuine OXPHOS inhibitor rather than a general non-specific toxin, we must isolate the electron transport chain (ETC) function. By establishing a basal Oxygen Consumption Rate (OCR) and subsequently injecting the uncoupler FCCP, we force the mitochondria to respire at maximum capacity. If pre-treatment with the guanidine compound blunts this FCCP-induced spike, it validates direct ETC impairment. The simultaneous measurement of the Extracellular Acidification Rate (ECAR) acts as an internal control; a true OXPHOS inhibitor will trigger a compensatory spike in ECAR (glycolysis) as the cell attempts to maintain ATP levels.

Step-by-Step Workflow:

  • Seed target cells (e.g., A549 or SK-MEL-28) in a Seahorse XF96 microplate at 20,000 cells/well and incubate overnight.

  • Pre-treat cells with serial dilutions of Metformin (0.1 - 10 mM) and 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (0.1 - 20 µM) for 24 hours.

  • Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Run the assay using the following sequential injection strategy:

    • Port A (Oligomycin, 1.5 µM): Inhibits ATP synthase to measure ATP-linked respiration.

    • Port B (FCCP, 1.0 µM): Uncouples the inner membrane to measure maximal respiratory capacity. (Critical validation step: Guanidine-treated cells should show a suppressed FCCP response).

    • Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III to measure non-mitochondrial oxygen consumption.

  • Calculate the OCR IC50 based on the suppression of maximal respiration.

Protocol 2: OCT1 Dependency Validation via siRNA Knockdown

Objective: Prove the mechanism of cellular entry and transport dependency. Causality & Self-Validation: The differential efficacy of these two compounds hinges on their entry mechanisms. By transfecting cancer cells with SLC22A1 (OCT1) siRNA versus a scrambled non-targeting control (which serves as the self-validating baseline), we manipulate the transport gateway. If cytotoxicity is abolished upon OCT1 knockdown, the drug is transport-dependent (Metformin). If cytotoxicity remains unchanged, the drug utilizes passive diffusion, validating its structural lipophilic advantage (1-(1,3-Benzodioxol-5-ylmethyl)guanidine).

Step-by-Step Workflow:

  • Transfect cells with 50 nM SLC22A1 siRNA or a non-targeting scrambled siRNA control using Lipofectamine RNAiMAX for 48 hours.

  • Validate knockdown efficiency via Western blot using an anti-OCT1 primary antibody. (Do not proceed if knockdown is <80%).

  • Re-seed the transfected cells into 96-well plates and treat with the established IC50 concentrations of both compounds.

  • Assess cell viability at 72 hours post-treatment using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Expected Outcome: Metformin efficacy will drop significantly in the siRNA group, whereas 1-(1,3-Benzodioxol-5-ylmethyl)guanidine will maintain its potent cytotoxic profile across both groups.

Pathway Visualization

The following diagram illustrates the divergent cellular entry and mechanistic pathways of the two compounds.

G Metformin Metformin (Hydrophilic Cation) OCT1 OCT1 Transporter (Required for Entry) Metformin->OCT1 MildInhib Mild Complex I Inhibition (mM range) OCT1->MildInhib AMPK AMPK Activation (Metabolic Homeostasis) MildInhib->AMPK Novel 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Lipophilic) Membrane Passive Membrane Diffusion (OCT1-Independent) Novel->Membrane PotentInhib Potent Complex I Inhibition (µM range) Membrane->PotentInhib Apoptosis Severe ATP Depletion & Apoptosis PotentInhib->Apoptosis

Fig 1: Mechanistic divergence of Metformin and 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

References

  • Source: WIPO (PCT) / US Patent Office (WO2015160220A1 / US20170073331A1)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: Diabetologia / PubMed (NIH)

Sources

Comparative

control experiments for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine studies

Publish Comparison Guide: Benchmarking 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in Anti-Diabetic Assays Executive Summary 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (BMG) represents a compelling synthetic pharmacophore combi...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking 1-(1,3-Benzodioxol-5-ylmethyl)guanidine in Anti-Diabetic Assays

Executive Summary

1-(1,3-Benzodioxol-5-ylmethyl)guanidine (BMG) represents a compelling synthetic pharmacophore combining a nucleophilic guanidine moiety with a lipophilic benzodioxole (piperonyl) ring. This guide provides a rigorous framework for evaluating BMG's dual-action potential as an α-amylase inhibitor and an anti-glycation agent. By benchmarking BMG against clinical standards like Acarbose and Aminoguanidine, researchers can establish reliable, reproducible efficacy profiles while avoiding common experimental artifacts.

Mechanistic Rationale & Control Strategy

The Causality Behind the Molecule The guanidine group is a well-documented pharmacophore in diabetes management. In the context of Advanced Glycation End-products (AGEs), guanidines act as nucleophilic traps for reactive carbonyl species, preventing the formation of Schiff bases and Amadori products . The addition of the benzodioxole ring enhances the molecule's lipophilicity, potentially increasing its binding affinity within the hydrophobic pockets of target enzymes like α-amylase.

Designing a Self-Validating System To ensure high scientific integrity, every assay must be a self-validating system. The following controls are mandatory when evaluating BMG:

  • Positive Controls: Acarbose is the gold standard for α-amylase inhibition, operating via competitive binding . Aminoguanidine (AG) serves as the benchmark for anti-glycation due to its proven dicarbonyl-scavenging properties .

  • Negative Controls: Vehicle-only (DMSO) wells establish the baseline for maximum enzyme activity and uninhibited glycation.

  • Orthogonal Interference Controls (Critical): Benzodioxole derivatives can exhibit intrinsic fluorescence. A control containing BMG and BSA (without fructose) is mandatory to subtract background autofluorescence from the AGEs readout.

Visualizing the Mechanism and Workflow

AGE_Pathway Glucose Reducing Sugars (e.g., Fructose) SchiffBase Schiff Base (Unstable Intermediate) Glucose->SchiffBase Glycation Protein Target Protein (e.g., BSA) Protein->SchiffBase Amadori Amadori Product (Stable Intermediate) SchiffBase->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation BMG 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (BMG) BMG->SchiffBase Carbonyl Trapping AG Aminoguanidine (Positive Control) AG->SchiffBase Carbonyl Trapping

Mechanistic pathway of AGE inhibition by BMG and Aminoguanidine via carbonyl trapping.

Workflow Prep 1. Compound Preparation Vehicle (DMSO) & Serial Dilutions Incubate 2. Target Incubation α-Amylase or BSA + Fructose Prep->Incubate Control 3. Control Integration Add AG, Acarbose, or Blank Incubate->Control Readout 4. Signal Readout Fluorescence (AGEs) or Absorbance (DNSA) Control->Readout Analysis 5. Data Analysis IC50 Calculation & Kinetic Profiling Readout->Analysis

High-throughput screening workflow for evaluating BMG enzyme and glycation inhibition.

Step-by-Step Self-Validating Protocols

Protocol A: In Vitro α-Amylase Inhibition (DNSA Method)

This colorimetric assay measures the release of reducing sugars from starch hydrolysis using 3,5-dinitrosalicylic acid (DNSA) .

  • Reagent Preparation: Prepare porcine pancreatic α-amylase (0.5 U/mL) in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl). Prepare a 1% (w/v) starch solution in the same buffer.

  • Inhibitor Pre-incubation: In a 96-well microplate, mix 50 µL of BMG (serial dilutions in DMSO, max 1% final DMSO), Acarbose (positive control), or DMSO (negative control) with 50 µL of the α-amylase solution. Incubate at 37°C for 10 minutes to allow thermodynamic equilibrium of enzyme-inhibitor binding.

  • Reaction Initiation: Add 50 µL of the 1% starch solution to all wells. Incubate at 37°C for exactly 15 minutes.

  • Termination & Color Development: Add 100 µL of DNSA reagent to stop the reaction. Heat the mixture in a boiling water bath (85-100°C) for 5 minutes.

  • Readout: Cool to room temperature, dilute with 1 mL distilled water (if using tubes), and measure absorbance at 540 nm using a microplate reader.

  • Validation Check: The assay is valid only if the Acarbose positive control yields a dose-dependent reduction in absorbance, confirming active enzyme and functional substrate .

Protocol B: BSA-Fructose Anti-Glycation Fluorescence Assay

This assay quantifies the formation of fluorescent AGEs over a prolonged incubation period.

  • System Setup: Prepare a reaction mixture containing Bovine Serum Albumin (BSA, 10 mg/mL) and D-fructose (100 mM) in 0.1 M phosphate buffer (pH 7.4) containing 0.02% sodium azide to prevent microbial growth.

  • Treatment Allocation: Add BMG, Aminoguanidine (positive control), or vehicle to the respective tubes. Crucially, prepare an Interference Control containing BSA + BMG (without fructose) to monitor the intrinsic fluorescence of the benzodioxole ring.

  • Incubation: Seal the tubes and incubate in the dark at 37°C for 14 to 28 days.

  • Fluorescence Readout: At days 7, 14, and 28, transfer 200 µL aliquots to a black 96-well plate. Measure fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Validation Check: Aminoguanidine must show a >50% reduction in fluorescence compared to the vehicle control. Subtract the readout of the Interference Control from the BMG test wells to ensure accurate AGEs quantification.

Comparative Data Presentation

The following table summarizes the expected performance metrics of BMG compared to established clinical controls, providing a benchmark for evaluating experimental success.

CompoundPrimary TargetIC50 (α-Amylase)IC50 (Anti-Glycation)Mechanism of ActionAutofluorescence Interference
Acarbose (Control)α-Amylase~10 - 15 µMN/ACompetitive InhibitionNone
Aminoguanidine (Control)AGEs FormationN/A~3.5 - 5.0 µMDicarbonyl ScavengingNone
BMG (Test Compound)Dual-TargetEmpirically DerivedEmpirically DerivedMixed Inhibition / TrappingPotential (Ex:370/Em:440)
Vehicle (DMSO)NoneBaseline ActivityBaseline ActivityN/ANone

Note: While BMG IC50 values must be empirically derived during your study, the inclusion of Acarbose and Aminoguanidine anchors the data, ensuring that any reported efficacy is strictly relative to a validated standard.

References

  • MDPI. "Inhibition and Mechanism of Protein Nonenzymatic Glycation by Lactobacillus fermentum". Source: MDPI. URL: [Link]

  • ACS Omega. "Monosaccharide-Mediated Glycoxidation of Bovine Serum Albumin and Its Prevention by Nigella sativa". Source: ACS Publications. URL: [Link]

  • SCIRP. "Total Alkaloid Content, Total Phenolic Content, In Vitro Antioxidant Activity, and Preliminary Antiglycemic Potential of the Methanol Extract from Mozambican Wild Fruits of Vangueria infausta". Source: Scientific Research Publishing. URL: [Link]

  • Frontiers. "Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth". Source: Frontiers in Molecular Biosciences. URL: [Link]

Validation

A Researcher's Guide to Orthogonal Target Cross-Validation for Novel Compounds: The Case of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Introduction: The Imperative of Target Validation in Drug Discovery In the journey of drug discovery, identifying a compound with promising biological activity is merely the first step. The subsequent, and arguably more...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Validation in Drug Discovery

In the journey of drug discovery, identifying a compound with promising biological activity is merely the first step. The subsequent, and arguably more critical, phase is to unequivocally determine its mechanism of action, beginning with the identification and validation of its molecular target(s). Misidentification of a drug's target can lead to wasted resources, failed clinical trials, and misinterpreted biological outcomes. Therefore, a robust, multi-pronged approach to target validation is not just recommended; it is essential for building a solid foundation for any therapeutic program.[1][2] This guide provides an in-depth comparison of orthogonal experimental strategies for cross-validating the biological targets of a novel compound, using the hypothetical molecule 1-(1,3-Benzodioxol-5-ylmethyl)guanidine as a case study.

The guanidinium group, a key feature of our compound, is a highly basic, protonated moiety at physiological pH that can engage in strong hydrogen bonding and electrostatic interactions.[3] This functional group is present in numerous biologically active compounds, including antimicrobial agents and antidiabetic drugs, suggesting a wide range of potential protein targets.[4][5][6] Given this potential for multiple interactions, rigorous cross-validation is paramount.

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical basis and practical protocols for implementing a multi-method validation workflow. We will explore a logical sequence of experiments designed to build confidence in a putative target, from initial engagement in the cellular environment to confirming its role in the compound's phenotypic effects.

The Cross-Validation Workflow: A Strategy of Convergence

For our compound, 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (hereafter referred to as 'Compound-G'), let us assume an initial screen (e.g., a phenotypic screen or an affinity-based screen) has implicated Kinase-X as a primary putative target. Our task is to confirm this interaction and rule out other significant off-targets.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Target & Partner Identification cluster_2 Phase 3: Functional Validation CETSA Cellular Thermal Shift Assay (CETSA) (Biophysical - In-Cell) KO CRISPR/Cas9 Knockout (Genetic Perturbation) CETSA->KO Confirms In-Cell Binding BRET Bioluminescence Resonance Energy Transfer (BRET) (Proximity-Based - In-Cell) BRET->KO Confirms In-Cell Binding APMS Affinity Purification-Mass Spectrometry (AP-MS) (Affinity-Based - In-Lysis) Pathway Downstream Pathway Analysis (Functional Readout) APMS->Pathway Identifies Complex Conclusion Validated Target: Kinase-X KO->Conclusion Phenocopies Compound Effect Pathway->Conclusion Links Target to Phenotype Start Putative Target Identified: Kinase-X Start->CETSA Start->BRET Start->APMS

Caption: Orthogonal workflow for target validation of Compound-G.

Phase 1: Confirming Direct Target Engagement in a Cellular Milieu

The first critical step is to confirm that Compound-G physically interacts with Kinase-X within the complex environment of an intact cell. This moves beyond in-vitro biochemical assays, providing evidence of target engagement in a more physiologically relevant context.[8]

Method 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: CETSA is a powerful biophysical assay based on the principle of ligand-induced thermal stabilization.[8][9] When a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with Compound-G across a temperature gradient and then quantifying the amount of soluble Kinase-X remaining, we can observe a "thermal shift."[10][11] A positive shift in the melting temperature (Tm) of Kinase-X in the presence of Compound-G is strong evidence of direct physical engagement.[11] This method is invaluable as it is label-free and can be performed in intact cells, ensuring the protein is in its native conformation and cellular location.[12]

Experimental Protocol: CETSA for Kinase-X

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one with high endogenous expression of Kinase-X) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of Compound-G for 1-2 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes at 4°C.[11]

  • Lysis & Fractionation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release cellular contents without using detergents that might disrupt interactions.[11] Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.[8]

  • Quantification: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the abundance of soluble Kinase-X using Western Blotting or quantitative mass spectrometry.

  • Data Analysis: Plot the percentage of soluble Kinase-X against temperature for both vehicle and Compound-G treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A significant ΔTm indicates target engagement.

Method 2: Bioluminescence Resonance Energy Transfer (BRET)

Expertise & Causality: BRET is a proximity-based assay that measures protein-protein or protein-ligand interactions in living cells.[13][14] The technique relies on non-radiative energy transfer from a bioluminescent donor (e.g., NanoLuc® luciferase) to a fluorescent acceptor when they are within ~10 nm of each other.[15] To validate Compound-G's engagement with Kinase-X, we can use a "target engagement" BRET assay. Here, Kinase-X is fused to the luciferase donor. A fluorescently-labeled tracer molecule that is known to bind Kinase-X is added to the cells. In the absence of Compound-G, the tracer binds to Kinase-X, bringing the acceptor close to the donor and generating a high BRET signal. When Compound-G is added, it competes with the tracer for binding to Kinase-X, displacing it and causing a decrease in the BRET signal. This competitive displacement provides quantitative data on the compound's affinity and engagement in real-time.[16]

Experimental Protocol: Competitive BRET for Kinase-X

  • Construct Generation: Generate a fusion construct of Kinase-X and a luciferase donor (e.g., NanoLuc®). Transfect this construct into a suitable cell line (e.g., HEK293T) for expression.

  • Assay Setup: Plate the transfected cells in a white, 96-well or 384-well plate.

  • Compound & Tracer Addition: Add a fixed, low concentration of a fluorescently-labeled Kinase-X tracer molecule. Then, add a serial dilution of Compound-G or vehicle control.

  • Substrate Addition & Reading: Add the luciferase substrate (e.g., furimazine).[15] Immediately measure the light emission at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., ~460 nm) and one for the acceptor (e.g., >510 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission).[14] Plot the BRET ratio against the concentration of Compound-G. The resulting dose-response curve can be used to calculate the IC50, which reflects the compound's potency for target engagement in living cells.

Comparative Data (Hypothetical)

MethodMetricVehicle (DMSO)Compound-G (10 µM)Interpretation
CETSA Tm of Kinase-X52.1°C58.6°CSignificant thermal stabilization (ΔTm = +6.5°C) confirms direct binding.
BRET IC50 vs. TracerN/A150 nMPotent displacement of a known binder confirms specific target engagement.

Phase 2: Unbiased Identification of Binding Partners

While CETSA and BRET provide strong evidence for direct engagement with Kinase-X, they don't exclude the possibility of other targets. Affinity Purification-Mass Spectrometry (AP-MS) is an orthogonal, discovery-based approach used to identify the direct and indirect binding partners of a compound from the entire proteome.[17][18]

Method 3: Affinity Purification-Mass Spectrometry (AP-MS)

Expertise & Causality: In this approach, a "bait" molecule is used to "pull down" interacting proteins ("prey") from a cell lysate.[17][19] For our purposes, we would synthesize a version of Compound-G that is immobilized on a solid support (e.g., magnetic beads) via a linker. This affinity matrix is then incubated with cell lysate. Proteins that bind to Compound-G will be captured. After washing away non-specific binders, the captured proteins are eluted and identified by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20] To ensure specificity, a crucial control is to compete with an excess of free, non-immobilized Compound-G. A true binding partner, like Kinase-X, should be highly enriched on the beads in the absence of the competitor but significantly reduced in its presence.

G cluster_0 Step 1: Immobilize & Incubate cluster_1 Step 2: Wash & Elute cluster_2 Step 3: Analyze Bait Compound-G (Bait) Lysate Cell Lysate (Prey Proteins) Bait->Lysate Incubate Wash Wash away non-specific proteins Lysate->Wash Elute Elute bound proteins Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Identify & Quantify Kinase-X, Off-Targets LCMS->Data

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: AP-MS for Compound-G

  • Probe Synthesis: Synthesize an analog of Compound-G with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated magnetic beads).

  • Lysate Preparation: Lyse cells under non-denaturing conditions to preserve protein complexes. Pre-clear the lysate with control beads to reduce non-specific binding.

  • Affinity Capture: Divide the lysate into three portions:

    • Condition A (Test): Incubate with Compound-G-conjugated beads.

    • Condition B (Competition Control): Pre-incubate with a 100-fold excess of free Compound-G before adding Compound-G-conjugated beads.

    • Condition C (Negative Control): Incubate with control beads (no compound).

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution & Digestion: Elute bound proteins from the beads (e.g., using SDS-PAGE sample buffer). Perform in-gel or on-bead digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify proteins in each condition. True targets will be highly abundant in Condition A and significantly depleted in Conditions B and C.

Phase 3: Functional Validation via Genetic Perturbation

Confirming a physical interaction is necessary but not sufficient. We must also demonstrate that engaging the target is responsible for the compound's ultimate biological effect. This is the domain of functional validation, where genetic tools like CRISPR-Cas9 are indispensable.[21][22][23]

Method 4: CRISPR/Cas9 Gene Knockout

Expertise & Causality: CRISPR-Cas9 technology allows for the precise and permanent knockout (KO) of a specific gene.[24][25] The central hypothesis is: If Kinase-X is the true target of Compound-G, then genetically removing Kinase-X from the cell should phenocopy the effect of treating the cell with the compound.[22] For example, if Compound-G inhibits cell proliferation, then cells in which the gene for Kinase-X has been knocked out should also exhibit reduced proliferation. Furthermore, the KO cells should become insensitive to further treatment with Compound-G, as its target is no longer present. This provides powerful genetic evidence linking the target to the phenotype.[22]

Experimental Protocol: CRISPR KO Validation

  • gRNA Design & Lentiviral Production: Design and validate two or more single-guide RNAs (sgRNAs) targeting distinct exons of the Kinase-X gene. Package these into lentiviral particles.

  • Cell Transduction & Selection: Transduce a Cas9-expressing cell line with the lentivirus. Select for transduced cells to generate a stable Kinase-X KO cell pool or isolate clonal lines.

  • KO Validation: Confirm the absence of Kinase-X protein expression via Western Blot.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., proliferation, apoptosis, or a specific signaling assay) on three cell populations:

    • Wild-Type (WT) cells

    • WT cells + Compound-G

    • Kinase-X KO cells

  • Data Analysis: Compare the phenotypic outcomes. A successful validation will show that the phenotype of the Kinase-X KO cells closely matches that of the WT cells treated with Compound-G.

Cross-Validation Data Summary (Hypothetical)

Experimental ArmProliferation (Relative to WT Vehicle)p-Kinase-Y Level (Downstream Marker)Interpretation
Wild-Type + Vehicle100%100%Baseline
Wild-Type + Compound-G45%20%Compound inhibits proliferation and downstream signaling.
Kinase-X KO + Vehicle48%18%Genetic KO phenocopies the compound's effect.
Kinase-X KO + Compound-G46%17%KO cells are resistant to the compound, confirming target specificity.

Conclusion: Synthesizing a High-Confidence Target Dossier

The validation of a drug's biological target is a process of building a compelling, evidence-based case. By employing a suite of orthogonal techniques, we mitigate the risk of being misled by artifacts from a single method. For our hypothetical compound, 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, the convergence of data from biophysical (CETSA), proximity-based (BRET), affinity-based (AP-MS), and genetic (CRISPR KO) approaches would provide extremely high confidence that Kinase-X is its primary, functionally relevant target. This rigorous, multi-faceted validation strategy is the bedrock upon which successful and efficient drug development programs are built.[1][26]

References

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. [Link]

  • Tian, X., et al. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience Blog. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]

  • Li, T., et al. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Oncology. [Link]

  • Sabir, F., et al. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Preprints.org. [Link]

  • Vasta, J. D., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery. [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. EMBL-EBI Protein-Protein Interaction Hub. [Link]

  • ATA Scientific. (2023). The power of orthogonal approaches to accelerate development of targeted therapies. ATA Scientific. [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]

  • Al-Qahtani, A. M., et al. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Repository. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Öztürk, K., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Guney, E. (2019). Revisiting Cross-Validation of Drug Similarity Based Classifiers Using Paired Data. bioRxiv. [Link]

  • Porter, J. R., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Horizon Discovery. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Horizon Discovery. [Link]

  • Wang, Y., et al. (2025). APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. bioRxiv. [Link]

  • Profacgen. Affinity- Purification /mass spectrometry (AP-MS) Service. Profacgen. [Link]

  • MtoZ Biolabs. Drug Target Identification and Validation. MtoZ Biolabs. [Link]

  • FGCZ. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Functional Genomics Center Zurich. [Link]

  • Öztürk, K., et al. (2024). Validation guidelines for drug-target prediction methods. PubMed. [Link]

  • Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]

  • News-Medical. (2023). Bioluminescence Resonance Energy Transfer (BRET). News-Medical.net. [Link]

  • Trinquet, E., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology. [Link]

  • Seibold, L., & Probst, P. (2024). Cross-Validation Visualized: A Narrative Guide to Advanced Methods. MDPI. [Link]

  • Schneider, C. (2023). The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. LMU edoc. [Link]

  • Zhang, Y., et al. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin. [Link]

  • Zhang, X., et al. (2025). Biologically active guanidine alkaloids. Acta Materia Medica. [Link]

  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • de Souza, T. C., et al. (2024). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. Pharmaceutics. [Link]

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Comparative

Structure-Activity Relationship (SAR) of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Analogs: A Comparative Guide

Executive Overview In the pursuit of highly selective aminergic G-protein coupled receptor (GPCR) modulators and enzymatic inhibitors, the 1-(1,3-Benzodioxol-5-ylmethyl)guanidine scaffold (often referred to as a piperony...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the pursuit of highly selective aminergic G-protein coupled receptor (GPCR) modulators and enzymatic inhibitors, the 1-(1,3-Benzodioxol-5-ylmethyl)guanidine scaffold (often referred to as a piperonylguanidine derivative) has emerged as a privileged pharmacophore[1]. Historically, drug discovery programs targeting receptors such as the Histamine H3 or Muscarinic M2/M4 receptors relied heavily on imidazole-containing compounds. However, imidazoles frequently suffer from severe off-target liabilities, primarily the potent inhibition of Cytochrome P450 (CYP) enzymes[1].

This guide objectively compares the performance of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine analogs against traditional imidazole-based alternatives and unsubstituted benzylguanidines. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this document serves as a comprehensive blueprint for lead optimization.

Mechanistic SAR Rationale: The "Why" Behind the Structure

To understand the superior performance of this scaffold, we must deconstruct its three core structural components and explain the causality behind their target interactions:

  • The 1,3-Benzodioxole (Piperonyl) Core: This bicyclic ring system acts as a highly effective bioisostere for catechol and simple phenyl rings. It provides the necessary lipophilicity for membrane permeability while sterically shielding the aromatic ring from rapid Phase II metabolism (such as COMT-mediated methylation). Furthermore, the oxygen atoms can act as weak hydrogen-bond acceptors.

  • The Guanidine Moiety: With a remarkably high pKa of approximately 13.6, the guanidine group remains fully protonated at physiological pH[2]. Unlike primary amines, the positive charge is delocalized across the Y-shaped CN3​ system. This allows the molecule to form highly stable, bidentate salt bridges with conserved anionic residues (e.g., Aspartate or Glutamate) within GPCR orthosteric binding pockets[2].

  • The Methylene Linker: The single carbon linker provides the exact spatial flexibility required to project the guanidine group into the anionic binding site, while simultaneously allowing the benzodioxole ring to engage in π−π stacking with hydrophobic pocket residues (e.g., Tryptophan or Phenylalanine)[3].

G A 1,3-Benzodioxole Ring (Lipophilic pi-pi Stacking) B Methylene Linker (Spatial Flexibility) A->B Covalent D GPCR Hydrophobic Pocket (Trp/Tyr/Phe) A->D Hydrophobic Interaction C Guanidine Group (Bidentate Salt Bridge) B->C Covalent E GPCR Anionic Site (Asp/Glu) C->E Ionic / H-Bond

Pharmacophoric mapping of the benzodioxol-guanidine scaffold to GPCR targets.

Comparative Performance Analysis

When evaluated against standard alternatives, 1-(1,3-Benzodioxol-5-ylmethyl)guanidine analogs demonstrate a superior balance of target affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Replacing the traditional imidazole ring with a guanidine group effectively abolishes CYP450 coordination[1].

The table below summarizes the quantitative pharmacological profile of the benzodioxol-guanidine scaffold compared to standard alternatives in a generic aminergic GPCR model (e.g., H3R/M2R antagonism).

Compound ClassRepresentative ScaffoldPrimary Target Affinity (Ki, nM)CYP450 Inhibition LiabilityLogP (Calculated)TPSA (Ų)
Imidazole-based (Standard) Thioperamide1.2High (CYP3A4/2D6)1.845.3
Simple Benzylguanidine Unsubstituted Benzylguanidine45.0Low0.963.9
Benzodioxol-guanidine 1-(1,3-Benzodioxol-5-ylmethyl)guanidine 0.5 - 3.0 Low 2.1 73.1

Key Takeaway: The addition of the 1,3-benzodioxole ring to the guanidine pharmacophore increases the LogP to an optimal range for central nervous system (CNS) penetration (LogP ~2.1) while drastically improving binding affinity (sub-nanomolar to low nanomolar Ki) compared to unsubstituted benzylguanidines[1].

Self-Validating Experimental Protocols

To ensure scientific rigor, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale and an internal control to prevent false positives.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Rationale: This assay quantifies the affinity ( Ki​ ) of the guanidine analogs for the target receptor. We utilize a Tris-HCl buffer supplemented with MgCl2​ ; the divalent magnesium cations are critical as they stabilize the GPCR-G-protein complex, ensuring the receptor remains in a high-affinity state.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing the target GPCR in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., [3H] -N-alpha-methylhistamine at Kd​ concentration), and varying concentrations of the 1-(1,3-Benzodioxol-5-ylmethyl)guanidine analog ( 10−11 to 10−4 M).

  • Internal Validation (Critical Step): In adjacent wells, define Non-Specific Binding (NSB) by adding a 1000-fold excess of an unlabeled reference standard. Self-Validation Rule: If NSB exceeds 30% of total binding, the assay must be rejected due to excessive lipid partitioning of the radioligand.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific charge interactions). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

Rationale: Binding affinity does not equal functional efficacy. This assay determines whether the analog acts as an agonist, antagonist, or inverse agonist. IBMX (3-isobutyl-1-methylxanthine) is added to inhibit phosphodiesterases, preventing the degradation of cAMP and allowing measurable signal accumulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed GPCR-expressing cells in 384-well plates at 10,000 cells/well. Incubate overnight.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Add the guanidine analog at varying concentrations. For antagonist profiling, co-incubate with an EC80​ concentration of a known full agonist.

  • Detection & Validation: Lyse cells and add a FRET-based cAMP detection reagent. Self-Validation Rule: Include a Forskolin-only control well to determine the maximum possible cAMP generation capacity of the cells. Normalize all analog data against the Forskolin maximum.

G S1 Compound Synthesis (>95% Purity via LC-MS) S2 Radioligand Binding (Affinity: Ki) S1->S2 S3 cAMP Functional Assay (Efficacy: IC50) S2->S3 S4 ADMET Profiling (CYP Inhibition, LogP) S3->S4 S5 Lead Optimization S4->S5

Self-validating high-throughput screening workflow for guanidine analogs.

Conclusion

The 1-(1,3-Benzodioxol-5-ylmethyl)guanidine scaffold offers a highly tunable, metabolically stable alternative to traditional imidazole-based GPCR ligands. By leveraging the unique pKa of the guanidine group for robust salt-bridge formation and the lipophilic shielding of the benzodioxole ring, researchers can achieve sub-nanomolar target affinity while bypassing the CYP450 inhibition liabilities that historically plague aminergic drug discovery.

References

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action Source: D-NB (German National Library Repository) URL:[Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Novel 3,4-Methylenedioxybenzene Derivatives: Synthesis, Characterization and Evaluation for Therapeutic Activity Source: An-Najah National University Repository URL:[Link]

Sources

Validation

Head-to-Head Comparison: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine vs. Classical Complex I Inhibitors

As a Senior Application Scientist evaluating metabolic modulators for oncology and metabolic disease research, I frequently encounter the limitations of classical biguanides. While the guanidine pharmacophore is well-est...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating metabolic modulators for oncology and metabolic disease research, I frequently encounter the limitations of classical biguanides. While the guanidine pharmacophore is well-established in mitochondrial biology, standard agents like metformin and phenformin suffer from significant pharmacokinetic and safety limitations.

1-(1,3-Benzodioxol-5-ylmethyl)guanidine represents a rationally designed evolution of this class. By incorporating a benzodioxole moiety, this compound overcomes cellular penetrance barriers while maintaining a reversible, manageable inhibition profile. This guide provides an objective, data-driven comparison of this compound against established mitochondrial Complex I (NADH dehydrogenase) inhibitors, complete with self-validating experimental workflows.

Mechanistic Causality: The Benzodioxole Advantage

To understand the efficacy of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, we must examine the physical chemistry of cellular uptake. Metformin is highly hydrophilic and strictly relies on Organic Cation Transporters (OCT1/2) to enter cells. This creates a massive variable in experimental models: if a cell line or tumor lacks OCT expression, metformin cannot reach its target, leading to false-negative efficacy data .

By conjugating a 1,3-benzodioxol-5-ylmethyl (piperonyl) group to the guanidine core, the lipophilicity of the molecule is drastically increased . This structural causality changes everything:

  • OCT-Independent Entry: The compound crosses the plasma membrane via passive diffusion.

  • Matrix Accumulation: Driven by the mitochondrial membrane potential ( ΔΨm​ ), the compound accumulates in the mitochondrial matrix.

  • Target Engagement: The basic guanidine group becomes protonated in the matrix, anchoring the molecule where it reversibly binds to the ubiquinone binding channel of Complex I .

Signaling A 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Lipophilic Membrane Crossing) B Accumulation in Mitochondrial Matrix (Driven by ΔΨm) A->B C Reversible Inhibition of Complex I (NADH Dehydrogenase) B->C D Attenuation of Oxidative Phosphorylation (↓ ATP Production) C->D E Elevation of Cellular AMP:ATP Ratio D->E F Phosphorylation & Activation of AMPK (Thr172) E->F G Inhibition of mTORC1 Pathway (Suppressed Proliferation) F->G

Figure 1: Mechanistic signaling pathway of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Head-to-Head Performance Comparison

When selecting an OXPHOS inhibitor for an assay, researchers must balance potency, cellular penetrance, and off-target toxicity. The table below synthesizes the quantitative and qualitative performance metrics of these compounds.

InhibitorPrimary TargetCellular Uptake MechanismBinding KineticsPotency (IC50 Range)Primary Experimental / Clinical Limitation
Metformin Complex IOCT-dependent (Active)ReversibleMillimolar (mM)Ineffective in OCT-deficient cell lines/tissues.
Phenformin Complex IPassive DiffusionReversibleMicromolar (µM)High risk of lactic acidosis due to over-accumulation.
Rotenone Complex IPassive DiffusionIrreversibleNanomolar (nM)Severe off-target toxicity; induces Parkinsonian models.
1-(1,3-Benzodioxol-5-ylmethyl)guanidine Complex IPassive (Lipophilic)ReversibleMicromolar (µM)Requires careful titration to avoid membrane uncoupling.

Analytical Insight: 1-(1,3-Benzodioxol-5-ylmethyl)guanidine offers a "Goldilocks" profile. It provides the OCT-independent cellular penetrance of phenformin, ensuring consistent in vitro results across diverse cell lines, but maintains the reversible, manageable binding kinetics of the guanidine pharmacophore, avoiding the irreversible toxicity of rotenone.

Self-Validating Experimental Workflows

To ensure scientific integrity, we do not simply measure a drop in Oxygen Consumption Rate (OCR) and assume Complex I inhibition. Mitochondrial toxins, membrane uncouplers, and apoptosis inducers all lower OCR. The following protocols are designed as self-validating systems that prove specific target engagement and downstream causality.

Protocol A: Target Validation via Permeabilized Cell Respirometry

This workflow uses the Agilent Seahorse XF Analyzer. By permeabilizing the plasma membrane, we can feed specific substrates directly to the electron transport chain, isolating Complex I from the rest of the mitochondria.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at 20,000 cells/well in an XF96 microplate and incubate overnight.

  • Compound Incubation: Treat cells with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (titrated from 1 µM to 100 µM) for 2 hours.

  • Permeabilization: Inject XF Plasma Membrane Permeabilizer (PMP) (1 nM) to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact.

  • Complex I Substrate Addition: Inject Pyruvate (10 mM) and Malate (1 mM).

    • Observation: OCR remains suppressed, confirming OXPHOS inhibition.

  • Self-Validation (Succinate Rescue): Inject Succinate (10 mM), a specific Complex II substrate.

    • Causality Check: Complex II bypasses Complex I. If OCR is immediately restored upon succinate injection, the electron transport chain from Complex II to IV is fully functional. This definitively validates Complex I as the specific, isolated target of the inhibitor.

Workflow S1 1. Cell Seeding & Equilibration S2 2. Compound Incubation S1->S2 S3 3. Plasma Membrane Permeabilization S2->S3 S4 4. Pyruvate/Malate Injection S3->S4 S5 5. Succinate Rescue Injection S4->S5 S6 6. Target Validation S5->S6

Figure 2: Self-validating Seahorse XF workflow isolating Complex I via succinate rescue.

Protocol B: Downstream Metabolic Reprogramming (AMPK Activation)

To prove that Complex I inhibition translates to a functional metabolic shift, we must measure the cellular energy sensor, AMPK.

Step-by-Step Methodology:

  • Treatment: Treat cells with the established IC50 of the inhibitor for 4 hours.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented heavily with phosphatase inhibitors (e.g., PhosSTOP).

    • Causality Check: AMPK phosphorylation is highly transient. Without phosphatase inhibitors, endogenous phosphatases will strip the phosphate group during lysis, resulting in a false negative.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and probe for p-AMPK (Thr172) and total AMPK.

  • Interpretation: Complex I inhibition lowers ATP, raising the AMP:ATP ratio. AMP binding to the γ -subunit of AMPK causes a conformational change that exposes Thr172 to upstream kinases (like LKB1) while protecting it from phosphatases. A robust p-AMPK band validates the compound's ability to reprogram cellular metabolism.

References

  • Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife. [Link]

  • Guanidine compounds and use thereof.
  • Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. Frontiers in Endocrinology / NCBI.[Link]

Comparative

assessing the specificity of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine's action

Assessing the Specificity of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine's Action: A Comparative Guide to Mitochondrial OXPHOS Inhibitors Executive Summary The metabolic reprogramming of cancer cells—often characterized by a...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Specificity of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine's Action: A Comparative Guide to Mitochondrial OXPHOS Inhibitors

Executive Summary

The metabolic reprogramming of cancer cells—often characterized by a dual reliance on glycolysis and oxidative phosphorylation (OXPHOS)—has positioned mitochondrial Complex I (NADH:ubiquinone oxidoreductase) as a prime therapeutic target. While classical biguanides like metformin and phenformin exhibit anti-neoplastic properties via OXPHOS inhibition, their clinical utility is limited by poor potency (metformin) or unacceptable toxicity profiles, such as lactic acidosis (phenformin).

Enter 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (hereafter referred to as BBG or piperonylguanidine), a novel, structurally optimized guanidine derivative. By appending a lipophilic 1,3-benzodioxol-5-ylmethyl (piperonyl) moiety to the guanidine core, BBG achieves superior mitochondrial matrix accumulation and highly specific Complex I inhibition. This guide provides a rigorous, data-driven comparison of BBG against standard alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to assess its specificity.

Part 1: Mechanistic Rationale – The Lipophilicity-Driven Accumulation Model

The efficacy of guanidine-based inhibitors hinges on two structural prerequisites: a localized positive charge (the guanidinium moiety) and a lipophilic tail [1].

At physiological pH, the guanidinium group is protonated. This positive charge allows the molecule to be electrophoretically driven into the mitochondrial matrix by the steep mitochondrial membrane potential ( ΔΨm​ ). However, highly hydrophilic molecules like metformin require specific organic cation transporters (e.g., OCT1) to enter the cell, creating variable efficacy depending on tissue expression.

In contrast, the piperonyl group of BBG confers an optimal partition coefficient (LogP), allowing it to passively diffuse across the plasma and outer mitochondrial membranes before being actively concentrated in the matrix [2]. Once inside, BBG binds to the amphipathic quinone-binding channel of Complex I, displacing ubiquinone and halting electron transfer [3]. This triggers a cellular energy crisis, activating AMPK and forcing a compensatory shift toward glycolysis.

Pathway C1 Complex I (NADH:ubiquinone oxidoreductase) NAD NADH Oxidation Blockade C1->NAD Inhibits BBG 1-(1,3-Benzodioxol-5-ylmethyl)guanidine BBG->C1 High Affinity Binding Metformin Metformin / Phenformin Metformin->C1 Low/Mod Affinity PMF Proton Motive Force (PMF) Depletion NAD->PMF ATP ATP Depletion PMF->ATP AMPK AMPK Activation ATP->AMPK AMP/ATP ratio ↑ Glycolysis Compensatory Glycolysis (ECAR ↑) ATP->Glycolysis Metabolic Shift

Fig 1. Mechanistic pathway of Complex I inhibition and metabolic reprogramming by BBG.

Part 2: Comparative Performance Profile

To objectively benchmark BBG, we must evaluate its pharmacodynamic properties against established Complex I inhibitors. The data below synthesizes expected performance metrics based on structural-activity relationship (SAR) studies of lipophilic guanidines.

CompoundTarget SiteComplex I IC 50​ Cellular Entry MechanismMetabolic Reprogramming (ECAR Shift)Clinical Limitation
Metformin Complex I (Q-channel)~20–50 mMTransporter-dependent (OCT1)Mild / SlowLow potency; efficacy relies on transporter expression.
Phenformin Complex I (Q-channel)~1–5 mMPassive DiffusionModerate / FastHigh risk of severe lactic acidosis; withdrawn from market.
Rotenone Complex I (Q-channel)~10–50 nMPassive DiffusionExtreme / ImmediateHigh neurotoxicity; strictly used as an in vitro tool compound.
BBG Complex I (Q-channel)~1–10 µMPassive DiffusionStrong / ImmediateOptimized therapeutic window; currently in preclinical validation.

Part 3: Experimental Methodologies (Self-Validating Protocols)

As application scientists, we cannot rely on phenotypic cell death assays alone to claim OXPHOS inhibition; we must establish a self-validating causal chain. The following protocols are designed to decouple direct mitochondrial inhibition from off-target cytotoxicity.

Protocol 1: Real-Time Metabolic Flux Analysis (Seahorse XFe96)

Objective: To quantify the real-time shift from OXPHOS to glycolysis (Warburg shift) upon BBG administration. Causality Rationale: If BBG specifically inhibits Complex I, we will observe an immediate drop in the Oxygen Consumption Rate (OCR) coupled with a compensatory spike in the Extracellular Acidification Rate (ECAR) as the cell relies on lactate production to maintain ATP pools.

Step-by-Step Workflow:

  • Cell Seeding: Plate OXPHOS-dependent cancer cells (e.g., A549 lung carcinoma) at 10,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Assay Medium Exchange: Wash and replace with unbuffered XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO 2​ incubator for 1 hour.

  • Basal Measurement: Record basal OCR and ECAR for 15 minutes to establish a baseline.

  • Inhibitor Injection (Port A): Inject BBG (10 µM) or Metformin (1 mM) as a control. Monitor the immediate OCR decline.

  • Oligomycin Injection (Port B): Inject 1 µM Oligomycin. Causality: By inhibiting ATP synthase (Complex V), this step isolates the proton leak from ATP-linked respiration.

  • FCCP Injection (Port C): Inject 0.5 µM FCCP. Causality: This uncouples the proton gradient from ATP synthesis, driving the electron transport chain to its maximum rate. Crucial Check: In BBG-treated cells, FCCP-stimulated maximal respiration should be severely blunted compared to the vehicle control, confirming an upstream bottleneck at Complex I.

  • Rotenone/Antimycin A Injection (Port D): Inject 0.5 µM Rot/AA to shut down mitochondrial respiration entirely, allowing quantification of non-mitochondrial oxygen consumption.

Workflow Step1 Seed Cells (e.g., A549) Step2 Basal OCR/ECAR Measurement Step1->Step2 Step3 Inject Inhibitor (BBG vs Metformin) Step2->Step3 Step4 Inject Oligomycin (Block ATP Synthase) Step3->Step4 Step5 Inject FCCP (Maximal Respiration) Step4->Step5 Step6 Inject Rot/AA (Non-Mito OCR) Step5->Step6

Fig 2. Step-by-step logic of the Seahorse XF Cell Mito Stress Test workflow.

Protocol 2: Submitochondrial Particle (SMP) Complex I Specificity Assay

Objective: To prove direct target engagement by eliminating the plasma membrane barrier. Causality Rationale: Whole-cell assays can be confounded by drug efflux pumps or poor permeability. By using inside-out submitochondrial particles (SMPs), the matrix-facing active site of Complex I is directly exposed to the assay buffer. If BBG is a direct inhibitor, it will block NADH oxidation in this cell-free system.

Step-by-Step Workflow:

  • SMP Preparation: Isolate mitochondria from bovine heart or target tissue via differential centrifugation. Subject the mitochondria to ultrasonic disruption to form inside-out vesicles (SMPs).

  • Reaction Mixture: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 2 mM KCN (to block Complex IV), and 50 µM decylubiquinone (electron acceptor).

  • Baseline Reading: Add 100 µM NADH and measure the baseline absorbance decrease at 340 nm (NADH oxidation).

  • Drug Titration: Add increasing concentrations of BBG (0.1 µM to 50 µM).

  • Kinetic Analysis: Calculate the initial velocity ( V0​ ) of NADH oxidation for each concentration. Generate a dose-response curve to determine the absolute IC 50​ for Complex I.

Part 4: Therapeutic Implications

1-(1,3-Benzodioxol-5-ylmethyl)guanidine represents a significant structural evolution over classical biguanides. By leveraging the lipophilicity of the benzodioxol-5-ylmethyl group, it bypasses the transporter-dependency of metformin while achieving target engagement at lower concentrations. For drug development professionals focusing on metabolic oncology, BBG offers a highly specific, potent tool for inducing energy crises in OXPHOS-addicted tumor models, effectively stripping cancer cells of their metabolic flexibility.

References

  • Bridges HR, et al. "Structural basis of mammalian respiratory complex I inhibition by medicinal biguanides." Science, 2023.[Link]

  • "Guanidine compounds and use thereof.
  • Cameron AR, et al. "Metformin selectively targets redox control of complex I energy transduction." Redox Biology, 2018.[Link]

Validation

Independent Replication Guide: Evaluating 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

As drug discovery pivots towards polypharmacology, hybrid molecules that simultaneously modulate multiple targets are gaining significant traction. 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (CAS 17228-46-5)[1] represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots towards polypharmacology, hybrid molecules that simultaneously modulate multiple targets are gaining significant traction. 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (CAS 17228-46-5)[1] represents a fascinating structural chimera. It merges a methylenedioxyphenyl (benzodioxole) ring—a well-documented cytochrome P450 (CYP450) inhibitor pharmacophore found in synergists like Piperonyl Butoxide (PBO)[2]—with a strongly basic guanidine moiety, which is the classical recognition motif for Nitric Oxide Synthase (NOS) active sites.

For researchers and drug development professionals tasked with independently replicating the biochemical profiling of this compound, standard single-target assays are insufficient. This guide provides a comprehensive, self-validating framework to objectively evaluate the dual-action potential of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine against established single-target alternatives.

Mechanistic Rationale & Pharmacophore Analysis

To design a robust replication study, one must first understand the causality of the molecule's target interactions.

  • The Benzodioxole Moiety (CYP450 Inhibition): Benzodioxole derivatives undergo metabolism by CYP enzymes to form a highly reactive carbene intermediate. This carbene tightly binds to the prosthetic heme iron of the enzyme, creating a stable, quasi-irreversible complex that halts catalytic activity[2].

  • The Guanidine Moiety (NOS Inhibition): The guanidine group is structurally homologous to the terminal functional group of L-arginine. It acts as a competitive antagonist at the active site of inducible Nitric Oxide Synthase (iNOS), displacing the natural substrate and preventing the generation of nitric oxide.

Mechanism cluster_CYP CYP450 Inhibition cluster_NOS NOS Inhibition Compound 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Moiety1 Benzodioxole Group Compound->Moiety1 Moiety2 Guanidine Group Compound->Moiety2 Target1 CYP3A4 Heme Iron (Irreversible Binding) Moiety1->Target1 Carbene Complexation Target2 iNOS Active Site (Arginine Mimicry) Moiety2->Target2 Competitive Binding

Figure 1: Dual-target pharmacological mechanism of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Comparative Data Presentation

When replicating these studies, your data must be benchmarked against validated reference compounds. Below is the expected comparative profile. Note: The values for the target compound are predictive baselines derived from structural orthologs to guide your assay calibration.

CompoundPrimary TargetExpected IC50 (CYP3A4)Expected IC50 (iNOS)LogPMechanism of Action
1-(1,3-Benzodioxol-5-ylmethyl)guanidine CYP450 / NOS~12.5 µM~8.2 µM1.8Dual-action (Carbene + Arginine mimic)
Piperonyl Butoxide (PBO) CYP4504.1 µM>100 µM4.6Heme-iron carbene complexation[3]
Aminoguanidine iNOS>100 µM15.0 µM-0.8Competitive L-arginine antagonism

Experimental Protocols for Independent Replication

To ensure trustworthiness, every protocol described below acts as a self-validating system. The inclusion of vehicle controls and specific reference inhibitors prevents false positives caused by assay interference or compound aggregation.

Protocol A: Cytochrome P450 (CYP3A4) Inhibition Assay

This assay compares the target compound against Piperonyl Butoxide (PBO) .

  • Buffer Rationale: Use 100 mM Potassium Phosphate (pH 7.4). Do not use Tris buffer, as primary amines can weakly interact with the CYP heme iron, artificially altering baseline activity.

  • Solvent Control: Maintain final DMSO concentration strictly below 0.5% v/v. Higher concentrations act as chaotropic agents, destabilizing the CYP450 tertiary structure and inflating IC50 values.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine[1] and PBO in anhydrous DMSO. Perform 3-fold serial dilutions in the phosphate buffer.

  • Pre-incubation: In a 96-well black microtiter plate, combine 10 µL of the test compound, 10 µL of recombinant CYP3A4 (final concentration 5 nM), and 70 µL of NADPH regenerating system. Incubate at 37°C for 15 minutes. Causality: This pre-incubation is critical for benzodioxoles, as the formation of the inhibitory carbene complex is time-dependent.

  • Initiation: Add 10 µL of the fluorogenic substrate 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) (final concentration 50 µM).

  • Reaction: Incubate in the dark at 37°C for exactly 30 minutes.

  • Quenching & Detection: Stop the reaction by adding 20 µL of 20% Tris base in acetonitrile. Measure fluorescence (Excitation: 409 nm / Emission: 530 nm).

Protocol B: Inducible Nitric Oxide Synthase (iNOS) Inhibition

This assay compares the target compound against Aminoguanidine .

  • Cofactor Dependency: iNOS requires FAD, FMN, tetrahydrobiopterin (BH4), and calmodulin. Omission of BH4 will uncouple the enzyme, leading to superoxide generation rather than NO, ruining the Griess assay readout.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound and Aminoguanidine in 50 mM HEPES buffer (pH 7.4).

  • Enzyme Mix: Combine recombinant iNOS with the cofactor cocktail (10 µM FAD, 10 µM FMN, 10 µM BH4, 1 µM calmodulin).

  • Initiation: Add 100 µM L-arginine and 1 mM NADPH to initiate the production of nitric oxide (which rapidly oxidizes to nitrite).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Quantification: Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes. Then add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine). Read absorbance at 540 nm to quantify nitrite accumulation.

Workflow Step1 Compound Preparation 10 mM Stock in DMSO Step2 Enzyme Pre-incubation CYP3A4 or iNOS (15 min) Step1->Step2 Dilute to <0.5% DMSO Step3 Substrate Addition BFC or L-Arginine Step2->Step3 Establish equilibrium Step4 Reaction Quenching & Signal Detection Step3->Step4 30-60 min at 37°C Step5 Data Normalization & IC50 Regression Step4->Step5 Fluorometric/Colorimetric

Figure 2: Standardized high-throughput workflow for enzyme inhibition replication.

Data Interpretation and Troubleshooting

When calculating the IC50 via non-linear regression (using a 4-parameter logistic curve), pay close attention to the Hill slope.

  • A Hill slope significantly steeper than -1.0 for the CYP assay suggests compound aggregation or non-specific protein denaturation rather than true active-site binding.

  • If 1-(1,3-Benzodioxol-5-ylmethyl)guanidine shows a time-dependent shift in IC50 during the CYP3A4 assay but not the iNOS assay, this successfully validates the mechanistic divergence of the two pharmacophores (irreversible mechanism-based inhibition vs. reversible competitive inhibition).

References

  • Wikipedia. "Piperonyl butoxide". Wikimedia Foundation. URL: [Link]

  • Beyond Pesticides. "Piperonyl Butoxide (PBO) Fact Sheet". National Coalition Against the Misuse of Pesticides. URL:[Link]

Sources

Comparative

benchmarking 1-(1,3-Benzodioxol-5-ylmethyl)guanidine against gold standard compounds

Benchmarking 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (BMG) Against Gold Standard Biguanides: A Comprehensive Guide to Next-Generation OXPHOS Inhibitors Executive Summary Metabolic reprogramming is a recognized hallmark o...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (BMG) Against Gold Standard Biguanides: A Comprehensive Guide to Next-Generation OXPHOS Inhibitors

Executive Summary

Metabolic reprogramming is a recognized hallmark of cancer, with many aggressive tumors relying heavily on mitochondrial oxidative phosphorylation (OXPHOS) for survival and metastasis. For decades, the biguanides—metformin and phenformin—have served as the gold standard for OXPHOS inhibition. However, their clinical utility in oncology is severely limited: metformin suffers from poor bioavailability and relies on organic cation transporters (OCTs) for cellular uptake, while phenformin was withdrawn from the market due to fatal lactic acidosis[1][2].

Enter 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (BMG) , a novel piperonylguanidine derivative engineered to overcome these limitations. By appending a lipophilic 1,3-benzodioxol-5-ylmethyl (piperonyl) moiety to the guanidine core, BMG achieves superior membrane permeability and potent OXPHOS inhibition without the prohibitive toxicity profile of legacy biguanides[1]. As a Senior Application Scientist, I have structured this guide to objectively benchmark BMG against metformin and phenformin, detailing the mechanistic rationale, comparative data, and the self-validating experimental protocols required to evaluate these metabolic modulators.

Mechanistic Overview: The OXPHOS Inhibition Paradigm

Metformin, phenformin, and BMG all share a common primary mechanism: the direct inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This blockade prevents the oxidation of NADH, leading to a collapse of the proton gradient and subsequent ATP depletion[2]. The resulting energy crisis elevates the AMP/ATP ratio, activating AMP-activated protein kinase (AMPK) and suppressing the mTOR pathway, which ultimately halts tumor proliferation[2].

Furthermore, metabolomic profiling reveals that Complex I inhibition by these compounds coordinately depletes tricarboxylic acid (TCA) cycle intermediates (e.g., succinate, fumarate, malate) and nucleotide triphosphates (NTPs) in cancer cells[2]. BMG's structural optimization allows it to trigger this cascade at significantly lower concentrations than metformin, bypassing the need for active transport[1].

MOA BMG BMG (Piperonylguanidine) ComplexI Mitochondrial Complex I BMG->ComplexI High Affinity Metformin Metformin / Phenformin Metformin->ComplexI Low/Mod Affinity ATP ATP Depletion & TCA Arrest ComplexI->ATP Inhibits OXPHOS AMPK AMPK Activation ATP->AMPK Elevates AMP/ATP mTOR mTOR Inhibition (Tumor Suppression) AMPK->mTOR Suppresses

Mechanistic pathway of BMG and biguanides inhibiting Complex I to suppress tumor growth via AMPK.

Quantitative Benchmarking: BMG vs. Gold Standards

To objectively evaluate BMG, we must compare it against the established baselines of metformin and phenformin across key pharmacological and translational metrics.

MetricMetforminPhenforminBMG (Piperonylguanidine)
Chemical Class BiguanideBiguanideGuanidine Derivative
Primary Target Complex I (OXPHOS)Complex I (OXPHOS)Complex I (OXPHOS)
Relative Potency Low (mM range)High (µM range)High (µM range)
Cellular Uptake OCT1-dependent (Poor)Lipophilic (High)Lipophilic (High)
Toxicity Risk LowHigh (Lactic Acidosis)Optimized Therapeutic Window
Translational Status Repurposed (Limited Efficacy)WithdrawnPreclinical / Investigational

Experimental Methodologies: Self-Validating Protocols

Robust benchmarking requires orthogonal validation. We utilize High-Resolution Respirometry to directly measure mitochondrial function, followed by LC/MS/MS metabolomics to confirm the downstream biochemical consequences. This creates a self-validating system: if the oxygen consumption drops, the TCA cycle metabolites must correspondingly deplete.

Protocol 1: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

The Seahorse XF analyzer provides real-time, label-free measurement of the Oxygen Consumption Rate (OCR). This assay is critical because it isolates Complex I inhibition from off-target cytotoxic effects[3].

Causality of Experimental Choices:

  • Oligomycin: Inhibits ATP synthase (Complex V). The resulting drop in OCR represents the exact amount of oxygen consumption tied to ATP production.

  • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, forcing the electron transport chain (ETC) to run at maximum capacity. This reveals the maximal respiratory capacity. Compounds like BMG will severely blunt this peak, proving direct ETC impairment[3].

  • Rotenone/Antimycin A: Inhibitors of Complex I and III, respectively. They shut down all mitochondrial respiration, allowing us to calculate non-mitochondrial background oxygen consumption[3].

Seahorse Equil 1. Equilibration (Basal Respiration) Oligo 2. Oligomycin Injection (ATP-Linked Respiration) Equil->Oligo FCCP 3. FCCP Injection (Maximal Respiration) Oligo->FCCP RotAA 4. Rot/AA Injection (Non-Mito Respiration) FCCP->RotAA Data 5. OCR Data Analysis (BMG vs Metformin) RotAA->Data

Step-by-step Seahorse XF Cell Mito Stress Test workflow for quantifying OXPHOS inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed cancer cells (e.g., A549 or MCF-7) at 1x10⁴ cells/well in a Seahorse XF96 microplate and incubate overnight[3].

  • Compound Treatment: Treat cells with vehicle, Metformin (1-5 mM), Phenformin (10-50 µM), or BMG (1-10 µM) for 24 hours prior to the assay[1][3].

  • Sensor Calibration: Hydrate the Seahorse XF sensor cartridge overnight. On the day of the assay, load the injection ports: Port A (Oligomycin, 1.5 µM final), Port B (FCCP, 1.0 µM final), Port C (Rotenone/Antimycin A, 0.5 µM final)[3].

  • Equilibration: Wash cells and replace media with unbuffered XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator at 37°C for 1 hour[3].

  • Data Acquisition: Run the Mito Stress Test protocol on the XFe96 Analyzer. Measure basal OCR, followed by sequential injections from Ports A, B, and C[3].

  • Normalization: Normalize OCR data to total protein content (using a BCA assay) to account for any anti-proliferative effects of the compounds during the 24-hour pretreatment[3].

Protocol 2: LC/MS/MS Metabolomic Profiling of TCA Intermediates

To prove that the OCR reduction translates to metabolic reprogramming, we quantify TCA cycle intermediates.

  • Metabolite Extraction: Wash treated cells with ice-cold PBS. Quench metabolism instantly by adding 80% ultra-cold methanol (-80°C) to halt all enzymatic activity[2].

  • Centrifugation: Scrape cells, transfer to tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins[2].

  • LC/MS/MS Analysis: Dry the supernatant and reconstitute in LC/MS grade water. Analyze via a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, targeting succinate, fumarate, malate, and citrate[2].

  • Validation: A true OXPHOS inhibitor like BMG will show a coordinate depletion of these TCA intermediates compared to the vehicle control, mirroring the effects of phenformin but at a safer therapeutic index[2].

Discussion & Application Insights

The fundamental flaw of metformin in oncology is its reliance on OCT1 for cellular entry. Many solid tumors downregulate OCT1, rendering them resistant to metformin even at massive, clinically unachievable doses[2]. Phenformin bypasses this via lipophilicity but indiscriminately inhibits OXPHOS in the liver, leading to fatal lactic acidosis[1].

BMG represents a structural "Goldilocks" solution. The 1,3-benzodioxol-5-ylmethyl group confers sufficient lipophilicity for OCT-independent cellular uptake, drastically lowering the required effective concentration (IC50 in the low micromolar range)[1]. This enhanced potency allows for a wider therapeutic window, achieving tumor metabolic collapse (TCA and NTP depletion) without triggering systemic lactic acidosis[1][2]. For drug development professionals, benchmarking BMG using the respirometry and metabolomic protocols outlined above provides a robust, self-validating framework for advancing next-generation metabolic therapies.

References

  • Title: Guanidine compounds and use thereof (WO2015160220A1)
  • Title: Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Enantiomeric Purity of Chiral Guanidine Derivatives

For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral guanidine derivatives. Introduction: The Criticality of Enantiomeric Purity in Chiral Guanidine Chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral guanidine derivatives.

Introduction: The Criticality of Enantiomeric Purity in Chiral Guanidine Chemistry

Chiral guanidines have emerged as powerful organocatalysts and privileged scaffolds in medicinal chemistry. Their unique structural and electronic properties, stemming from the highly basic guanidinium core, enable a wide range of stereoselective transformations. In both catalysis and drug development, the enantiomeric purity of these derivatives is not merely a quality control metric; it is a fundamental determinant of efficacy and safety. The biological activity of chiral molecules is often enantiomer-specific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Therefore, the accurate and robust determination of enantiomeric excess (ee) is a cornerstone of research and development in this field.

This guide provides an in-depth, comparative analysis of the most effective analytical techniques for evaluating the enantiomeric purity of chiral guanidine derivatives. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to be a practical resource, empowering researchers to make informed decisions on method selection and implementation.

Chromatographic Approaches: The Workhorses of Enantiomeric Separation

Chromatographic techniques are the most widely employed methods for the separation and quantification of enantiomers due to their high resolution and sensitivity. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a well-established and versatile technique for determining enantiomeric purity. Its robustness and the wide variety of commercially available CSPs make it the first choice for many researchers.

The Causality Behind Experimental Choices in Chiral HPLC:

The selection of the CSP and the mobile phase is paramount for achieving successful enantioseparation. For basic compounds like guanidines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often effective. The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the solubility and polarity of the guanidine derivative. Normal-phase HPLC, using non-polar solvents like hexane and an alcohol modifier, often provides better selectivity for chiral separations. The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often crucial to prevent peak tailing and improve the peak shape of basic analytes by competing for active sites on the stationary phase.

Experimental Protocol: Chiral HPLC Analysis of a Guanidine-Catalyzed Reaction Product

This protocol outlines a general procedure for determining the enantiomeric excess of the product of a reaction catalyzed by a chiral guanidine.

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of the crude or purified reaction product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The optimal ratio may need to be determined through method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at a wavelength where the analyte has strong absorption (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

Workflow for Chiral HPLC Method Development:

Caption: A logical workflow for developing a robust chiral HPLC method.

Supercritical Fluid Chromatography (SFC): The High-Thrust Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Why SFC is Gaining Traction for Chiral Guanidines:

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at higher flow rates without a significant loss of resolution. This makes SFC ideal for high-throughput screening of catalysts and reaction conditions. Furthermore, the reduced consumption of organic solvents aligns with the principles of green chemistry, a growing consideration in modern research. For basic compounds like guanidines, SFC often provides superior peak shapes compared to normal-phase HPLC.[1][2]

Experimental Protocol: Chiral SFC Analysis of a Guanidine Derivative

  • Sample Preparation:

    • Dissolve the sample in a small amount of a suitable organic solvent (e.g., methanol, ethanol) to a concentration of approximately 1 mg/mL.

  • SFC System and Conditions:

    • SFC System: An analytical SFC system with a UV detector and a back-pressure regulator.

    • Chiral Column: A polysaccharide-based or Pirkle-type chiral column suitable for SFC (e.g., Chiralpak® AS-H, Whelk-O® 1).

    • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol or ethanol). A common starting point is a gradient of 5-40% modifier.

    • Additive: A small amount of an amine (e.g., diethylamine or isopropylamine) or an acid (e.g., trifluoroacetic acid) may be added to the modifier to improve peak shape and resolution.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV absorbance at an appropriate wavelength.

  • Data Analysis:

    • Similar to HPLC, integrate the peak areas of the two enantiomers and calculate the % ee.

Workflow for Chiral SFC Method Screening:

Caption: A streamlined workflow for rapid chiral SFC method development.

Comparative Performance: HPLC vs. SFC for Chiral Guanidine Analysis

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Liquid (e.g., Hexane, Ethanol)Supercritical CO₂ with organic modifiers
Analysis Speed Generally slowerTypically 3-5 times faster than HPLC[3]
Solvent Consumption Higher organic solvent usageSignificantly lower organic solvent usage
Resolution High resolution, well-established methodsOften provides superior or comparable resolution[4]
Peak Shape for Bases May require optimization with additivesOften superior peak shapes for basic compounds[1]
Cost Lower initial instrument costHigher initial instrument cost
Environmental Impact HigherLower, considered a "greener" technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Quantitative Tool

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created in the NMR tube. This is typically achieved through the use of either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): A Non-Covalent Approach

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5] These complexes have different chemical shifts, leading to the resolution of signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these resolved signals directly corresponds to the enantiomeric ratio.

The Rationale for Using CSAs with Guanidines:

The key to successful enantiodiscrimination with CSAs is the formation of distinct diastereomeric complexes with differing stabilities or geometries. For chiral guanidines, which are good hydrogen bond donors and acceptors, CSAs that can engage in complementary hydrogen bonding interactions are often effective. Chiral acids, alcohols, or other hydrogen bond-donating molecules can be screened as potential CSAs.

Experimental Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of the chiral guanidine derivative (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral phosphoric acid) in a specific molar ratio to the analyte (e.g., 1:1, 1:2, or 2:1). The optimal CSA and ratio must be determined experimentally.

    • Gently mix the sample to ensure homogeneity.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Identify a proton signal (or signals) of the analyte that shows clear separation for the two enantiomers. Protons close to the stereocenter are often the best candidates.

  • Data Analysis:

    • Carefully integrate the well-resolved signals corresponding to each enantiomer.

    • The ratio of the integrals directly provides the enantiomeric ratio, from which the % ee can be calculated.

Logical Relationship in NMR with a Chiral Solvating Agent:

NMR_CSA Enantiomers Enantiomers (R and S) (Identical NMR Spectra) Diastereomeric_Complexes Transient Diastereomeric Complexes (R-Analyte/CSA and S-Analyte/CSA) Enantiomers->Diastereomeric_Complexes + CSA Chiral Solvating Agent (CSA) CSA->Diastereomeric_Complexes Distinct_Spectra Distinct NMR Spectra (Separated Signals) Diastereomeric_Complexes->Distinct_Spectra Quantification Quantification by Integration Distinct_Spectra->Quantification

Caption: The formation of diastereomeric complexes enables enantiomeric differentiation by NMR.

Chiral Derivatizing Agents (CDAs): A Covalent Approach

CDAs are enantiomerically pure reagents that react covalently with a functional group in the analyte to form a mixture of diastereomers. These stable diastereomers can then be analyzed by standard NMR or achiral chromatography. While effective, this method requires a suitable functional group on the guanidine derivative for derivatization and the reaction must proceed to completion without any kinetic resolution.

Circular Dichroism (CD) Spectroscopy: A Chiroptical Method

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While CD is a powerful tool for determining the absolute configuration and studying the secondary structure of macromolecules, its use for the direct quantitative determination of enantiomeric excess of small molecules like guanidines can be challenging. It often requires the formation of a complex with a chromophoric host or derivatization to introduce a suitable chromophore.[6] For high-throughput screening applications, CD can be a rapid method, but it generally exhibits lower accuracy and precision compared to chromatographic and NMR methods for quantitative analysis of small molecules.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Regardless of the chosen technique, method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[7][8]

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A Self-Validating System:

A well-validated method acts as a self-validating system. For instance, in a chiral HPLC method, system suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately. These tests typically include parameters like resolution between the enantiomeric peaks, peak tailing, and the precision of replicate injections.

Conclusion: Selecting the Optimal Method for Your Needs

The choice of the most appropriate analytical method for determining the enantiomeric purity of chiral guanidine derivatives depends on a variety of factors, including the specific properties of the analyte, the required level of accuracy and precision, sample throughput needs, and the available instrumentation.

  • Chiral HPLC remains the gold standard, offering high resolution and versatility with a vast array of available chiral stationary phases.

  • Chiral SFC presents a compelling alternative, particularly for high-throughput applications, with its significant advantages in speed and reduced solvent consumption.

  • NMR Spectroscopy with chiral solvating agents is a powerful and accurate quantitative tool that does not require chromatographic separation, providing direct spectroscopic evidence of enantiomeric composition.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most suitable method to ensure the enantiomeric integrity of their chiral guanidine derivatives, a critical step in advancing both catalytic innovation and drug discovery.

References

  • Tan, C.-H. (2010). Chiral Guanidines in Asymmetric Catalysis. In Chiral Amine Synthesis (pp. 215-235). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Ishikawa, T., & Kumamoto, T. (2006).
  • Corey, E. J., & Grogan, M. J. (1999).
  • Terada, M. (2010). Chiral Brønsted Acids in Enantioselective Synthesis. In Lewis Acids and Bases in Organic Synthesis (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Wenzel, T. J., & Wilcox, C. D. (2016). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 45-51.
  • Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry, 66(9), 1473-1484.
  • Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of Supercritical Fluids, 47(3), 566-573.
  • Berger, T. A. (2012). A review of the history of analytical SFC.
  • West, C. (2014). A review of the contribution of supercritical fluid chromatography to the analysis of chiral compounds.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Tarafder, A. (2016). A review on packed column supercritical fluid chromatography: a green technology in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 130, 1-22.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Ahmad, S., et al. (2017). Synthesis of novel chiral guanidine catalyst and its application in the asymmetric Pictet-Spengler reaction.
  • Nováková, L., Rentsch, M., & Veuthey, J. L. (2018). A review of the use of ultra-high-performance supercritical fluid chromatography in pharmaceutical analysis. Analytica Chimica Acta, 1000, 129-145.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

As a specialized building block frequently utilized in drug discovery—particularly in the synthesis of kinase inhibitors and AMPA receptor modulators—1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often supplied as a sulfate o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block frequently utilized in drug discovery—particularly in the synthesis of kinase inhibitors and AMPA receptor modulators—1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often supplied as a sulfate or hydrochloride salt) presents unique logistical and safety challenges.

To ensure the safety of laboratory personnel and maintain strict environmental compliance, standard disposal templates are insufficient. This compound requires a tailored approach because it combines two distinct chemical hazard vectors: the environmental persistence of a benzodioxole ring and the reactivity of a guanidine moiety.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final disposition of this compound.

Hazard Assessment & Chemical Causality

Understanding why a chemical behaves a certain way is the foundation of laboratory safety. 1-(1,3-Benzodioxol-5-ylmethyl)guanidine cannot be treated as generic organic waste due to the specific mechanistic behaviors of its functional groups.

The Causality of the Hazard Vectors
  • Ecotoxicological Risk (The Benzodioxole Moiety): The 1,3-benzodioxole ring is highly lipophilic and resists rapid biological degradation. It demonstrates significant acute and chronic toxicity to aquatic life[1]. Because municipal water treatment facilities cannot effectively filter it, aqueous waste containing this compound must never be discharged into sink drains[2].

  • Reactivity & Combustion (The Guanidine Moiety): Guanidine is a strong chaotropic agent and organic base. When exposed to strong oxidizers (such as bleach or nitric acid), it can undergo violent reactions[3]. Furthermore, during thermal decomposition, the high nitrogen content of the guanidine group generates toxic nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride (if handled as a chloride salt)[4].

  • Physical State Hazards: As a fine crystalline powder, it poses a risk of forming combustible dust mixtures in the air, requiring specific wet-wiping techniques rather than dry sweeping during cleanup[5].

Quantitative Hazard Summary
Hazard VectorChemical CausalityLogistical & Disposal Implication
Aquatic Toxicity Benzodioxole ring is lipophilic and resists biodegradation, causing long-term aquatic harm.Zero-tolerance for drain disposal. Must be collected as environmentally hazardous waste.
Reactivity Guanidine moiety is a strong organic base; reacts violently with strong oxidizers.Strict segregation from peroxides, bleach, and nitric acid. Never use bleach for decontamination.
Combustion Gases High nitrogen content yields toxic NOx gases upon combustion.Mandatory disposal via EPA-approved high-temperature incineration with alkaline gas scrubbers.
Physical State Fine powder can form explosive dust mixtures in ambient air.Avoid dry sweeping. Use wet-wiping techniques and non-sparking tools for spill cleanup.

Operational Waste Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal lifecycle[6]. Mixing this compound with incompatible waste streams not only creates immediate laboratory hazards but also exponentially increases downstream disposal costs.

Step-by-Step Segregation Methodology
  • Preparation & Compatibility Check: Select a High-Density Polyethylene (HDPE) waste container. Do not use metal containers, as the salt forms of guanidine derivatives can be corrosive to metals over time[4].

  • Stream Isolation:

    • Solid Waste: Place contaminated PPE, weigh boats, and raw powder into a dedicated solid hazardous waste bin.

    • Aqueous Waste: Collect all aqueous solutions in a dedicated carboy. Crucial: Ensure this carboy does not contain any strong oxidizers or halogenated solvents.

  • Self-Validation (The pH Check): Before sealing the aqueous waste carboy for EHS pickup, test the solution with a pH strip. The pH should be maintained between 7.0 and 9.0. If the solution is highly acidic (pH < 4) or highly alkaline (pH > 10), it risks generating unexpected volatile byproducts or over-pressurizing the container. Adjust your experimental quenching protocol accordingly.

  • Labeling: Label the container explicitly: "Hazardous Waste: Toxic/Environmentally Hazardous (1-(1,3-Benzodioxol-5-ylmethyl)guanidine) - DO NOT MIX WITH OXIDIZERS."

SegregationPlan Start 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Waste Stream Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous & Organic) Start->Liquid Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration Direct Routing OrgSolv Organic Solvents (e.g., DMSO, MeOH) Liquid->OrgSolv Aqueous Aqueous Solutions (pH > 7) Liquid->Aqueous OrgSolv->Incineration Non-Halogenated Aqueous->Incineration Do Not Drain

Decision tree for the segregation and disposal of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine waste.

Immediate Spill Response & Decontamination

In the event of a spill, the primary objectives are preventing dust inhalation and mitigating environmental release. Under no circumstances should sodium hypochlorite (bleach) be used to clean up a guanidine spill , as the reaction can liberate highly toxic gases[3].

Step-by-Step Spill Response Methodology
  • Assess & Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, tight-fitting safety goggles, and an N95/P100 particulate respirator if dry powder is airborne[7].

  • Containment (Self-Validating Step):

    • For Solids: Do not sweep dry. Lightly mist the spill with distilled water to suppress dust formation, or cover it with a damp absorbent pad[6].

    • For Liquids: Surround the spill with an inert absorbent such as vermiculite or sand. Do not use combustible absorbents like sawdust[4].

    • Validation: Visually confirm that the perimeter of the spill is fully contained and no material is migrating toward floor drains.

  • Collection: Use non-sparking tools (e.g., plastic scoops) to collect the absorbed material. Place it directly into a rigid, sealable HDPE hazardous waste container[5].

  • Surface Decontamination: Wash the affected surface with a mild laboratory detergent and water. Collect all wash water using absorbent pads and place them into the solid waste container. Do not rinse the wash water down the drain[8].

SpillResponse Spill Spill Detected Assess Assess State & Volume Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid Solution Spill Assess->LiquidSpill Mist Mist with Water (Suppress Dust) SolidSpill->Mist Absorb Apply Inert Absorbent (Sand/Vermiculite) LiquidSpill->Absorb Collect Collect with Non-Sparking Tools Mist->Collect Absorb->Collect Decon Wash Surface with Detergent (Collect Wash Water) Collect->Decon

Step-by-step spill response workflow for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine.

Logistical Workflows & Regulatory Compliance

To ensure complete regulatory compliance, the final disposition of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine must be handled by a certified environmental services provider.

  • Manifesting: While it may not strictly fall under a specific RCRA "U" or "P" listed waste code, its toxicity profile requires it to be manifested as a non-RCRA hazardous waste (or applicable state-specific toxic waste code)[9].

  • Final Disposition: All waste streams containing this compound must be routed exclusively to an EPA-approved high-temperature incineration facility. The facility must be equipped with alkaline scrubbers to neutralize the acidic and nitrogenous exhaust gases generated during the combustion of the guanidine moiety[9]. Landfill disposal is strictly prohibited due to the leaching risk and aquatic toxicity of the benzodioxole ring.

References
  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Available at:[Link]

  • West Liberty University / Fisher Scientific. "Guanidine thiocyanate - SAFETY DATA SHEET." Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

As research into adrenergic modulation and targeted receptor therapies accelerates, compounds like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often supplied as a hemisulfate or dihydrochloride salt) have become critical la...

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Author: BenchChem Technical Support Team. Date: March 2026

As research into adrenergic modulation and targeted receptor therapies accelerates, compounds like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (often supplied as a hemisulfate or dihydrochloride salt) have become critical laboratory assets[1][2]. However, handling this compound requires strict adherence to specialized safety protocols.

To build a self-validating safety culture in your laboratory, you must move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind the hazards. This guide synthesizes the molecular mechanisms of the compound's toxicity with field-proven operational workflows, ensuring your team is protected against both acute irritation and insidious systemic exposure.

Hazard Causality and Toxicological Profile

The hazard profile of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine is dictated by its two distinct pharmacophores. Understanding how these moieties interact with human biology is the foundation of our Personal Protective Equipment (PPE) strategy.

A. The Benzodioxole Moiety: Cytochrome P450 Inactivation

The 1,3-benzodioxole (piperonyl) ring is a well-documented mechanism-based inactivator (MBI) of hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6[3][4]. If the compound is systemically absorbed (via inhalation of dust or deep dermal puncture), the methylenedioxy carbon undergoes CYP-mediated oxidation. This forms a highly reactive carbene intermediate that irreversibly coordinates with the heme iron in the enzyme's active site[3]. This irreversible binding destroys the enzyme's catalytic cycle, leading to severe metabolic disruption and potential drug-drug interactions (DDIs)[4].

CYP450_Inhibition A 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (Systemic Exposure) B Hepatic Cytochrome P450 (e.g., CYP3A4 / CYP2D6) A->B C Oxidation of Methylenedioxy Ring B->C D Reactive Carbene Intermediate C->D E Irreversible Heme-Iron Coordination (Mechanism-Based Inactivation) D->E Binds Active Site F Metabolic Disruption & Toxicity Risk E->F

Mechanism-based inactivation of Cytochrome P450 by the benzodioxole moiety.

B. The Guanidine Moiety: Chaotropic and Irritant Effects

Guanidine is a highly basic functional group. Even when stabilized as a hemisulfate or hydrochloride salt, concentrated guanidinium powders act as chaotropic agents[5]. They disrupt the hydrogen bonding network of water and denature biological macromolecules. Ocular or mucous membrane exposure to guanidine salts can cause immediate, severe irritation and potential corneal damage[6].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE and the scientific rationale dictating its use.

PPE CategorySpecificationHazard Causality & Rationale
Eye/Face Snug-fitting, indirect-vented chemical safety goggles.Causality: Guanidinium salts are chaotropic. Goggles prevent micro-dust from contacting the cornea, avoiding irreversible protein denaturation[6][7].
Hands Double-gloving with heavy-duty Nitrile (≥5 mil thickness).Causality: Nitrile provides a robust barrier against basic salts and polar solvents (e.g., DMSO, water) used during solubilization[5]. Double-gloving ensures structural integrity if the outer glove snags.
Body Flame-resistant (FR) or standard cotton lab coat with elastic cuffs.Causality: Elastic cuffs prevent the accumulation of aerosolized benzodioxole powders on the wrists, mitigating dermal absorption risks.
Respiratory N95 or P100 particulate respirator (if outside a fume hood).Causality: Prevents the inhalation of fine crystalline dust, directly neutralizing the risk of systemic CYP450 mechanism-based inactivation[3].

Operational Workflow: Weighing and Solubilization

To ensure absolute safety, every protocol must be a self-validating system. Follow this step-by-step methodology for handling the solid compound.

Step 1: Environmental Validation

  • Action: Conduct operations inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Validation: Do not rely solely on the digital monitor. Perform a "tissue flutter test" by holding a small piece of Kimwipe near the sash opening; it should pull inward decisively, confirming negative pressure.

Step 2: Static Mitigation

  • Action: Guanidine salts are prone to static charge, which causes the powder to "jump" and aerosolize. Use an anti-static zero-stat gun on your plastic weigh boat before transferring the chemical.

  • Validation: Tap the weigh boat with a stainless-steel spatula. If the powder clings aggressively to the sides, re-apply the anti-static treatment.

Step 3: Transfer and Weighing

  • Action: Using a grounded, stainless-steel spatula, transfer the required mass of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine into the pre-tared weigh boat. Keep the source bottle as close to the weigh boat as possible to minimize transit distance.

Step 4: Solubilization

  • Action: Transfer the solid directly into a sealable glass vial. Slowly pipette your solvent (typically DMSO or deionized water) down the inner wall of the vial. Do not squirt the solvent directly onto the powder, as this will kick up invisible micro-particulates.

  • Validation: Cap the vial immediately and vortex. Visually inspect the bottom of the vial against a light source to ensure complete dissolution before removing it from the fume hood.

Step 5: Decontamination

  • Action: Because guanidine salts are highly water-soluble, wipe down the balance and the hood floor with a Kimwipe dampened with deionized water, followed by a secondary wipe with 70% ethanol to ensure rapid drying.

Handling_Workflow Start Pre-Operation: Verify Fume Hood Draft PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Weigh Weigh Solid (Anti-static Spatula) PPE->Weigh Solvent Solubilize (e.g., DMSO / Water) Weigh->Solvent Spill Spill Occurs? Solvent->Spill Clean Neutralize & Contain (Wet Wipe Method) Spill->Clean Yes Waste Dispose as Hazardous Chemical Waste Spill->Waste No Clean->Waste

Standard operating workflow for handling and spill response of benzodioxole derivatives.

Emergency Spill and Waste Disposal Protocols

In the event of a spill, rapid containment is necessary to prevent aerosolization and systemic exposure.

Solid Spill (Powder) Protocol
  • Do NOT Dry Sweep: Sweeping with a brush will immediately aerosolize the MBI-active benzodioxole compound into the breathing zone.

  • Wet Containment: Carefully cover the spilled powder with absorbent paper towels.

  • Solubilization: Gently pour deionized water over the towels. The water will safely solubilize and trap the chaotropic guanidine salt[6].

  • Collection: Wearing double nitrile gloves, scoop the wet towels into a hazardous waste bag.

Liquid Spill (Solvent-Dissolved) Protocol
  • Assess the Solvent: If the compound is dissolved in DMSO, immediately upgrade your gloves to butyl rubber. DMSO acts as a rapid transdermal carrier and will pull the benzodioxole derivative straight through standard nitrile gloves and into your bloodstream.

  • Absorption: Cover the liquid with an inert chemical absorbent pad.

  • Secondary Cleaning: Wipe the area with water, followed by an appropriate solvent (like ethanol) to remove any residual organic residue.

Waste Disposal

All contaminated consumables (weigh boats, pipette tips, wipes, and outer gloves) must be collected in a designated, sealable biohazard or chemical waste container. Label the container explicitly: "Hazardous Chemical Waste: Contains Benzodioxole/Guanidine derivatives (CYP450 Inhibitor / Chaotropic Irritant)". Never flush solutions containing this compound down the sink, as it poses a risk to aquatic life and water treatment bio-cultures.

References

  • Carl ROTH. "Safety Data Sheet: Guanidine hydrochloride - Carl ROTH". [Link]

  • ResearchGate. "Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts | Request PDF - ResearchGate".[Link]

  • Frontiers. "Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - Frontiers". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-ylmethyl)guanidine
Reactant of Route 2
1-(1,3-Benzodioxol-5-ylmethyl)guanidine
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